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  • Product: 4-Methylpentanoic anhydride
  • CAS: 83594-04-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methylpentanoic Anhydride

CAS Number: 83594-04-1 For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-methylpentanoic anhydride, a v...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 83594-04-1

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methylpentanoic anhydride, a valuable reagent in organic synthesis with potential applications in drug development. From its fundamental properties to detailed synthetic protocols and spectroscopic analysis, this document serves as an essential resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Core Properties

4-Methylpentanoic anhydride, also known as isocaproic anhydride or 4-methylvaleric anhydride, is the symmetrical anhydride of 4-methylpentanoic acid. As a branched-chain aliphatic anhydride, its chemical reactivity is primarily dictated by the two electrophilic carbonyl carbons, making it an effective acylating agent. Its branched structure can impart unique solubility and steric properties in synthetic transformations.

The controlled hydrolysis of the anhydride linkage is a key feature that can be exploited in applications such as the design of prodrugs for controlled release. The lipophilic nature of the 4-methylpentyl group can enhance the ability of a parent drug to cross biological membranes, with the anhydride bond being subsequently cleaved by enzymatic or hydrolytic action to release the active pharmaceutical ingredient (API).

Table 1: Core Properties of 4-Methylpentanoic Anhydride [1]

PropertyValue
CAS Number 83594-04-1
Molecular Formula C₁₂H₂₂O₃
Molecular Weight 214.30 g/mol
IUPAC Name 4-methylpentanoyl 4-methylpentanoate
Synonyms Isocaproic anhydride, 4-Methylvaleric anhydride

Synthesis of 4-Methylpentanoic Anhydride: Principles and Protocols

The synthesis of symmetrical carboxylic anhydrides can be achieved through several reliable methods. The choice of method often depends on the starting material availability, scale of the reaction, and desired purity. Below are two field-proven protocols for the preparation of 4-methylpentanoic anhydride.

Method 1: Dehydration of 4-Methylpentanoic Acid with a Dehydrating Agent

This classical approach involves the removal of a water molecule from two equivalents of the corresponding carboxylic acid using a strong dehydrating agent. Phosphorus pentoxide (P₄O₁₀) is a highly effective reagent for this transformation.[2]

Causality of Experimental Choices:

  • Phosphorus Pentoxide (P₄O₁₀): This reagent is a powerful desiccant that readily reacts with water to form phosphoric acid, driving the equilibrium towards the formation of the anhydride.

  • Inert Solvent: While the reaction can be run neat, the use of an inert, high-boiling solvent can aid in temperature control and facilitate a more homogeneous reaction mixture.

  • Distillation: Purification by distillation under reduced pressure is crucial to separate the desired anhydride from the non-volatile phosphoric acid byproducts and any unreacted starting material.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpentanoic acid (2.0 equivalents).

  • Reagent Addition: Carefully add phosphorus pentoxide (0.5 equivalents) portion-wise to the stirred carboxylic acid. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is distilled under reduced pressure to afford the pure 4-methylpentanoic anhydride.

Synthesis_Method_1 4-Methylpentanoic Acid (2 eq.) 4-Methylpentanoic Acid (2 eq.) Reaction Mixture Reaction Mixture 4-Methylpentanoic Acid (2 eq.)->Reaction Mixture + P4O10 (0.5 eq.) Reflux (2-3h) Reflux (2-3h) Reaction Mixture->Reflux (2-3h) Heat Crude Product Crude Product Reflux (2-3h)->Crude Product Cooling 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride Crude Product->4-Methylpentanoic Anhydride Vacuum Distillation Synthesis_Method_2 cluster_0 Step A: Acyl Chloride Formation cluster_1 Step B: Anhydride Formation 4-Methylpentanoic Acid 4-Methylpentanoic Acid 4-Methylpentanoyl Chloride 4-Methylpentanoyl Chloride 4-Methylpentanoic Acid->4-Methylpentanoyl Chloride + SOCl2 4-Methylpentanoic Acid 4-Methylpentanoic Acid Sodium 4-Methylpentanoate Sodium 4-Methylpentanoate 4-Methylpentanoic Acid ->Sodium 4-Methylpentanoate + NaOH Reaction Reaction Sodium 4-Methylpentanoate->Reaction Nucleophilic Attack 4-Methylpentanoyl Chloride 4-Methylpentanoyl Chloride 4-Methylpentanoyl Chloride ->Reaction 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride Reaction->4-Methylpentanoic Anhydride Workup & Purification

Caption: Two-Step Synthesis of 4-Methylpentanoic Anhydride.

Spectroscopic Characterization

Accurate characterization of 4-methylpentanoic anhydride is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. [3] Table 2: Predicted IR Absorption Bands for 4-Methylpentanoic Anhydride

Wavenumber (cm⁻¹)IntensityAssignment
~1820StrongAsymmetric C=O Stretch
~1750StrongSymmetric C=O Stretch
~1050StrongC-O-C Stretch
2960-2870Medium-StrongC-H Stretch (Aliphatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts are influenced by the electron-withdrawing nature of the anhydride functionality.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~2.4 ppm (t, 4H): Methylene protons (CH₂) alpha to the carbonyl groups.

  • δ ~1.6 ppm (m, 4H): Methylene protons (CH₂) beta to the carbonyl groups.

  • δ ~1.5 ppm (m, 2H): Methine proton (CH) gamma to the carbonyl groups.

  • δ ~0.9 ppm (d, 12H): Methyl protons (CH₃) of the isobutyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ ~170 ppm: Carbonyl carbons (C=O).

  • δ ~40 ppm: Methylene carbons (CH₂) alpha to the carbonyl groups.

  • δ ~30 ppm: Methylene carbons (CH₂) beta to the carbonyl groups.

  • δ ~28 ppm: Methine carbon (CH) gamma to the carbonyl groups.

  • δ ~22 ppm: Methyl carbons (CH₃) of the isobutyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of aliphatic anhydrides typically shows fragmentation patterns involving cleavage of the C-O and C-C bonds adjacent to the carbonyl groups.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 214.30) may be observed, though it can be weak.

  • Acylium Ion: A prominent peak at m/z = 99 corresponding to the [CH₃CH(CH₃)CH₂CH₂CO]⁺ ion.

  • Loss of an Acyl Group: A fragment corresponding to the loss of one 4-methylpentanoyl group.

Applications in Drug Development and Organic Synthesis

4-Methylpentanoic anhydride serves as a versatile acylating agent in organic synthesis. Its primary utility in drug development lies in its potential as a promoiety for creating prodrugs.

Prodrug Strategies

Carboxylic acid-containing drugs can often suffer from poor solubility, rapid metabolism, or side effects related to the free acid functionality. Conversion to an anhydride prodrug can temporarily mask the carboxylic acid, leading to:

  • Enhanced Lipophilicity: The branched alkyl chains of the anhydride can increase the overall lipophilicity of the drug molecule, potentially improving its absorption and ability to cross cell membranes.

  • Sustained Release: The rate of hydrolysis of the anhydride bond can be tuned to control the release of the active drug over an extended period, leading to a more favorable pharmacokinetic profile. [4]* Reduced Irritation: Masking the acidic proton can reduce local irritation at the site of administration.

Prodrug_Concept Drug-COOH Carboxylic Acid Drug Prodrug Formation Prodrug Formation Drug-COOH->Prodrug Formation 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride->Prodrug Formation Anhydride Prodrug Anhydride Prodrug Prodrug Formation->Anhydride Prodrug Hydrolysis (in vivo) Hydrolysis (in vivo) Anhydride Prodrug->Hydrolysis (in vivo) Enzymatic or pH-mediated Active Drug-COOH Active Drug-COOH Hydrolysis (in vivo)->Active Drug-COOH Release of Active Drug 4-Methylpentanoic Acid 4-Methylpentanoic Acid Hydrolysis (in vivo)->4-Methylpentanoic Acid Byproduct

Sources

Exploratory

4-Methylpentanoic anhydride physical properties

An In-depth Technical Guide to 4-Methylpentanoic Anhydride Introduction 4-Methylpentanoic anhydride, also known by its IUPAC name 4-methylpentanoyl 4-methylpentanoate, is a symmetrical carboxylic anhydride derived from 4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methylpentanoic Anhydride

Introduction

4-Methylpentanoic anhydride, also known by its IUPAC name 4-methylpentanoyl 4-methylpentanoate, is a symmetrical carboxylic anhydride derived from 4-methylpentanoic acid.[1] As a member of the acid anhydride family, its core chemical utility lies in its reactive acyl groups, making it a valuable reagent in organic synthesis. Acid anhydrides serve as powerful acylating agents, enabling the formation of esters, amides, and other carbonyl derivatives, often with greater efficiency than the corresponding carboxylic acids.[2] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of 4-Methylpentanoic anhydride, tailored for professionals in research and drug development.

Compound Identification and Structure

A clear identification is fundamental for any chemical species. The key identifiers and structural representation of 4-Methylpentanoic anhydride are summarized below.

IdentifierValueSource
IUPAC Name 4-methylpentanoyl 4-methylpentanoate[1]
Synonyms 4-Methylvaleric anhydride, Isocaproic anhydride[1]
CAS Number 83594-04-1[1][3]
Molecular Formula C₁₂H₂₂O₃[1][3]
Molecular Weight 214.30 g/mol [1][3]
SMILES CC(C)CCC(=O)OC(=O)CCC(C)C[1]

Physical and Chemical Properties

The physical properties of 4-Methylpentanoic anhydride are critical for its application in experimental design, influencing solvent choice, reaction temperature, and purification methods. While extensive experimental data for this specific anhydride is not widely published, we can rely on computed properties and data from its parent carboxylic acid to guide its use.

PropertyValueNotes and Citations
Physical State Liquid (Expected)Based on the properties of similar-sized anhydrides and its parent acid.
Boiling Point Not Experimentally DeterminedExpected to be significantly higher than its parent acid (199-201 °C).[4][5]
Melting Point Not Experimentally Determined
Density Not Experimentally DeterminedThe parent acid, 4-methylpentanoic acid, has a density of 0.923 g/mL at 25 °C.[5]
Refractive Index Not Experimentally DeterminedThe parent acid, 4-methylpentanoic acid, has a refractive index of n20/D 1.414.[5]
Solubility Insoluble in water; Soluble in organic solventsAnhydrides typically react with water (hydrolysis) and are soluble in common organic solvents like ethers, halogenated hydrocarbons, and aromatic hydrocarbons.
Topological Polar Surface Area 43.4 ŲComputed property, indicating moderate polarity.[1][6]
XLogP3-AA 3.1Computed property, suggesting significant lipophilicity.[1]

Synthesis and Mechanism

Symmetrical acid anhydrides are most commonly synthesized through the dehydration of two equivalents of the corresponding carboxylic acid. A robust and scalable laboratory method involves the conversion of the parent acid into a more reactive intermediate, such as an acid chloride, followed by reaction with a carboxylate salt.

The rationale for this two-step process is rooted in enhancing the electrophilicity of the carbonyl carbon. The carboxylic acid itself is only moderately reactive. Converting it to an acid chloride with a reagent like thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorine atom, which is an excellent leaving group. This highly electrophilic acid chloride can then be readily attacked by the nucleophilic carboxylate salt of the parent acid to form the anhydride linkage.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Anhydride Formation A 4-Methylpentanoic Acid C 4-Methylpentanoyl Chloride A->C Reaction D 4-Methylpentanoate Salt B Thionyl Chloride (SOCl₂) B->C Reagent E 4-Methylpentanoic Anhydride C->E Reaction D->E Nucleophilic Attack

Caption: General workflow for the synthesis of 4-Methylpentanoic anhydride.

Reactivity and Applications in Drug Development

The chemistry of 4-Methylpentanoic anhydride is dominated by the anhydride functional group. The two electron-withdrawing carbonyl groups polarize the central oxygen atom, making both carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as an acylating agent .

In drug development, the introduction of a 4-methylpentanoyl group can modify the pharmacokinetic properties of a lead compound. The branched, isocaproyl structure can increase lipophilicity, potentially enhancing membrane permeability and influencing metabolic stability.

Common Reactions:

  • Esterification: Reacts with alcohols to form esters and 4-methylpentanoic acid as a byproduct.

  • Amidation: Reacts with primary or secondary amines to form amides, a fundamental linkage in many pharmaceuticals.

G cluster_nucleophiles Nucleophiles cluster_products Products Anhydride 4-Methylpentanoic Anhydride Alcohol Alcohol (R'-OH) Anhydride->Alcohol Acylation Amine Amine (R'-NH₂) Anhydride->Amine Acylation Ester Ester Alcohol->Ester Amide Amide Amine->Amide

Caption: Reactivity of 4-Methylpentanoic anhydride with common nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylpentanoic Anhydride

This protocol is a representative procedure based on established methods for anhydride synthesis. Researchers should conduct a thorough risk assessment before proceeding.[7]

Materials:

  • 4-Methylpentanoic acid (≥98%)[5]

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Pyridine (optional, as catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), combine 4-methylpentanoic acid (2.0 eq) with thionyl chloride (1.1 eq). A catalytic amount of pyridine can be added.

  • Heat the mixture gently to 50-60 °C for 1-2 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylpentanoyl chloride is used in the next step without further purification.

  • Anhydride Formation: In a separate flask, dissolve 4-methylpentanoic acid (1.0 eq) in anhydrous DCM. Cool the solution in an ice bath and slowly add pyridine (1.0 eq) to form the pyridinium carboxylate salt.

  • Slowly add the crude 4-methylpentanoyl chloride from step 3 to the salt solution under stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure 4-Methylpentanoic anhydride.

Protocol 2: Characterization by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural elucidation. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint for the molecule.

  • ¹H NMR: The proton spectrum will show characteristic signals for the isobutyl group: a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine proton, and multiplets for the two methylene groups. The methylene protons alpha to the carbonyl group (C(O)-CH₂) will be the most downfield-shifted due to the electron-withdrawing effect of the anhydride, likely appearing around 2.4-2.6 ppm.

  • ¹³C NMR: The carbon spectrum will be distinguished by a highly downfield signal for the carbonyl carbons, expected in the range of 165-175 ppm. The remaining carbons of the alkyl chain will appear in the upfield region (< 50 ppm).

Safety and Handling

While specific hazard data for 4-Methylpentanoic anhydride is limited, it should be handled with care, assuming it possesses hazards typical of other acid anhydrides and its parent acid.[1]

  • Potential Hazards:

    • The parent acid, 4-methylpentanoic acid, is classified as corrosive and can cause severe skin burns and eye damage.[5][8]

    • Related compounds like 4-methylphthalic anhydride are known to cause skin, eye, and respiratory irritation.[9][10]

    • Anhydrides are water-reactive and will hydrolyze to the corresponding carboxylic acid, often exothermically.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

    • Storage: Store in a cool, dry, well-ventilated area away from water and other nucleophiles (e.g., alcohols, amines). The container should be tightly sealed to prevent moisture ingress.

    • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • IndiaMART. (n.d.). 4-methylpentanoic acid, Liquid.
  • Toppr. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.
  • ChemicalBook. (2023, May 24). 4-METHYLPENTANOIC ANHYDRIDE | 83594-04-1.
  • National Center for Biotechnology Information. (n.d.). 4-Methylpentanoic anhydride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylphthalic anhydride. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Isovaleric acid.
  • National Center for Biotechnology Information. (n.d.). 3-Methylpentanoic anhydride. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE.
  • Sigma-Aldrich. (n.d.). 4-Methylpentanoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpentanoic anhydride. PubChem Compound Database. Retrieved from [Link]

  • ChemSrc. (2025, August 21). 4-Methylpentanoic acid | CAS#:646-07-1.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-methylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid.
  • Cayman Chemical. (2025, April 1). 4-Methylpentanoic Acid-d12 - Safety Data Sheet.
  • Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?
  • Wikipedia. (n.d.). Organic acid anhydride.
  • ECHEMI. (n.d.). 4-Methylphthalic anhydride SDS, 19438-61-0 Safety Data Sheets.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methylpentanoic Anhydride

This guide provides a comprehensive overview of the synthetic routes to 4-methylpentanoic anhydride, a valuable reagent and intermediate in organic synthesis. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 4-methylpentanoic anhydride, a valuable reagent and intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations of its synthesis.

Introduction: The Significance of 4-Methylpentanoic Anhydride

4-Methylpentanoic anhydride, also known as isocaproic anhydride, is a symmetrical carboxylic anhydride. Its utility in organic chemistry stems from its role as an efficient acylating agent. The 4-methylpentanoyl group it introduces is significant in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The branched alkyl chain can impart desirable lipophilic properties to a molecule, potentially influencing its biological activity and pharmacokinetic profile. A thorough understanding of its synthesis is therefore crucial for its effective application.

This guide will explore the primary and most practical methods for the preparation of 4-methylpentanoic anhydride, focusing on two principal pathways: the direct dehydration of 4-methylpentanoic acid and the conversion of the parent acid to an acid chloride followed by reaction with its carboxylate salt.

Foundational Chemistry: Synthesis of the Precursor, 4-Methylpentanoic Acid

A reliable synthesis of the anhydride begins with a high-quality starting material, 4-methylpentanoic acid. A common and efficient laboratory-scale synthesis of this carboxylic acid is the malonic ester synthesis.[1][2]

The overall transformation is as follows:

G cluster_0 Malonic Ester Synthesis of 4-Methylpentanoic Acid Diethyl\nmalonate Diethyl malonate Enolate Enolate Diethyl\nmalonate->Enolate NaOEt Alkylated\nmalonic ester Alkylated malonic ester Enolate->Alkylated\nmalonic ester 1-bromo-2-methylpropane Dicarboxylic\nacid Dicarboxylic acid Alkylated\nmalonic ester->Dicarboxylic\nacid 1. NaOH, H2O 2. H3O+ 4-Methylpentanoic\nacid 4-Methylpentanoic acid Dicarboxylic\nacid->4-Methylpentanoic\nacid Heat (-CO2)

Caption: Malonic ester synthesis of 4-methylpentanoic acid.

This classical method involves the alkylation of diethyl malonate with an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane. The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the desired 4-methylpentanoic acid.[1]

Key Synthetic Routes to 4-Methylpentanoic Anhydride

There are several established methods for converting a carboxylic acid to its corresponding anhydride.[3][4] For 4-methylpentanoic anhydride, the most practical and commonly employed routes are:

  • Route A: Reaction of 4-methylpentanoic acid with a dehydrating agent, such as acetic anhydride.

  • Route B: A two-step process involving the formation of 4-methylpentanoyl chloride, followed by its reaction with a salt of 4-methylpentanoic acid.

Route A: Dehydration using Acetic Anhydride

The use of acetic anhydride is a widely adopted method for the synthesis of higher molecular weight symmetric anhydrides.[5] The reaction involves an equilibrium-driven process where the more volatile acetic acid is removed, driving the reaction towards the formation of the desired product.

Mechanism: The reaction proceeds through a mixed anhydride intermediate. The carboxylic acid attacks one of the carbonyl groups of acetic anhydride, leading to a tetrahedral intermediate which then collapses to form the mixed anhydride and acetic acid. A second molecule of the carboxylic acid then reacts with the mixed anhydride to yield the final symmetric anhydride and another molecule of acetic acid.

G cluster_1 Route A: Dehydration with Acetic Anhydride 4-Methylpentanoic_Acid 4-Methylpentanoic Acid Mixed_Anhydride Mixed Anhydride Intermediate 4-Methylpentanoic_Acid->Mixed_Anhydride 4_Methylpentanoic_Anhydride 4-Methylpentanoic Anhydride 4-Methylpentanoic_Acid->4_Methylpentanoic_Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Mixed_Anhydride->4_Methylpentanoic_Anhydride Acetic_Acid Acetic Acid (by-product) Mixed_Anhydride->Acetic_Acid

Caption: Synthesis of 4-methylpentanoic anhydride using acetic anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus and a magnetic stirrer, add 4-methylpentanoic acid and a slight excess of acetic anhydride (e.g., 1.2 equivalents).

  • Heating: Gently heat the reaction mixture. The temperature should be controlled to allow for the distillation of the acetic acid by-product as it forms. The boiling point of acetic acid is approximately 118 °C.

  • Monitoring the Reaction: The reaction can be monitored by observing the cessation of acetic acid distillation.

  • Purification: Once the reaction is complete, the desired 4-methylpentanoic anhydride can be purified by fractional distillation under reduced pressure to remove any remaining starting materials and by-products.

Route B: The Acid Chloride Pathway

This two-step approach offers a high-yielding and clean route to the anhydride.[6][7] The first step involves the conversion of 4-methylpentanoic acid to its more reactive acid chloride derivative, 4-methylpentanoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the reaction of the acid chloride with a carboxylate salt of 4-methylpentanoic acid.

Mechanism:

  • Step 1: Acid Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, which attacks the carbonyl carbon to form the acid chloride.[8][9]

  • Step 2: Anhydride Formation: The highly electrophilic acid chloride is then treated with the sodium salt of 4-methylpentanoic acid (the carboxylate). The carboxylate anion acts as a nucleophile, attacking the carbonyl carbon of the acid chloride in a nucleophilic acyl substitution reaction to form the anhydride.[10]

G cluster_2 Route B: Acid Chloride Pathway Start 4-Methylpentanoic Acid Acid_Chloride 4-Methylpentanoyl Chloride Start->Acid_Chloride SOCl2 or (COCl)2 Carboxylate Sodium 4-methylpentanoate Start->Carboxylate NaOH or NaH Anhydride 4-Methylpentanoic Anhydride Acid_Chloride->Anhydride Carboxylate->Anhydride

Caption: Two-step synthesis via the acid chloride intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-Methylpentanoyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Add 4-methylpentanoic acid to the flask.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.2 equivalents) to the carboxylic acid at room temperature with stirring. The reaction is typically exothermic and will evolve SO₂ and HCl gases.[11]

  • Heating: After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.

  • Isolation: The excess thionyl chloride can be removed by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C). The resulting 4-methylpentanoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Synthesis of 4-Methylpentanoic Anhydride

  • Preparation of the Carboxylate: In a separate flask, prepare the sodium salt of 4-methylpentanoic acid by reacting it with one equivalent of a base such as sodium hydroxide or sodium hydride in a suitable solvent (e.g., THF, diethyl ether).

  • Reaction: Slowly add the freshly prepared 4-methylpentanoyl chloride to the stirred suspension or solution of the sodium 4-methylpentanoate at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).

  • Workup: After the reaction is complete (as monitored by techniques such as TLC or GC), the reaction mixture is typically quenched with water. The organic layer is separated, washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product, 4-methylpentanoic anhydride, is then purified by vacuum distillation.

Comparison of Synthetic Routes

ParameterRoute A (Acetic Anhydride)Route B (Acid Chloride Pathway)
Number of Steps OneTwo
Reagents 4-methylpentanoic acid, acetic anhydride4-methylpentanoic acid, thionyl chloride (or oxalyl chloride), base (e.g., NaOH)
Reaction Conditions Gentle heating, fractional distillationReflux for acid chloride formation; controlled temperature for anhydride formation
By-products Acetic acidSO₂, HCl, NaCl
Typical Yields Moderate to goodGood to excellent
Advantages Fewer steps, readily available dehydrating agentHigh yields, clean reaction, applicable to a wide range of carboxylic acids
Disadvantages Equilibrium reaction, requires efficient removal of acetic acidTwo-step process, requires handling of corrosive and moisture-sensitive reagents (thionyl chloride, acid chloride)

Safety and Handling Considerations

  • 4-Methylpentanoic Acid: Corrosive. Causes skin and eye irritation.

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • 4-Methylpentanoyl Chloride: Corrosive and moisture-sensitive.

  • 4-Methylpentanoic Anhydride: Irritant. Reacts with moisture.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 4-methylpentanoic anhydride can be effectively achieved through several methods, with the acetic anhydride dehydration and the acid chloride pathway being the most practical for laboratory-scale preparations. The choice of method will depend on factors such as the desired scale, available equipment, and the required purity of the final product. The acid chloride route, while involving two steps, generally offers higher yields and a cleaner product profile. Careful attention to experimental detail and safety precautions is paramount for the successful and safe synthesis of this important acylating agent.

References

  • Unknown. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. Google Search.
  • Various Authors. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester? Quora.
  • National Center for Biotechnology Information. (n.d.). 4-methylpentanoic anhydride. PubChem. Retrieved from [Link]

  • Pryde, E. H. (1984). Preparation of carboxylic acid anhydrides. U.S.
  • Cope, A. C., & Herrick, E. C. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, 30, 93.
  • Wikipedia. (n.d.). Isocaproic acid. Retrieved from [Link]

  • Vedantu. (n.d.). How to make anhydride from carboxylic acid class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • Li, Z., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega.
  • Khan Academy. (n.d.). Preparation of acid anhydrides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpentanoic anhydride. Retrieved from [Link]

  • Li, Z., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega.
  • jOeCHEM. (2019, January 25). Making Acid Anhydrides from Carboxylic Acids. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • ChemSrc. (2025, August 21). 4-Methylpentanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of isobutyric anhydride.
  • RSC Publishing. (n.d.). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Retrieved from [Link]

  • PubChem. (n.d.). CID 87087691. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to acid anhydrides. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 4-Methylpentanoic Anhydride

Physicochemical Profiling and Synthetic Utility in Pharmaceutical Chemistry[1] Abstract 4-Methylpentanoic anhydride (Isocaproic anhydride) is a critical acylating agent utilized in the synthesis of lipophilic steroid est...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Pharmaceutical Chemistry[1]

Abstract

4-Methylpentanoic anhydride (Isocaproic anhydride) is a critical acylating agent utilized in the synthesis of lipophilic steroid esters and prodrugs.[1] This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, and application in extending the half-life of pharmaceutical actives.[1] By synthesizing field-proven protocols with mechanistic insights, we aim to standardize the handling and utilization of this reagent in high-value drug development.

Part 1: Molecular Identity & Physicochemical Properties[1]

Understanding the precise mass and steric profile of 4-Methylpentanoic anhydride is essential for stoichiometric accuracy in acylation reactions.[1] Unlike linear anhydrides (e.g., n-caproic anhydride), the gamma-branching in the isocaproyl group introduces specific steric parameters that influence reaction kinetics and the resulting lipophilicity of the drug conjugate.[1]

Core Data Profile
PropertyValueNotes
IUPAC Name 4-Methylpentanoyl 4-methylpentanoateAlso known as Isocaproic anhydride
CAS Number 83594-04-1 Distinct from the acid (CAS 646-07-1)
Molecular Formula C₁₂H₂₂O₃ Dimer of isocaproic acid minus H₂O
Molecular Weight 214.30 g/mol Calculated: (12.011×12) + (1.008×22) + (15.999×3)
Density ~0.94 g/cm³Predicted value; liquid at RT
Boiling Point ~245°C (Predicted)Significantly higher than parent acid (~200°C)
Refractive Index 1.42 (Predicted)Useful for purity verification
Structural Significance in Drug Design

The molecular weight of 214.30 g/mol reflects the union of two isocaproyl moieties (C₆H₁₁O). When used in acylation, the reagent transfers one isocaproyl group (99.15 Da added mass) to the substrate, releasing the other half as 4-methylpentanoic acid.[1]

Why Isocaproate? The isocaproate ester is strategically chosen in drug development (e.g., Testosterone Isocaproate , Hydroxyprogesterone Isocaproate ) because the branched alkyl chain increases lipophilicity (


) more effectively than short chains, while avoiding the crystallinity issues of longer linear chains. This modification creates an "oil-depot" effect, slowing hydrolysis in vivo and extending the active pharmaceutical ingredient's (API) half-life.[1]
Part 2: Synthetic Routes & Manufacturing[5]

For research and pilot-scale synthesis, 4-Methylpentanoic anhydride is rarely purchased due to stability concerns (hydrolysis); it is often synthesized in situ or immediately prior to use.[1]

Method A: Anhydride Exchange (Industrial Standard)

The most robust method involves the reaction of 4-methylpentanoic acid with acetic anhydride.[1] This equilibrium-driven process requires fractional distillation to drive the reaction to completion by removing acetic acid.[1]

Protocol:

  • Charge: Mix 4-methylpentanoic acid (2.1 eq) with Acetic Anhydride (1.0 eq).

  • Reflux: Heat to 140°C for 2-4 hours to facilitate exchange.

  • Distillation: Apply vacuum to remove the volatile byproduct (Acetic Acid, BP 118°C) and excess Acetic Anhydride.

  • Purification: Increase vacuum (<5 mmHg) and temperature to distill the target 4-Methylpentanoic anhydride.

Method B: Dehydrative Coupling (Lab Scale)

For sensitive substrates where heat must be avoided, Dicyclohexylcarbodiimide (DCC) is used.[1]

Protocol:

  • Dissolve 4-methylpentanoic acid (2 eq) in DCM (0°C).

  • Add DCC (1 eq) dropwise.

  • Filter off the precipitated Dicyclohexylurea (DCU).

  • Concentrate filtrate to obtain the anhydride.

SynthesisWorkflow Acid 4-Methylpentanoic Acid (Precursor) Reactor Reactor (140°C, Reflux) Acid->Reactor Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Reactor Distillation Fractional Distillation (Remove AcOH) Reactor->Distillation Equilibrium Mixture Product 4-Methylpentanoic Anhydride (Pure Reagent) Distillation->Product High BP Fraction Byproduct Acetic Acid (Distillate) Distillation->Byproduct Low BP Fraction

Figure 1: Industrial synthesis workflow via anhydride exchange, prioritizing removal of acetic acid to shift equilibrium.

Part 3: Reactivity & Applications in Drug Development[1]

The primary utility of 4-Methylpentanoic anhydride lies in Nucleophilic Acyl Substitution .[1] It is preferred over acid chlorides (Isocaproyl chloride) in sensitive syntheses because the byproduct is a weak acid (Isocaproic acid) rather than a strong mineral acid (HCl), reducing the risk of side reactions like acid-catalyzed isomerization.[1]

Case Study: Synthesis of Testosterone Isocaproate

Testosterone Isocaproate is a component of mixed-ester testosterone replacement therapies (e.g., Sustanon).[1][2] The synthesis targets the C17-hydroxyl group.[3][4][5]

Reaction Mechanism:

  • Activation: The anhydride carbonyl is attacked by the nucleophilic oxygen of the C17-OH on the steroid.

  • Catalysis: A base (Pyridine or DMAP) activates the alcohol and neutralizes the leaving group.

  • Elimination: The tetrahedral intermediate collapses, expelling the isocaproate anion.

Experimental Protocol (General Acylation):

  • Solvation: Dissolve Testosterone (1 eq) in anhydrous Pyridine (5-10 volumes).

  • Addition: Add 4-Methylpentanoic anhydride (1.2 – 1.5 eq) slowly at 0-5°C to control exotherm.

  • Reaction: Stir at Room Temperature (RT) for 12-24 hours. Monitor by TLC/HPLC.

  • Quench: Pour into ice water. The hydrophobic ester will precipitate or oil out.

  • Workup: Extract with Ethyl Acetate, wash with dilute HCl (to remove pyridine), then NaHCO₃.

AcylationMechanism Steroid Testosterone (C17-OH Nucleophile) Complex Tetrahedral Intermediate Steroid->Complex Nucleophilic Attack Anhydride 4-Methylpentanoic Anhydride (Electrophile) Anhydride->Complex Product Testosterone Isocaproate (Prodrug) Complex->Product Elimination LeavingGroup Isocaproic Acid (Byproduct) Complex->LeavingGroup Cleavage Base Pyridine/DMAP (Catalyst) Base->Complex Proton Transfer

Figure 2: Mechanistic pathway for the acylation of testosterone, highlighting the formation of the lipophilic ester bond.[1]

Part 4: Handling, Stability & Safety[1]

Hydrolysis Risk: Like all anhydrides, 4-Methylpentanoic anhydride is moisture-sensitive.[1] Exposure to atmospheric moisture converts it back to 4-methylpentanoic acid (MW 116.16 g/mol ), which can be detected by a shift in refractive index or the appearance of a broad -OH stretch in IR spectroscopy (~2500-3300 cm⁻¹).[1]

Storage Recommendations:

  • Container: Store in tightly sealed glass or stainless steel containers under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Cool, dry place (2-8°C preferred for long-term storage).

  • Desiccants: Use molecular sieves in the storage environment if frequent opening is required.

Safety:

  • Corrosivity: Causes severe skin burns and eye damage.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride. Retrieved from [Link][1]

  • Guide to Pharmacology. (2023). Testosterone Isocaproate Ligand Page. IUPHAR/BPS.[1] Retrieved from [Link][1]

Sources

Foundational

Technical Whitepaper: 4-Methylpentanoic Anhydride

Nomenclature, Synthesis, and Acylation Dynamics in Medicinal Chemistry Abstract This technical guide provides a comprehensive analysis of 4-Methylpentanoic anhydride (CAS: 83594-04-1), a critical acylating agent used in...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Acylation Dynamics in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 4-Methylpentanoic anhydride (CAS: 83594-04-1), a critical acylating agent used in organic synthesis and drug development. While often overlooked in favor of simpler anhydrides, this compound plays a pivotal role in introducing the isocaproyl moiety—a lipophilic tail essential for modulating the bioavailability of prodrugs and stabilizing peptide sequences. This document outlines its chemical identity, validated synthetic routes, and experimental protocols for acylation, designed for researchers requiring high-purity derivatization.

Part 1: Chemical Identity & Nomenclature Resolution

In cheminformatics and patent searching, ambiguity in nomenclature often leads to missed data. 4-Methylpentanoic anhydride is the symmetric anhydride of isocaproic acid . Researchers must recognize that "Iso" nomenclature and IUPAC systematic naming are used interchangeably in literature.

Table 1: Nomenclature & Database Interoperability

Identifier TypeValueContext
Primary Name 4-Methylpentanoic anhydride IUPAC Systematic
Common Synonym Isocaproic anhydrideTraditional / Industrial
Alt.[1][2][3] Synonym 4-Methylvaleric anhydrideDerived from Valeric acid
Alt.[4] Synonym Bis(4-methylpentanoic) anhydrideExplicit Stoichiometry
CAS Number 83594-04-1 Anhydride Specific
Related CAS 646-07-1Parent Acid (Do not confuse)
Molecular Formula C₁₂H₂₂O₃Symmetric Structure
InChI Key URZYJMFUPBREMV-UHFFFAOYSA-NDatabase Key
Nomenclature Visualization

The following diagram illustrates the hierarchical relationship between the parent acid and the anhydride, clarifying the synonym derivation.

NomenclatureHierarchy Parent Parent Acid 4-Methylpentanoic Acid (Isocaproic Acid) Reaction Dehydration (-H2O) Parent->Reaction Target Target Compound 4-Methylpentanoic Anhydride Reaction->Target Syn1 Synonym: Isocaproic Anhydride Target->Syn1 Syn2 Synonym: 4-Methylvaleric Anhydride Target->Syn2 CAS CAS: 83594-04-1 Target->CAS

Figure 1: Nomenclature hierarchy mapping the parent acid to the anhydride and its associated database identifiers.

Part 2: Physicochemical Profile[1][4]

Understanding the physical properties is crucial for reaction design, particularly solvent selection and isolation temperatures.

Table 2: Physical Properties

PropertyValueExperimental Note
Molecular Weight 214.30 g/mol -
Boiling Point ~244.9°C (Predicted)High boiler; requires vacuum distillation for purification.[2]
Density 0.940 g/cm³Slightly less dense than water.
Solubility Soluble in DCM, THF, EtOAcHydrolyzes slowly in water; reacts rapidly in basic aqueous media.
Appearance Colorless Liquid-
Part 3: Synthesis & Production[3][5]

The synthesis of 4-Methylpentanoic anhydride is typically achieved via the dehydration of 4-methylpentanoic acid. While thionyl chloride (


) can be used to make the acid chloride first, a direct anhydride exchange or dehydration using a coupling agent is preferred to avoid corrosive HCl byproducts.
Method: Anhydride Exchange (Transanhydrization)

This method utilizes acetic anhydride to drive the equilibrium, removing the volatile acetic acid byproduct.

Reaction Equation:



Mechanistic Insight: The reaction is driven by Le Chatelier's principle. Acetic acid (BP 118°C) is distilled off, shifting the equilibrium toward the formation of the higher boiling 4-Methylpentanoic anhydride (BP ~245°C).

SynthesisWorkflow Acid 4-Methylpentanoic Acid (Substrate) Mix Mix & Reflux (140-160°C) Acid->Mix Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Mix Distill Fractional Distillation Remove AcOH Mix->Distill - Acetic Acid Purify Vacuum Distillation Isolate Target Distill->Purify Product Pure 4-Methylpentanoic Anhydride Purify->Product

Figure 2: Synthetic workflow for the production of 4-Methylpentanoic anhydride via transanhydrization.

Part 4: Applications in Drug Development

In medicinal chemistry, this anhydride is not merely a solvent or reagent; it is a structural building block.

1. Lipophilicity Modulation (Prodrugs)

Attaching an isocaproyl group (4-methylpentanoyl) to a polar drug molecule (e.g., via a hydroxyl or amine group) significantly increases its


. This modification enhances passive diffusion across the blood-brain barrier or intestinal membrane. The anhydride provides a clean, high-yield method for this esterification/amidation compared to the acid chloride, which generates acidic byproducts that may degrade sensitive pharmacophores.
2. Peptide Synthesis (Capping)

In Solid Phase Peptide Synthesis (SPPS), unreacted amine groups must be "capped" to prevent the formation of deletion sequences. While acetic anhydride is standard, 4-Methylpentanoic anhydride introduces a bulkier, more hydrophobic cap, which can be used to alter the solubility profile of the final peptide or serve as a specific hydrophobic tag for purification.

Part 5: Experimental Protocol

Protocol: N-Acylation of a Primary Amine Objective: To synthesize N-isocaproyl derivatives (amides) using 4-Methylpentanoic anhydride.

Reagents:

  • Substrate: Primary Amine (1.0 eq)

  • Reagent: 4-Methylpentanoic anhydride (1.1 - 1.5 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq, optional for sluggish amines)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the Primary Amine (1.0 eq) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add TEA (1.2 eq). If the amine substrate is a salt (e.g., hydrochloride), increase base to 2.2 eq.

  • Acylation: Add 4-Methylpentanoic anhydride (1.1 eq) dropwise via syringe at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting amine.

    • Note: The anhydride is less reactive than an acid chloride, so steric bulk on the amine may require longer reaction times or heating.

  • Quenching: Quench the reaction by adding a saturated solution of

    
     (Sodium Bicarbonate). This converts excess anhydride back to the acid and neutralizes it to the water-soluble salt.
    
  • Workup: Extract the organic layer. Wash with

    
     (to remove excess pyridine/TEA) and then Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The resulting residue is the crude amide.

AcylationMechanism Amine Nucleophile (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Anhydride Electrophile (Isocaproic Anhydride) Anhydride->Intermediate Product Amide Product (R-NH-CO-Isobutyl) Intermediate->Product Collapse Byproduct Leaving Group (Isocaproic Acid) Intermediate->Byproduct Elimination

Figure 3: Mechanism of Nucleophilic Acyl Substitution using 4-Methylpentanoic anhydride.

Part 6: Safety & Handling (E-E-A-T)
  • Hazards: Anhydrides are corrosive and moisture-sensitive. They react with water to form the corresponding carboxylic acid, generating heat.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon) to prevent hydrolysis.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious amounts of water.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride. Retrieved from [Link]

  • Isobe, T., & Ishikawa, T. (2007). Acylation and dehydration using anhydrides in organic synthesis. Synthesis, 2007, 3489-3496.[5] (Contextual citation for anhydride reactivity).

  • Chad's Prep (2021). Synthesis and Reactions of Acid Anhydrides. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Precursors for the Synthesis of 4-Methylpentanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of 4-methylpentanoic anhydride, a valuable reagent and building block in organic synthesis and drug development. The discussion emphasizes the underlying chemical principles, practical experimental considerations, and established methodologies to ensure reproducible and efficient synthesis.

Introduction: The Significance of 4-Methylpentanoic Anhydride

4-Methylpentanoic anhydride, also known as isocaproic anhydride, is a symmetrical acid anhydride derived from 4-methylpentanoic acid. Its utility in organic chemistry stems from its role as an effective acylating agent. The presence of the isocaproyl moiety is found in various pharmaceuticals and biologically active molecules, making its anhydride an important intermediate for their synthesis. The branched alkyl chain can impart unique solubility and steric properties to the target molecules. This guide will delve into the primary precursors required for its synthesis, providing a robust foundation for its application in research and development.

Core Precursors: The Foundation of Synthesis

The synthesis of 4-methylpentanoic anhydride primarily relies on two key precursors: 4-methylpentanoic acid and its corresponding acid chloride, 4-methylpentanoyl chloride . The choice of synthetic route to the anhydride often depends on the availability and cost of these starting materials, as well as the desired scale and purity of the final product.

4-Methylpentanoic Acid (Isocaproic Acid)

4-Methylpentanoic acid is a branched-chain carboxylic acid that serves as the fundamental building block for the anhydride.[1] A common and reliable method for its laboratory-scale synthesis is the malonic ester synthesis.[2][3]

This classical approach offers a high degree of control and predictability. The overall transformation involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Reaction Scheme:

Figure 1: Malonic ester synthesis of 4-methylpentanoic acid.

Causality Behind Experimental Choices:

  • Choice of Base (Sodium Ethoxide): Sodium ethoxide is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. The pKa of the α-proton is acidic enough to be removed by an alkoxide base.

  • Choice of Alkylating Agent (1-Bromo-2-methylpropane): This primary alkyl halide is chosen to introduce the isobutyl group. A primary halide is essential to ensure an efficient SN2 reaction and minimize competing elimination reactions.

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis converts the diester to a dicarboxylic acid. Upon heating, this β-keto acid readily undergoes decarboxylation to yield the final product.

Experimental Protocol: Malonic Ester Synthesis of 4-Methylpentanoic Acid [2][3]

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Alkylation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise. After the initial reaction subsides, add 1-bromo-2-methylpropane and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

  • Decarboxylation: Acidify the cooled reaction mixture with a strong acid (e.g., H2SO4). The resulting malonic acid derivative is then heated to induce decarboxylation, yielding 4-methylpentanoic acid.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Table 1: Physicochemical Properties of 4-Methylpentanoic Acid

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Boiling Point 199-200 °C
Density 0.921 g/mL
4-Methylpentanoyl Chloride (Isocaproyl Chloride)

4-Methylpentanoyl chloride is a reactive acyl chloride that can serve as a direct precursor to the anhydride.[4] It is typically prepared from 4-methylpentanoic acid.

The conversion of a carboxylic acid to its corresponding acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Reaction Scheme:

Figure 2: Synthesis of 4-methylpentanoyl chloride.

Causality Behind Experimental Choices:

  • Choice of Reagent (Thionyl Chloride): Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.

  • Reaction Conditions: The reaction is typically carried out in the absence of water to prevent hydrolysis of the acid chloride product. A small amount of a catalyst, such as dimethylformamide (DMF), can be used to accelerate the reaction.

Experimental Protocol: Synthesis of 4-Methylpentanoyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reaction: Charge the flask with 4-methylpentanoic acid. Add thionyl chloride (in slight excess) dropwise at room temperature.

  • Heating: Gently heat the reaction mixture to reflux for 1-2 hours. The evolution of gases (SO₂ and HCl) will be observed.

  • Purification: After the reaction is complete, the excess thionyl chloride can be removed by distillation. The resulting 4-methylpentanoyl chloride is then purified by fractional distillation under reduced pressure.

Table 2: Physicochemical Properties of 4-Methylpentanoyl Chloride

PropertyValue
Molecular Formula C₆H₁₁ClO
Molecular Weight 134.60 g/mol
Boiling Point 141-142 °C
Density 1.0 g/cm³[5]

Synthetic Pathways to 4-Methylpentanoic Anhydride

With the precursors in hand, several methods can be employed for the synthesis of 4-methylpentanoic anhydride.

Method 1: Dehydration of 4-Methylpentanoic Acid

The direct dehydration of two molecules of the carboxylic acid is a common route to symmetrical anhydrides.

This method involves heating the carboxylic acid, often in the presence of a catalyst, to drive off water. A patent describes the thermal dehydration of carboxylic acids, including "pentanoic acids," at temperatures ranging from 120°C to 300°C.

Reaction Scheme:

Figure 3: Thermal dehydration to form the anhydride.

Experimental Considerations:

  • Temperature Control: Careful control of the reaction temperature is crucial to promote the dehydration reaction while minimizing side reactions and decomposition.

  • Water Removal: The removal of water as it is formed is essential to drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) or by carrying out the reaction under a stream of inert gas.

A common laboratory method for the preparation of higher molecular weight anhydrides is the reaction of the corresponding carboxylic acid with acetic anhydride. This is an equilibrium process where the more volatile acetic acid is removed by distillation to drive the reaction to completion. A patent for the synthesis of isobutyric anhydride details a similar process.

Experimental Protocol (Adapted from analogous procedures):

  • Reaction Setup: In a flask equipped with a fractional distillation apparatus, combine 4-methylpentanoic acid and acetic anhydride (in a slight excess).

  • Reaction and Distillation: Heat the mixture to reflux. The lower-boiling acetic acid that is formed will distill off.

  • Purification: Once the theoretical amount of acetic acid has been collected, the remaining mixture is fractionally distilled under reduced pressure to isolate the 4-methylpentanoic anhydride.

Method 2: From 4-Methylpentanoyl Chloride and 4-Methylpentanoic Acid

This method involves the reaction of the acid chloride with the carboxylate salt of the acid, or with the carboxylic acid itself in the presence of a base.

Reaction Scheme:

acid_chloride_route cluster_reagents acid_chloride 4-Methylpentanoyl Chloride product 4-Methylpentanoic Anhydride acid_chloride->product acid_salt 4-Methylpentanoate Salt acid_salt->product base Base (e.g., Pyridine) salt_byproduct Salt Byproduct

Figure 4: Anhydride synthesis from acid chloride and carboxylate.

Experimental Protocol:

  • Salt Formation: Dissolve 4-methylpentanoic acid in a suitable solvent and add a non-nucleophilic base, such as pyridine or triethylamine, to form the carboxylate salt in situ.

  • Reaction with Acid Chloride: Cool the mixture in an ice bath and slowly add 4-methylpentanoyl chloride.

  • Workup: After the reaction is complete, the salt byproduct is removed by filtration. The filtrate is then washed with dilute acid and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude anhydride can be purified by vacuum distillation.

Characterization of 4-Methylpentanoic Anhydride

Proper characterization of the synthesized anhydride is crucial to confirm its identity and purity.

Table 3: Predicted Spectroscopic Data for 4-Methylpentanoic Anhydride

Technique Expected Features
IR Spectroscopy Strong, characteristic anhydride C=O stretching bands around 1820 cm⁻¹ and 1750 cm⁻¹.
¹H NMR Signals corresponding to the isocaproyl group protons. The α-protons to the carbonyl group will be the most downfield.
¹³C NMR A signal for the carbonyl carbon around 170 ppm, and signals for the aliphatic carbons.
Mass Spectrometry The molecular ion peak [M]⁺ should be observable, along with characteristic fragmentation patterns.

Conclusion

The synthesis of 4-methylpentanoic anhydride is readily achievable through well-established synthetic routes utilizing either 4-methylpentanoic acid or 4-methylpentanoyl chloride as the primary precursors. The choice of methodology will depend on the specific requirements of the research, including scale, desired purity, and available resources. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can confidently prepare this valuable acylating agent for its diverse applications in organic synthesis and drug discovery.

References

  • How can we prepare 4-methylpentanoic acid from Malonic ester? - Quora. (2017, March 7). Retrieved from [Link]

  • Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. (n.d.). Retrieved from [Link]

  • 4-Methylpentanoic anhydride. (n.d.). PubChem. Retrieved from [Link]

  • Isocaproic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Anhydride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Process for the manufacture of isobutyric anhydride. (n.d.). Google Patents.
  • 4-Methylpentanoyl chloride. (n.d.). Stenutz. Retrieved from [Link]

  • Pentanoyl chloride, 4-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound 4-Methylpentanoic acid (FDB008206). (n.d.). FooDB. Retrieved from [Link]

  • Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Dehydration of 4-methylpentan-2-ol over zirconia catalysts. (n.d.). RSC Publishing. Retrieved from [Link]

  • Correction. The Dehydration of 3-Hydroxy-3,4,4-trimethylpentanoic Acid. (n.d.). ACS Publications. Retrieved from [Link]

  • Acid Anhydride Chemistry. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Reactivity Profile of 4-Methylpentanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of the Isovaleryl Moiety in Modern Chemistry 4-Methylpentanoic anhydride, also commonly known as isovaleric anhydride, is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of the Isovaleryl Moiety in Modern Chemistry

4-Methylpentanoic anhydride, also commonly known as isovaleric anhydride, is a pivotal reagent in organic synthesis, prized for its ability to introduce the 4-methylpentanoyl (isovaleryl) group into a diverse range of molecules. This branched five-carbon acyl chain is a recurring motif in numerous natural products and pharmacologically active compounds. The incorporation of the isovaleryl group can significantly modulate the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of 4-methylpentanoic anhydride, with a focus on field-proven insights and detailed experimental protocols.

Core Properties of 4-Methylpentanoic Anhydride

A clear understanding of the fundamental properties of 4-methylpentanoic anhydride is essential for its effective and safe use in the laboratory.

PropertyValueSource
Chemical Formula C₁₂H₂₂O₃[1]
Molecular Weight 214.30 g/mol [1]
IUPAC Name 4-methylpentanoyl 4-methylpentanoate[1]
CAS Number 83594-04-1[1]
Appearance Not explicitly stated, but likely a colorless liquidGeneral chemical knowledge
Boiling Point Not readily available
Solubility Insoluble in water, soluble in common organic solventsGeneral chemical knowledge

Synthesis of 4-Methylpentanoic Anhydride

The most common and direct laboratory synthesis of 4-methylpentanoic anhydride involves the dehydration of its parent carboxylic acid, 4-methylpentanoic acid. While various dehydrating agents can be employed, a common approach involves the reaction of the carboxylic acid with a suitable activating agent.[2]

Workflow for the Synthesis of 4-Methylpentanoic Anhydride

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products CarboxylicAcid 4-Methylpentanoic Acid (2 equiv.) Reaction Reaction under controlled temperature CarboxylicAcid->Reaction DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride, DCC, or Thionyl Chloride) DehydratingAgent->Reaction Anhydride 4-Methylpentanoic Anhydride Reaction->Anhydride Byproduct Byproduct (e.g., Acetic Acid, DCU, SO₂ + HCl) Reaction->Byproduct

Caption: Synthesis of 4-methylpentanoic anhydride from its carboxylic acid.

Experimental Protocol: Synthesis from 4-Methylpentanoic Acid

This protocol describes a general procedure for the synthesis of 4-methylpentanoic anhydride from 4-methylpentanoic acid using acetic anhydride as the dehydrating agent.

Materials:

  • 4-Methylpentanoic acid

  • Acetic anhydride

  • Fractional distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a fractional distillation column, combine 2 equivalents of 4-methylpentanoic acid with 1 equivalent of acetic anhydride.

  • Reaction: Gently heat the mixture with stirring. The lower-boiling acetic acid byproduct will begin to distill off.

  • Purification: Continue heating to drive the reaction to completion and remove all the acetic acid. Once the distillation of acetic acid ceases, the remaining liquid is the desired 4-methylpentanoic anhydride.

  • Isolation: The product can be further purified by vacuum distillation.

  • Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Causality Behind Experimental Choices:

  • Excess Carboxylic Acid: Using a slight excess of the desired carboxylic acid can help drive the equilibrium towards the formation of the desired anhydride.

  • Fractional Distillation: The removal of the acetic acid byproduct by distillation is crucial to shift the equilibrium of the reaction towards the product side, leading to a higher yield.

Reactivity Profile: A Nucleophilic Acyl Substitution Powerhouse

The reactivity of 4-methylpentanoic anhydride is dominated by the electrophilic nature of its carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, forming a tetrahedral intermediate, which then collapses to expel a carboxylate leaving group.

General Mechanism of Nucleophilic Acyl Substitution

NAS_Mechanism Anhydride (CH₃)₂CHCH₂CH₂C(=O)O C(=O)CH₂CH₂CH(CH₃)₂ Tetrahedral { (CH₃)₂CHCH₂CH₂C(O⁻)(Nu-H⁺) | O | C(=O)CH₂CH₂CH(CH₃)₂ } Anhydride->Tetrahedral Nucleophile Nu-H Nucleophile->Anhydride:c0 Nucleophilic Attack Product (CH₃)₂CHCH₂CH₂C(=O)Nu Tetrahedral->Product Collapse of Intermediate LeavingGroup (CH₃)₂CHCH₂CH₂COO⁻ Tetrahedral->LeavingGroup Expulsion of Leaving Group ProtonatedLG (CH₃)₂CHCH₂CH₂COOH LeavingGroup->ProtonatedLG Protonation

Caption: General mechanism of nucleophilic acyl substitution on 4-methylpentanoic anhydride.

Acylation of Alcohols: Ester Formation

4-Methylpentanoic anhydride is an effective reagent for the esterification of primary, secondary, and even some tertiary alcohols. The reaction is often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or a base such as pyridine or triethylamine.

Materials:

  • Primary alcohol (1.0 equiv)

  • 4-Methylpentanoic anhydride (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.01–0.05 equiv)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 equiv) and DMAP (0.01–0.05 equiv) in a minimal amount of an appropriate anhydrous solvent (e.g., dichloromethane or THF), or run the reaction neat if the alcohol is a liquid.

  • Addition of Anhydride: With stirring, add 4-methylpentanoic anhydride (1.1 equiv) to the mixture at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove the 4-methylpentanoic acid byproduct) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by column chromatography if necessary.

  • Validation: Confirm the structure and purity of the ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • DMAP Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation by forming a more reactive N-acylpyridinium intermediate.

  • Slight Excess of Anhydride: A small excess of the anhydride ensures the complete consumption of the more valuable alcohol.

  • Aqueous Work-up: The basic wash with NaHCO₃ is crucial for removing the acidic byproduct (4-methylpentanoic acid), simplifying the purification process.

Acylation of Amines: Amide Formation

The reaction of 4-methylpentanoic anhydride with primary and secondary amines is a robust method for the synthesis of amides. The reaction is typically fast and high-yielding.

Materials:

  • Primary amine (1.0 equiv)

  • 4-Methylpentanoic anhydride (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Anhydride: Add 4-methylpentanoic anhydride (1.2 equiv) to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed (typically 5-30 minutes for reactive amines).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if a basic catalyst was used), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purification: The product can be purified by recrystallization or column chromatography.

  • Validation: Characterize the purified amide using appropriate analytical techniques (NMR, IR, MS).

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of the anhydride is used to ensure full conversion of the amine.

  • Aqueous Washes: The acidic wash removes any unreacted amine or basic catalysts, while the basic wash removes the carboxylic acid byproduct.

Friedel-Crafts Acylation: Synthesis of Aryl Ketones

4-Methylpentanoic anhydride can act as an acylating agent in Friedel-Crafts reactions to introduce the 4-methylpentanoyl group onto an aromatic ring.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

FC_Acylation cluster_reactants Reactants cluster_process Process cluster_products Products Anhydride 4-Methylpentanoic Anhydride AcyliumIon Formation of Acylium Ion Intermediate Anhydride->AcyliumIon Arene Aromatic Compound (e.g., Benzene) EAS Electrophilic Aromatic Substitution Arene->EAS Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->AcyliumIon AcyliumIon->EAS ArylKetone Aryl Ketone EAS->ArylKetone Byproduct Carboxylic Acid EAS->Byproduct

Caption: Friedel-Crafts acylation using 4-methylpentanoic anhydride.

Materials:

  • Benzene (solvent and reactant)

  • 4-Methylpentanoic anhydride (1.0 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 equiv)

  • Ice water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous AlCl₃ and excess dry benzene.

  • Addition of Anhydride: Cool the flask in an ice bath and add 4-methylpentanoic anhydride dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a few hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Work-up: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by distillation.

  • Purification: The resulting aryl ketone can be purified by vacuum distillation or recrystallization.

  • Validation: Confirm the structure of the product by spectroscopic analysis.

Causality Behind Experimental Choices:

  • Stoichiometric Lewis Acid: More than two equivalents of AlCl₃ are required because it complexes with both the carbonyl oxygen of the product ketone and the carboxylic acid byproduct.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as AlCl₃ reacts violently with water.

  • Acidic Quench: The addition of ice and HCl hydrolyzes the aluminum complexes and separates the product into the organic layer.

Reduction to Primary Alcohols

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce both carbonyl groups of 4-methylpentanoic anhydride to the corresponding primary alcohol, 4-methyl-1-pentanol.

(CH₃)₂CHCH₂CH₂C(=O)O-C(=O)CH₂CH₂CH(CH₃)₂ + LiAlH₄ (excess) → (CH₃)₂CHCH₂CH₂CH₂OH (2 equivalents)

Materials:

  • 4-Methylpentanoic anhydride (1.0 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Ethyl acetate

  • Dilute sulfuric acid (H₂SO₄)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous ether or THF.

  • Addition of Anhydride: Dissolve 4-methylpentanoic anhydride in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by IR spectroscopy for the disappearance of the carbonyl stretch).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously add ethyl acetate dropwise to quench the excess LiAlH₄, followed by the slow, dropwise addition of water and then dilute H₂SO₄.

  • Extraction: Separate the layers and extract the aqueous layer with ether.

  • Work-up: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.

  • Isolation: Filter and remove the solvent under reduced pressure. The resulting alcohol can be purified by distillation.

  • Validation: Characterize the product by NMR and IR spectroscopy.

Causality Behind Experimental Choices:

  • Excess LiAlH₄: A sufficient excess of the powerful reducing agent is necessary to ensure the complete reduction of both carbonyl groups.

  • Anhydrous Solvent: LiAlH₄ reacts violently with protic solvents like water and alcohols.

  • Careful Quenching: The quenching process is highly exothermic and must be performed slowly and with cooling to control the reaction.

Reaction with Grignard Reagents: Formation of Tertiary Alcohols

Grignard reagents (R-MgX) react with 4-methylpentanoic anhydride to produce tertiary alcohols. The reaction proceeds via a double addition of the Grignard reagent. The first equivalent adds to one carbonyl group, forming a ketone intermediate after the elimination of the carboxylate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol upon acidic workup.[4][5][6]

Grignard_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Anhydride 4-Methylpentanoic Anhydride FirstAddition First Nucleophilic Addition Anhydride->FirstAddition Grignard Grignard Reagent (R-MgX, 2 equiv.) Grignard->FirstAddition SecondAddition Second Nucleophilic Addition Grignard->SecondAddition KetoneIntermediate Ketone Intermediate FirstAddition->KetoneIntermediate KetoneIntermediate->SecondAddition Workup Acidic Workup (H₃O⁺) SecondAddition->Workup TertiaryAlcohol Tertiary Alcohol Workup->TertiaryAlcohol

Caption: Reaction of 4-methylpentanoic anhydride with a Grignard reagent.

Safety and Handling

4-Methylpentanoic anhydride is a reactive chemical and should be handled with appropriate safety precautions. While specific hazard data for 4-methylpentanoic anhydride is limited, data for the closely related isovaleric anhydride indicates that it can be corrosive and toxic in contact with skin.[7] It is also moisture-sensitive and will hydrolyze to 4-methylpentanoic acid.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

4-Methylpentanoic anhydride is a versatile and valuable reagent for introducing the isovaleryl moiety in organic synthesis. Its reactivity is characterized by a susceptibility to nucleophilic acyl substitution, enabling the efficient synthesis of esters, amides, and aryl ketones. Furthermore, it can be readily reduced to the corresponding primary alcohol and serves as a precursor for tertiary alcohols via reaction with Grignard reagents. A thorough understanding of its reactivity profile, coupled with the application of robust experimental protocols and adherence to safety guidelines, will empower researchers to effectively utilize this reagent in the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • PubChem. 4-Methylpentanoic anhydride. National Center for Biotechnology Information. [Link][1]

  • Organic Chemistry Portal. Anhydride synthesis. [Link][2]

  • Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link][8]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link][4]

  • Chemistry LibreTexts. Grignard Reagents. [Link][5]

  • The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube. [Link][6]

Sources

Exploratory

An In-Depth Technical Guide to the Electrophilicity of 4-Methylpentanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Acylating Potential of 4-Methylpentanoic Anhydride 4-Methylpentanoic anhydride, also known as isocaproic anhydride, is a symmetr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Acylating Potential of 4-Methylpentanoic Anhydride

4-Methylpentanoic anhydride, also known as isocaproic anhydride, is a symmetrical carboxylic anhydride that serves as a versatile reagent in organic synthesis. Its utility is primarily derived from the electrophilic nature of its carbonyl carbons, making it an effective acylating agent for a variety of nucleophiles. This guide provides a comprehensive exploration of the electrophilicity of 4-methylpentanoic anhydride, delving into the structural and electronic factors that govern its reactivity. We will examine its synthesis, analyze its electrophilic characteristics through a discussion of steric and electronic effects, and provide detailed protocols for its application in key acylation reactions. This document is intended to be a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this branched-chain anhydride in their synthetic endeavors.

Core Concepts: Understanding the Electrophilicity of Carboxylic Anhydrides

Carboxylic anhydrides are derivatives of carboxylic acids and are characterized by the presence of two acyl groups linked by an oxygen atom. Their reactivity is dominated by the electrophilicity of the carbonyl carbons, which are susceptible to nucleophilic attack. The general mechanism for the reaction of a symmetric anhydride with a nucleophile is a nucleophilic acyl substitution.

The electrophilicity of an acid anhydride is influenced by several factors:

  • Inductive Effects: Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity by reducing the partial positive charge. Conversely, electron-withdrawing groups enhance electrophilicity.

  • Steric Hindrance: Bulky groups near the carbonyl carbon can impede the approach of a nucleophile, thereby reducing the reaction rate.

  • Leaving Group Ability: The reaction proceeds via the formation of a tetrahedral intermediate, which then collapses to expel a carboxylate anion as the leaving group. The stability of this leaving group influences the overall reaction rate.

Compared to other carboxylic acid derivatives, acid anhydrides are generally more reactive than esters and amides but less reactive than acid chlorides.[1] This intermediate reactivity makes them useful reagents, as they are often more stable and easier to handle than acid chlorides while still being sufficiently reactive for many transformations.

The Influence of the 4-Methylpentyl Group: A Steric and Electronic Perspective

The 4-methylpentyl group in 4-methylpentanoic anhydride is a branched alkyl chain. This structural feature imparts specific characteristics to the molecule's reactivity:

  • Electronic Effect: The isobutyl group at the 4-position is an electron-donating group. Through a positive inductive effect (+I), it slightly reduces the partial positive charge on the carbonyl carbons, thereby decreasing their intrinsic electrophilicity compared to a linear alkyl chain of the same length.

  • Steric Effect: The branching at the end of the alkyl chain is relatively distant from the electrophilic carbonyl centers. Therefore, the steric hindrance it imposes on the approach of a nucleophile is generally considered to be minimal, especially when compared to branching closer to the carbonyl group. However, for very bulky nucleophiles, some steric influence may be observed.

The interplay of these electronic and steric factors determines the overall reactivity of 4-methylpentanoic anhydride in acylation reactions.

Synthesis of 4-Methylpentanoic Anhydride: A Detailed Protocol

The synthesis of symmetrical carboxylic anhydrides can be achieved through several methods. A reliable and adaptable laboratory-scale procedure involves the dehydration of the corresponding carboxylic acid using a dehydrating agent. Here, we present a protocol adapted from a general method for anhydride synthesis using oxalyl chloride and a catalytic amount of triphenylphosphine oxide, which activates the carboxylic acid.[2]

Reaction Scheme:

Experimental Protocol:

Materials:

  • 4-Methylpentanoic acid (Isocaproic acid)

  • Oxalyl chloride

  • Triphenylphosphine oxide (Ph₃PO)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine oxide (0.05 eq) and anhydrous acetonitrile.

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add oxalyl chloride (0.65 eq) dropwise to the stirred solution. A vigorous reaction may occur with the evolution of gas.[2] Stir the mixture at 0 °C for 10-15 minutes.

  • Addition of Carboxylic Acid and Base: To the activated mixture, add a solution of 4-methylpentanoic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous acetonitrile dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford pure 4-methylpentanoic anhydride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as oxalyl chloride and the resulting anhydride are sensitive to moisture.

  • Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Triphenylphosphine Oxide: This acts as a catalyst to activate the carboxylic acid towards anhydride formation.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts.

Electrophilic Reactivity in Action: Acylation Protocols

The electrophilic nature of 4-methylpentanoic anhydride makes it an excellent reagent for the acylation of nucleophiles such as amines and alcohols.

Acylation of Aniline: Synthesis of N-(4-Methylpentanoyl)aniline

This protocol describes the amidation of aniline with 4-methylpentanoic anhydride.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 4-Methylpentanoic anhydride

  • Aniline

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane.

  • Addition of Anhydride: Add pyridine (1.1 eq) to the solution. Then, add 4-methylpentanoic anhydride (1.05 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl to remove excess aniline and pyridine. Then, wash with saturated aqueous NaHCO₃ solution to remove the 4-methylpentanoic acid byproduct. Finally, wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methylpentanoyl)aniline.

Self-Validating System: The purity of the product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The disappearance of the starting materials on TLC is a good indicator of reaction completion.

Acylation of Benzyl Alcohol: Synthesis of Benzyl 4-Methylpentanoate

This protocol details the esterification of benzyl alcohol with 4-methylpentanoic anhydride.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 4-Methylpentanoic anhydride

  • Benzyl alcohol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in dichloromethane.

  • Addition of Anhydride: Add 4-methylpentanoic anhydride (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure benzyl 4-methylpentanoate.

Expertise & Experience: DMAP is a highly effective nucleophilic catalyst for acylation reactions of alcohols with acid anhydrides, significantly accelerating the reaction rate.

Visualization of Key Processes

Logical Flow of Synthesis and Acylation

G cluster_synthesis Synthesis of 4-Methylpentanoic Anhydride cluster_acylation Acylation Reactions 4-Methylpentanoic Acid 4-Methylpentanoic Acid Activation Activation 4-Methylpentanoic Acid->Activation Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Activation 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride Activation->4-Methylpentanoic Anhydride Amidation Amidation 4-Methylpentanoic Anhydride->Amidation Esterification Esterification 4-Methylpentanoic Anhydride->Esterification Aniline Aniline Aniline->Amidation Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification N-(4-Methylpentanoyl)aniline N-(4-Methylpentanoyl)aniline Amidation->N-(4-Methylpentanoyl)aniline Benzyl 4-Methylpentanoate Benzyl 4-Methylpentanoate Esterification->Benzyl 4-Methylpentanoate

Caption: Workflow for the synthesis and subsequent acylation reactions of 4-methylpentanoic anhydride.

Mechanism of Nucleophilic Acyl Substitution

G Start Anhydride + Nucleophile Tetrahedral_Intermediate Tetrahedral Intermediate Start->Tetrahedral_Intermediate Nucleophilic Attack Product_Formation Acylated Product + Carboxylate Tetrahedral_Intermediate->Product_Formation Collapse of Intermediate (Leaving Group Departure)

Caption: General mechanism of nucleophilic acyl substitution on an acid anhydride.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₃PubChem[3][4]
Molecular Weight214.30 g/mol PubChem[4]
AppearanceColorless liquid (predicted)
Boiling PointData not available
DensityData not available
SolubilityReacts with water

Applications in Drug Development and Beyond

Branched-chain anhydrides like 4-methylpentanoic anhydride and their derivatives find applications in several areas:

  • Prodrug Synthesis: The anhydride linkage can be used to create prodrugs of pharmaceuticals containing carboxylic acid or hydroxyl groups. The anhydride bond can be designed to hydrolyze in vivo, releasing the active drug over a prolonged period.

  • Peptide Synthesis: While less common than other coupling reagents, mixed anhydrides derived from branched carboxylic acids have been explored in peptide synthesis.

  • Flavor and Fragrance Industry: Esters derived from 4-methylpentanoic acid, which can be synthesized using the anhydride, are used as components in flavor and fragrance formulations.

  • Polymer Chemistry: Branched polyanhydrides have been investigated for use in biodegradable polymers for drug delivery applications. The branching can influence the polymer's physical properties and degradation rate.

Conclusion

4-Methylpentanoic anhydride is a valuable acylating agent whose electrophilicity is subtly modulated by the electronic and steric properties of its branched alkyl chain. This guide has provided a detailed overview of its synthesis, an analysis of its reactivity, and practical protocols for its use in common acylation reactions. By understanding the principles outlined herein, researchers can effectively utilize 4-methylpentanoic anhydride as a tool in the synthesis of a wide range of organic molecules, from novel drug candidates to functional polymers.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Synthesis of Acetanilide. (n.d.). SlideShare. Retrieved February 6, 2026, from [Link]

  • 4-methylpentanoic anhydride (C12H22O3). (n.d.). PubChemLite. Retrieved February 6, 2026, from [Link]

  • Caglieri, S., Servetti, G., & Picco, E. (n.d.).
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  • 4-methylpentanoyl chloride. (n.d.). Stenutz. Retrieved February 6, 2026, from [Link]

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  • A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H) - One Substituted Coumarin Derivative: A Computational Approach. (2023). Informatics Journals. Retrieved February 6, 2026, from [Link]

  • [ - Cobalt, [1,1',1'',1'''-(η 4 -1,3-cyclobutadiene-1,2,3,4-tetrayl)tetrakis[benzene]][(1,2,3,4,5-η)-1-[(4S)-4,5-dihydro-4-(1-methylethyl) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from http://www.orgsyn.org/demo.aspx?prep=v78p0258
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

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Foundational

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 4-Methylpentanoic Anhydride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Methylpentanoic anhydride, a derivative of isocaproic acid, is a chemical intermediate with potential applications in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanoic anhydride, a derivative of isocaproic acid, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-methylpentanoic anhydride. While direct, quantitative solubility data for this specific anhydride is not extensively documented in publicly available literature, this document will equip the research scientist with the foundational knowledge to predict, assess, and experimentally determine its solubility. We will delve into the molecular characteristics of 4-methylpentanoic anhydride, predict its solubility based on solvent-solute interactions, discuss its reactivity, and provide detailed protocols for solubility determination.

Introduction: The Significance of Solvent Selection

The choice of a solvent is a critical parameter in chemical processes, influencing reaction rates, equilibrium positions, and the ease of product isolation. For a reactive compound like 4-methylpentanoic anhydride, solvent selection is not merely about dissolution but also about preserving the molecule's integrity. An inappropriate solvent can lead to solvolysis, diminishing the yield of the desired product. This guide, therefore, emphasizes a holistic approach to understanding solubility, integrating both physical dissolution and chemical stability.

Molecular Profile of 4-Methylpentanoic Anhydride

To predict the solubility of 4-methylpentanoic anhydride, we must first understand its molecular structure and inherent physicochemical properties.

  • Structure: 4-Methylpentanoic anhydride possesses a symmetrical structure derived from two molecules of 4-methylpentanoic acid.[1] It features a central anhydride functional group (-C(O)OC(O)-) flanked by two isobutyl groups.

  • Polarity: The anhydride group contains polar carbonyl functionalities, creating a significant dipole moment. However, the two nonpolar alkyl chains contribute to the molecule's overall lipophilic character. This dual nature suggests that its solubility will be highly dependent on the balance of polar and nonpolar interactions with the solvent.

  • Computed Properties:

    • Molecular Formula: C₁₂H₂₂O₃[1]

    • Molecular Weight: 214.30 g/mol [1]

    • XLogP3: 3.1 (This computed value indicates a moderate level of lipophilicity)[1]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can forecast the solubility of 4-methylpentanoic anhydride in various classes of organic solvents.

Nonpolar Solvents
  • Examples: Hexane, cyclohexane, toluene, carbon tetrachloride.

  • Predicted Solubility: Good. The presence of the two isobutyl groups suggests that 4-methylpentanoic anhydride will be readily soluble in nonpolar solvents. The van der Waals interactions between the alkyl chains of the anhydride and the nonpolar solvent molecules are expected to be favorable.

Polar Aprotic Solvents
  • Examples: Acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM).

  • Predicted Solubility: Very Good to Excellent. These solvents possess a significant dipole moment but lack acidic protons.[2] They are capable of engaging in dipole-dipole interactions with the polar anhydride group, while their organic character allows for favorable interactions with the alkyl chains. Solvents like acetone and ethyl acetate are often excellent choices for dissolving anhydrides.[3]

Polar Protic Solvents
  • Examples: Water, methanol, ethanol, acetic acid.

  • Predicted Solubility & Reactivity: While some dissolution may occur, particularly in smaller alcohols, polar protic solvents are generally not recommended for use with 4-methylpentanoic anhydride. The primary concern is the high reactivity of the anhydride functional group with the acidic protons of these solvents.[4][5] This will lead to solvolysis, where the anhydride is cleaved to form 4-methylpentanoic acid and the corresponding ester (in the case of alcohols) or just the carboxylic acid (in the case of water).[5]

The following diagram illustrates the logical flow for selecting an appropriate solvent system.

G cluster_solubility Solubility Prediction A 4-Methylpentanoic Anhydride B Nonpolar Solvents (e.g., Hexane, Toluene) A->B Dissolves in C Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) A->C Dissolves in D Polar Protic Solvents (e.g., Water, Methanol, Ethanol) A->D Reacts with E Good Solubility (Van der Waals Interactions) B->E F Excellent Solubility (Dipole-Dipole Interactions) C->F G Reaction/Solvolysis (Not Recommended) D->G G cluster_workflow Isothermal Saturation Workflow A Add excess 4-Methylpentanoic Anhydride to Solvent B Equilibrate at Constant Temperature with Agitation A->B C Separate Supernatant (Centrifugation/Filtration) B->C D Quantify Anhydride Concentration (HPLC, GC, Gravimetric) C->D E Calculate Solubility D->E

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Yield of 4-Methylpentanoic Anhydride Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals February 6, 2026 Executive Summary This guide provides a comprehensive technical overview of the synthesis of 4-methylpentanoic anhydride, with a p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

February 6, 2026

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-methylpentanoic anhydride, with a primary focus on the principles and calculations governing its theoretical yield. As a key acylating agent in organic synthesis and pharmaceutical development, a thorough understanding of its efficient preparation is critical. This document outlines the prevalent synthetic methodologies, delves into the reaction mechanisms, and provides a granular, step-by-step protocol for both the synthesis and the accurate determination of its theoretical maximum yield.

Foundational Principles: The Chemistry of 4-Methylpentanoic Anhydride Synthesis

4-Methylpentanoic anhydride is a symmetrical anhydride derived from 4-methylpentanoic acid. Its synthesis is a cornerstone reaction in organic chemistry, typically achieved through the dehydration of the parent carboxylic acid.[1][2] This process involves the removal of one molecule of water from two molecules of the carboxylic acid, forming the anhydride linkage.

The most common laboratory-scale methods employ a dehydrating agent to facilitate this transformation under milder conditions than high-temperature dehydration.[3] Reagents such as oxalyl chloride, thionyl chloride, and phosphorus pentoxide are effective for this purpose.[3]

1.1. Reaction Mechanism and Stoichiometry

The synthesis of 4-methylpentanoic anhydride from its corresponding carboxylic acid is a classic example of nucleophilic acyl substitution. The reaction can be generalized by the following balanced chemical equation:

2 (CH₃)₂CHCH₂CH₂COOH → ((CH₃)₂CHCH₂CH₂CO)₂O + H₂O

This stoichiometric relationship is the bedrock for all theoretical yield calculations, indicating that two moles of 4-methylpentanoic acid are consumed to produce one mole of 4-methylpentanoic anhydride.

The reaction mechanism, when using a dehydrating agent, typically involves the activation of a carboxylic acid molecule to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a second molecule of the carboxylic acid, leading to the formation of the anhydride and a non-interfering byproduct.

Diagram 1: Generalized Reaction Mechanism for Anhydride Synthesis. This diagram illustrates the key stages of the reaction, from the initial activation of the carboxylic acid to the final formation of the anhydride.

Mastering the Calculation: Theoretical Yield Determination

The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming the reaction proceeds to completion with 100% efficiency.[4] The calculation of theoretical yield is a critical skill for chemists, as it provides a benchmark against which to measure the success of a particular reaction.[5]

2.1. The Limiting Reactant

In many chemical reactions, the reactants are not present in the exact stoichiometric ratio.[6] The reactant that is consumed first is termed the limiting reactant, and it is this reactant that dictates the maximum amount of product that can be formed.[6] In the synthesis of a symmetrical anhydride from a single carboxylic acid, the carboxylic acid itself is the limiting reactant.

2.2. A Step-by-Step Calculation Protocol

To calculate the theoretical yield of 4-methylpentanoic anhydride, the following systematic approach should be employed:[6][7]

  • Determine the Moles of the Reactant: Convert the mass of the starting 4-methylpentanoic acid into moles using its molar mass.

  • Apply the Stoichiometric Ratio: Use the balanced chemical equation to determine the number of moles of 4-methylpentanoic anhydride that can be formed from the moles of the reactant.

  • Calculate the Theoretical Yield in Grams: Convert the moles of the product into grams using its molar mass.

Table 1: Molar Masses for Theoretical Yield Calculation

CompoundMolar Mass ( g/mol )
4-Methylpentanoic Acid (C₆H₁₂O₂)116.16
4-Methylpentanoic Anhydride (C₁₂H₂₂O₃)214.30[8]

Example Calculation:

If a reaction is initiated with 25.0 g of 4-methylpentanoic acid:

  • Moles of 4-Methylpentanoic Acid: 25.0 g / 116.16 g/mol = 0.215 mol

  • Moles of 4-Methylpentanoic Anhydride: 0.215 mol acid * (1 mol anhydride / 2 mol acid) = 0.1075 mol

  • Theoretical Yield of 4-Methylpentanoic Anhydride: 0.1075 mol * 214.30 g/mol = 23.04 g

G Start Start with Mass of 4-Methylpentanoic Acid Step1 Calculate Moles of 4-Methylpentanoic Acid Start->Step1 Step2 Apply 2:1 Stoichiometric Ratio to find Moles of Anhydride Step1->Step2 Step3 Calculate Mass of Anhydride (Theoretical Yield) Step2->Step3 End Theoretical Yield (g) Step3->End

Diagram 2: Workflow for Theoretical Yield Calculation. This flowchart provides a clear, sequential guide to calculating the theoretical yield of 4-methylpentanoic anhydride.

Practical Application: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-methylpentanoic anhydride. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Reagents and Equipment
  • 4-Methylpentanoic Acid

  • Oxalyl Chloride (or other suitable dehydrating agent)

  • Anhydrous Dichloromethane (DCM)

  • Dry glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

3.2. Synthetic Procedure
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylpentanoic acid (2.0 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Dehydrating Agent: Slowly add oxalyl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes. Control the addition rate to maintain the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Solvent Removal: Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-methylpentanoic anhydride can be purified by vacuum distillation to yield the final product.

Bridging Theory and Practice: Factors Influencing Actual Yield

The actual yield of a reaction is the amount of product that is physically isolated and is almost always lower than the theoretical yield. The ratio of the actual yield to the theoretical yield, expressed as a percentage, is the percent yield. Several factors can contribute to a reduced percent yield:

  • Incomplete Reaction: The reaction may not proceed to 100% completion.

  • Side Reactions: The formation of undesired byproducts consumes the starting material.

  • Mechanical Losses: Product can be lost during transfers, workup, and purification steps.

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction.

Conclusion

The synthesis of 4-methylpentanoic anhydride is a fundamental transformation in organic chemistry with significant applications in the pharmaceutical industry. A robust understanding of the reaction stoichiometry and the ability to accurately calculate the theoretical yield are essential for process optimization and efficient resource management. This guide has provided the theoretical underpinnings, a practical experimental protocol, and a clear methodology for determining the theoretical yield, empowering researchers to approach this synthesis with confidence and precision.

References
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  • ChemicalBook. (2023, May 24). 4-METHYLPENTANOIC ANHYDRIDE | 83594-04-1.
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  • The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube.
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  • Chegg. (2014, December 2). Solved In the reaction of 4 methyl 2 pentanol dehydration.
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  • Chemistry LibreTexts. (2020, August 14). 4.3: Limiting Reactant, Theoretical Yield, and Percent Yield.
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Foundational

A Technical Guide to 4-Methylpentanoic Anhydride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of 4-methylpentanoic anhydride, a derivative of isocaproic acid. While the specific historical record...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-methylpentanoic anhydride, a derivative of isocaproic acid. While the specific historical record of its discovery is not extensively documented, this document elucidates the foundational synthetic principles that led to its creation, details modern preparative methodologies, and explores its physicochemical characteristics and potential applications in organic synthesis and drug development.

Introduction to 4-Methylpentanoic Anhydride

4-Methylpentanoic anhydride, also known as isocaproic anhydride, is the symmetrical anhydride of 4-methylpentanoic acid. Its structure features two isocaproyl groups linked by an oxygen atom. As an acid anhydride, it serves as a reactive acylating agent, enabling the introduction of the 4-methylpentanoyl group into various molecules. This functionality is of significant interest in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The parent carboxylic acid, 4-methylpentanoic acid (isocaproic acid), is a branched-chain fatty acid.[1]

Molecular Structure:

Caption: Chemical structure of 4-Methylpentanoic anhydride.

Historical Context and Evolution of Synthesis

The synthesis of organic acid anhydrides has been a fundamental transformation in organic chemistry for over a century.[2] Early methods for preparing symmetrical acid anhydrides involved the high-temperature dehydration of two equivalents of a carboxylic acid.[3] While effective for simple anhydrides like acetic anhydride, this method is often too harsh for more complex molecules and can lead to decomposition.

A significant advancement was the reaction of an acyl chloride with a carboxylate salt.[4][5] This approach provided a milder and more general route to both symmetrical and unsymmetrical anhydrides. The development of various dehydrating agents in the 20th century further expanded the synthetic chemist's toolkit, allowing for the formation of acid anhydrides under a range of conditions.[6]

While a specific "discovery" of 4-methylpentanoic anhydride is not prominent in the historical literature, its synthesis would have become feasible with the establishment of these general methods.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of 4-methylpentanoic anhydride focus on efficiency, mild reaction conditions, and high yields. These methods typically involve the use of a dehydrating agent or the activation of the parent carboxylic acid.

Synthesis via Dehydration with a Coupling Agent

A common and effective method for preparing acid anhydrides from carboxylic acids is the use of a dehydrating coupling agent. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2 x 4-Methylpentanoic Acid 2 x 4-Methylpentanoic Acid 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride 2 x 4-Methylpentanoic Acid->4-Methylpentanoic Anhydride DCC Dicyclohexyl-carbodiimide (DCC) DCU Dicyclohexylurea (DCU) DCC->DCU

Caption: Synthesis of 4-methylpentanoic anhydride using DCC.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2 equivalents of 4-methylpentanoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of DCC: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1 equivalent of dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-methylpentanoic anhydride can be further purified by vacuum distillation.

Synthesis from 4-Methylpentanoyl Chloride

An alternative route involves the reaction of 4-methylpentanoyl chloride with the sodium salt of 4-methylpentanoic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Methylpentanoyl Chloride 4-Methylpentanoyl Chloride 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride 4-Methylpentanoyl Chloride->4-Methylpentanoic Anhydride Sodium 4-Methylpentanoate Sodium 4-Methylpentanoate Sodium Chloride Sodium Chloride Sodium 4-Methylpentanoate->Sodium Chloride

Caption: Synthesis from 4-methylpentanoyl chloride.

Experimental Protocol:

  • Preparation of Sodium Salt: Prepare sodium 4-methylpentanoate by reacting 4-methylpentanoic acid with one equivalent of sodium hydroxide or sodium bicarbonate in an appropriate solvent, followed by removal of the solvent.

  • Reaction: Suspend the anhydrous sodium 4-methylpentanoate in an inert, anhydrous solvent (e.g., diethyl ether or THF). To this suspension, add one equivalent of 4-methylpentanoyl chloride dropwise at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, filter off the sodium chloride precipitate.

  • Purification: The filtrate, containing the desired anhydride, is then concentrated under reduced pressure. Purification is typically achieved by vacuum distillation.

Physicochemical Properties and Characterization

The physical and chemical properties of 4-methylpentanoic anhydride are essential for its handling, application, and characterization.

PropertyValueReference
Molecular Formula C12H22O3[7]
Molecular Weight 214.30 g/mol [7]
Boiling Point (Predicted) 244.9 ± 8.0 °C[8]
Density (Predicted) 0.940 ± 0.06 g/cm³[8]
CAS Number 83594-04-1[7][8]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show two characteristic C=O stretching bands for the anhydride functional group, typically in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals corresponding to the protons of the isobutyl group and the two methylene groups of the pentanoyl chain.

    • ¹³C NMR would show a characteristic signal for the carbonyl carbon of the anhydride, typically in the range of 160-175 ppm, in addition to the signals for the aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns.

Applications in Organic Synthesis and Drug Development

4-Methylpentanoic anhydride is a valuable reagent in organic synthesis, primarily as an acylating agent. Its applications are particularly relevant in the development of pharmaceuticals and other bioactive molecules.

Synthesis of Esters and Amides

The anhydride reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often catalyzed by a base, such as pyridine or triethylamine, which also serves to neutralize the carboxylic acid byproduct.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Methylpentanoic Anhydride 4-Methylpentanoic Anhydride Ester or Amide Ester or Amide 4-Methylpentanoic Anhydride->Ester or Amide Nucleophile (Alcohol or Amine) Nucleophile (Alcohol or Amine) 4-Methylpentanoic Acid 4-Methylpentanoic Acid Nucleophile (Alcohol or Amine)->4-Methylpentanoic Acid

Caption: Acylation using 4-methylpentanoic anhydride.

The isocaproyl moiety is present in some natural products and pharmaceuticals. The use of 4-methylpentanoic anhydride provides a direct method for incorporating this structural motif.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst (e.g., AlCl₃), 4-methylpentanoic anhydride can be used to acylate aromatic rings in a Friedel-Crafts reaction. This is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Conclusion

4-Methylpentanoic anhydride, while not having a storied history of discovery, is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its preparation is based on well-established principles of organic synthesis, and its utility as an acylating agent makes it relevant to researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is key to its effective application.

References

  • Vertex AI Search. (n.d.). Show the steps needed to make 4-methylpentanoic acid by the malonic ester synthesis.
  • Organic Chemistry Portal. (n.d.). Anhydride synthesis.
  • Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?
  • Organic Syntheses. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE.
  • TCI Chemicals. (n.d.). Various Synthetic Methods Using Aromatic Carboxylic Anhydrides.
  • ChemicalBook. (2023, May 24). 4-METHYLPENTANOIC ANHYDRIDE | 83594-04-1.
  • PubChem. (n.d.). 4-Methylpentanoic anhydride.
  • Sigma-Aldrich. (n.d.). 4-Methylpentanoic acid.
  • Wikipedia. (n.d.). Organic acid anhydride.
  • LibreTexts. (2024, September 30). 21.5: Chemistry of Acid Anhydrides.
  • Google Patents. (n.d.). US2060195A - Production of acid anhydrides.
  • ChemSrc. (2025, August 21). 4-Methylpentanoic acid | CAS#:646-07-1.
  • Khan Academy. (2014, January 20). Preparation of acid anhydrides.
  • ACS Omega. (2022, September 12). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • Wikipedia. (n.d.). Isovaleric acid.
  • FooDB. (2010, April 8). Showing Compound 4-Methylpentanoic acid (FDB008206).

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Methylpentanoic Anhydride as a Versatile Acylating Agent

Introduction In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the selection of an appropriate acylating agent is a critical decision that dictates reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. 4-Methylpentanoic anhydride, also known as isocaproic anhydride, emerges as a valuable reagent for the introduction of the 4-methylpentanoyl (isocaproyl) moiety onto a variety of nucleophilic substrates. This branched six-carbon acyl group can be instrumental in modifying the lipophilicity, steric profile, and metabolic stability of parent molecules, thereby fine-tuning their biological activity and pharmacokinetic properties. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-methylpentanoic anhydride as an acylating agent. We will delve into its chemical properties, synthesis, reaction mechanisms, and provide detailed, field-proven protocols for its application in the acylation of alcohols and amines.

Physicochemical Properties of 4-Methylpentanoic Anhydride

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its safe and effective handling in a laboratory setting. 4-Methylpentanoic anhydride is a symmetrical anhydride derived from 4-methylpentanoic acid.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₃[1]
Molecular Weight 214.30 g/mol [1]
Boiling Point (Predicted) 244.9 ± 8.0 °C[2]
Density (Predicted) 0.940 ± 0.06 g/cm³[2]
CAS Number 83594-04-1[1]

Synthesis of 4-Methylpentanoic Anhydride

Symmetrical anhydrides like 4-methylpentanoic anhydride are commonly synthesized from their corresponding carboxylic acids.[3] One established method involves the reaction of the carboxylic acid with a dehydrating agent. For instance, reacting 4-methylpentanoic acid with acetic anhydride can yield the desired product, often with heating to drive the reaction to completion.[4] Another approach involves the use of ketene, which reacts with the carboxylic acid to form the anhydride.[5]

4-Methylpentanoic Anhydride in Acylation Reactions: A Mechanistic Overview

The utility of 4-methylpentanoic anhydride as an acylating agent stems from the electrophilic nature of its carbonyl carbons. The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. In this process, a nucleophile, such as an alcohol or an amine, attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate as a leaving group. The overall result is the transfer of the 4-methylpentanoyl group to the nucleophile.

The reactivity of anhydrides is generally lower than that of the corresponding acyl chlorides. This can be advantageous in situations where greater selectivity is required, as the milder reaction conditions often lead to fewer side products.[6]

Experimental Protocols

The following protocols are representative procedures for the acylation of alcohols and amines using 4-methylpentanoic anhydride. These should be considered as starting points and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Esterification of a Primary Alcohol

This protocol describes a general procedure for the synthesis of an ester from a primary alcohol using 4-methylpentanoic anhydride, catalyzed by a Lewis acid.

Materials:

  • Primary alcohol

  • 4-Methylpentanoic anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Copper(II) triflate (Cu(OTf)₂) (5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and anhydrous DCM.

  • Add 4-methylpentanoic anhydride (1.1 equivalents) to the solution.

  • Add the Lewis acid catalyst, such as Cu(OTf)₂, to the reaction mixture.[7]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Protocol 2: Amidation of a Primary Amine

This protocol outlines a general method for the synthesis of an amide from a primary amine using 4-methylpentanoic anhydride in the presence of a base.

Materials:

  • Primary amine

  • 4-Methylpentanoic anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM or THF.

  • Add the base, such as triethylamine or pyridine (1.5 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-methylpentanoic anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure amide.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of 4-methylpentanoic anhydride and its subsequent use in acylation reactions.

Synthesis_of_4_Methylpentanoic_Anhydride cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product 4_Methylpentanoic_Acid 4-Methylpentanoic Acid Reaction_Vessel Reaction (Heating) 4_Methylpentanoic_Acid->Reaction_Vessel Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Reaction_Vessel 4_Methylpentanoic_Anhydride_Product 4-Methylpentanoic Anhydride Reaction_Vessel->4_Methylpentanoic_Anhydride_Product

Synthesis of 4-Methylpentanoic Anhydride.

Acylation_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_final_product Product Nucleophile Nucleophile (Alcohol or Amine) Reaction Acylation Reaction Nucleophile->Reaction Anhydride 4-Methylpentanoic Anhydride Anhydride->Reaction Catalyst_Base Catalyst/Base (e.g., Lewis Acid, Pyridine) Catalyst_Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Acylated_Product Acylated Product (Ester or Amide) Purification->Acylated_Product

General Acylation Workflow.

Comparative Analysis with Other Acylating Agents

The choice of an acylating agent is a nuanced decision based on the specific requirements of a synthesis.

  • Reactivity: Acyl chlorides are generally more reactive than anhydrides. While this can lead to faster reaction times, it may also result in lower selectivity and the formation of byproducts, especially with sensitive substrates. 4-Methylpentanoic anhydride offers a more moderate reactivity, which can be beneficial for achieving higher yields of the desired product.[6]

  • Byproducts: Acylation with 4-methylpentanoic anhydride produces 4-methylpentanoic acid as a byproduct. In contrast, acyl chlorides generate hydrochloric acid (HCl), which is corrosive and may require a stoichiometric amount of base to neutralize. The carboxylic acid byproduct from the anhydride can often be removed with a simple aqueous base wash.

  • Handling and Stability: Anhydrides are typically less sensitive to moisture than acyl chlorides, making them easier to handle and store.

Safety Precautions

As a reactive chemical, 4-methylpentanoic anhydride should be handled with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for 4-methylpentanoic anhydride is limited, related anhydrides are known to be irritants to the skin, eyes, and respiratory tract. Direct contact and inhalation should be avoided. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Methylpentanoic anhydride is a valuable and versatile acylating agent for the introduction of the isocaproyl group in organic synthesis. Its moderate reactivity, ease of handling, and the benign nature of its byproduct make it an attractive alternative to more reactive acylating agents like acyl chlorides. The protocols and information provided herein serve as a comprehensive guide for the effective and safe implementation of 4-methylpentanoic anhydride in research and development settings, empowering scientists to leverage its unique properties in the synthesis of novel molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride. Retrieved from [Link]

  • Google Patents (2020). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • Pass, S. E., et al. (2009). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. Retrieved from [Link]

  • Google Patents (2006). US7049467B2 - Process for the manufacture of isobutyric anhydride.
  • Wikipedia (n.d.). Peptide synthesis. Retrieved from [Link]

  • Leslie, J. M. (2020). Acylation using an anhydride. YouTube. Retrieved from [Link]

  • Fulop, F., & Mandity, I. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Jadhav, S. A., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Fulop, F., & Mandity, I. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • European Patent Office (2019). EP 3670486 A1 - PROCESSES FOR PREPARING 4-METHYL-5-NONANONE AND 4-METHYL-5-NONANOL. Retrieved from [Link]

  • Google Patents (2021). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • Clark, J. (n.d.). acid anhydrides with ammonia or primary amines. Chemguide. Retrieved from [Link]

  • Google Patents (2015). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Clark, J. (n.d.). an introduction to acid anhydrides. Chemguide. Retrieved from [Link]

  • Google Patents (1982). EP0059659B1 - Derivatives of 4-methyl-3-formyl-pentanoic acid, their process of preparation and their application in the preparation of cyclic derivatives.
  • YouTube (2024). Acylation of an amine using acetic anhydride. Retrieved from [Link]

  • Křen, V., et al. (2018). Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. MDPI. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • ResearchGate (n.d.). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • FooDB (2010). Showing Compound 4-Methylpentanoic acid (FDB008206). Retrieved from [Link]

  • Chemsrc (2025). 4-Methylpentanoic acid | CAS#:646-07-1. Retrieved from [Link]

  • Organic Syntheses (n.d.). n-CAPROIC ANHYDRIDE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57142650, 4,5-Dihydroxy-3-methylpentanoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Esterification with 4-Methylpentanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of 4-Methylpentanoyl Esters In the landscape of organic synthesis, the ester f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-Methylpentanoyl Esters

In the landscape of organic synthesis, the ester functional group is a cornerstone of molecular design, pivotal in fragrance chemistry, polymer science, and critically, in pharmaceutical development. Esters of 4-methylpentanoic acid, with their characteristic branched isocaproyl structure, offer a unique lipophilic profile that can be strategically employed to enhance the pharmacokinetic properties of parent drug molecules. The conversion of a hydrophilic drug into a more lipophilic ester prodrug can significantly improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and therapeutic efficacy.[1]

4-Methylpentanoic anhydride is a highly effective acylating agent for the synthesis of these valuable esters. Its reactivity is greater than that of the corresponding carboxylic acid, allowing for milder reaction conditions and broader substrate scope. This document provides a detailed guide to the principles and practices of esterification using 4-methylpentanoic anhydride, offering robust protocols for researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings of these reactions, providing the rationale for procedural choices to empower scientists to adapt and optimize these methods for their specific applications.

Core Principles: Mechanistic Insights into Esterification with Anhydrides

The esterification of an alcohol or phenol with 4-methylpentanoic anhydride proceeds via nucleophilic acyl substitution. The reaction can be effectively catalyzed by either acid or base. Understanding the mechanism of catalysis is paramount for selecting the appropriate reaction conditions and achieving high yields.

Acid Catalysis: Enhancing Electrophilicity

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), the carbonyl oxygen of the anhydride is protonated.[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]

The general mechanism for acid-catalyzed esterification with an anhydride is as follows:

  • Protonation of the anhydride: The acid catalyst protonates one of the carbonyl oxygens of the 4-methylpentanoic anhydride.

  • Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the leaving groups.

  • Elimination of the leaving group: The tetrahedral intermediate collapses, eliminating a molecule of 4-methylpentanoic acid and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

cluster_acid_catalysis Acid-Catalyzed Esterification Workflow Anhydride 4-Methylpentanoic Anhydride ProtonatedAnhydride Protonated Anhydride Anhydride->ProtonatedAnhydride Protonation Alcohol Alcohol (R-OH) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate Acid Acid Catalyst (H+) Acid->Anhydride ProtonatedAnhydride->TetrahedralIntermediate Nucleophilic Attack (Alcohol) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Elimination of 4-Methylpentanoic Acid Ester 4-Methylpentanoate Ester ProtonatedEster->Ester Deprotonation CatalystRegen Regenerated Catalyst (H+) ProtonatedEster->CatalystRegen Byproduct 4-Methylpentanoic Acid cluster_dmap_catalysis DMAP-Catalyzed Esterification Workflow Anhydride 4-Methylpentanoic Anhydride Acylpyridinium N-Acylpyridinium Intermediate Anhydride->Acylpyridinium Nucleophilic Attack by DMAP DMAP DMAP DMAP->Acylpyridinium Ester 4-Methylpentanoate Ester Acylpyridinium->Ester Nucleophilic Attack (Alcohol) Alcohol Alcohol (R-OH) Alcohol->Ester DMAP_Regen Regenerated DMAP Ester->DMAP_Regen

Caption: Workflow for DMAP-Catalyzed Esterification.

Experimental Protocols

The following protocols are designed to be adaptable for a range of alcohol and phenol substrates. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for Acid-Catalyzed Esterification of a Primary Alcohol

This protocol is suitable for the esterification of primary and less hindered secondary alcohols.

Materials:

  • Primary alcohol (1.0 eq)

  • 4-Methylpentanoic anhydride (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄, 0.05 eq)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separating funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Add 4-methylpentanoic anhydride (1.2 eq) to the solution.

  • Carefully add concentrated sulfuric acid (0.05 eq) dropwise with stirring.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 40°C for DCM).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separating funnel and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). [4]9. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel or by distillation if the product is volatile.

Causality Behind Experimental Choices:

  • Excess Anhydride: Using a slight excess of the anhydride ensures complete consumption of the more valuable alcohol substrate.

  • Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and an effective catalyst for this transformation. [2]* Reflux: Heating the reaction increases the rate of reaction.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the unreacted anhydride and the 4-methylpentanoic acid byproduct, as well as neutralizing the sulfuric acid catalyst. [4]The brine wash helps to remove any remaining water from the organic layer.

Protocol 2: DMAP-Catalyzed Esterification of a Sterically Hindered Secondary or Tertiary Alcohol

This protocol is highly effective for alcohols that are poor nucleophiles or are prone to side reactions under acidic conditions.

Materials:

  • Sterically hindered alcohol (1.0 eq)

  • 4-Methylpentanoic anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Triethylamine (TEA, 1.5 eq) or Pyridine (as solvent)

  • Anhydrous dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the 4-methylpentanoic acid formed during the reaction.

  • Add 4-methylpentanoic anhydride (1.5 eq) to the stirred solution at room temperature. For highly hindered alcohols, gentle heating (40°C) may be required.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. These reactions are often complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separating funnel.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x) to remove DMAP and TEA, saturated aqueous NaHCO₃ solution (2x) to remove the anhydride and acid byproduct, and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Causality Behind Experimental choices:

  • DMAP: The use of DMAP as a nucleophilic catalyst is key for the acylation of sterically demanding alcohols. [5]* Triethylamine (TEA): The addition of a stoichiometric amount of a non-nucleophilic base like TEA is essential to scavenge the 4-methylpentanoic acid byproduct, which would otherwise protonate the DMAP and inhibit its catalytic activity.

  • Acidic Wash: The dilute HCl wash is critical for removing the basic components (DMAP and TEA) from the organic phase.

Quantitative Data Summary

The choice of protocol significantly impacts the reaction conditions and typical outcomes. The following table provides a general comparison for the esterification of a primary versus a tertiary alcohol.

ParameterProtocol 1: Acid-Catalyzed (Primary Alcohol)Protocol 2: DMAP-Catalyzed (Tertiary Alcohol)
Catalyst H₂SO₄ (catalytic)DMAP (catalytic), TEA (stoichiometric)
Temperature Reflux (e.g., 40°C in DCM)Room Temperature to 40°C
Reaction Time 2-4 hours1-3 hours
Typical Yield >90%70-95%
Substrate Scope Primary and secondary alcoholsPrimary, secondary, and tertiary alcohols; phenols

Applications in Drug Development and Fragrance Chemistry

The 4-methylpentanoyl moiety is of significant interest in both the pharmaceutical and fragrance industries.

  • Prodrugs: The esterification of a polar drug molecule containing a hydroxyl group with 4-methylpentanoic anhydride can create a more lipophilic prodrug. This increased lipophilicity can enhance membrane permeability and oral bioavailability. Once absorbed, the ester is cleaved by endogenous esterases to release the active parent drug. [1]* Fragrance Compounds: Esters of 2-methylpentanoic acid (an isomer of 4-methylpentanoic acid) are known to be valuable perfumes with strong, vegetative odor notes. [6]Similarly, 4-methylpentanoate esters can be synthesized and evaluated for their unique olfactory properties for use in perfumery. [7][8]

Conclusion

Esterification with 4-methylpentanoic anhydride is a versatile and efficient method for the synthesis of 4-methylpentanoate esters. The choice between an acid-catalyzed or a DMAP-catalyzed protocol should be guided by the nature of the alcohol substrate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable compounds for a wide range of applications, from the development of novel therapeutics to the creation of new fragrance ingredients.

References

  • 4-Dimethylaminopyridine (DMAP). (n.d.). chemeurope.com. Retrieved from [Link]

  • Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022, September 14). Lab Manuals. Retrieved from [Link]

  • 08.08 Esterification of Carboxylic Acids. (2019, July 29). YouTube. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-methyl pentanoic acid esters and perfume compositions containing them. (n.d.). Google Patents.
  • Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. (n.d.). PMC. Retrieved from [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • How can we prepare 4-methylpentanoic acid from Malonic ester? (2017, March 7). Quora. Retrieved from [Link]

  • Acid Anhydrides react with alcohols to form esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of odorants in flow and their applications in perfumery. (2022, June 27). Beilstein Journals. Retrieved from [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

  • Solved Challenge Problem 11.42 Methyl 4-methylpentanoate is. (2020, June 24). Chegg.com. Retrieved from [Link]

  • The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). (n.d.). Scite.ai. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Friedel-Crafts Acylation with 4-Methylpentanoic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide to the Friedel-Crafts acylation of aromatic compounds using 4-methylpentanoic anhydri...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the Friedel-Crafts acylation of aromatic compounds using 4-methylpentanoic anhydride. It details the underlying mechanistic principles, offers field-proven experimental protocols, and discusses the strategic importance of the resulting aryl ketones in synthetic chemistry and drug discovery. The guide is designed to bridge theoretical knowledge with practical application, ensuring scientifically sound and reproducible outcomes.

Strategic Overview: The Utility of 4-Methylpentanoic Anhydride in Aromatic Synthesis

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1] While acyl chlorides are common reagents, acid anhydrides like 4-methylpentanoic anhydride present a valuable alternative, often being less corrosive, easier to handle, and more suitable for industrial-scale applications.[1]

The 4-methylpentanoyl moiety is of particular interest in medicinal chemistry. The branched alkyl chain introduces lipophilicity, which can be critical for modulating a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Furthermore, the methyl group can establish crucial van der Waals interactions within a target protein's binding pocket, a recognized strategy in lead compound optimization.[2]

This guide focuses on leveraging 4-methylpentanoic anhydride to synthesize versatile aryl ketone intermediates, which can be further elaborated or used directly in screening libraries. A key advantage of the acylation reaction is its reliability; the acylium ion electrophile is resonance-stabilized and does not undergo the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3][4] Additionally, the resulting ketone product is deactivated towards further substitution, preventing undesirable polyacylation.[4][5]

The Reaction Mechanism: A Stepwise Analysis

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway. The use of an acid anhydride requires a Lewis acid catalyst to generate the reactive electrophile.

Step 1: Generation of the Acylium Ion The reaction begins with the coordination of a strong Lewis acid, typically aluminum trichloride (AlCl₃), to one of the carbonyl oxygens of the 4-methylpentanoic anhydride. This coordination polarizes the anhydride, facilitating the cleavage of the C-O bond and generating a highly electrophilic, resonance-stabilized acylium ion.[6][7]

Step 2: Electrophilic Attack (σ-complex Formation) The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[8]

Step 3: Restoration of Aromaticity & Catalyst Complexation A weak base, typically the [AlCl₃(OOCR)]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring.[3] Crucially, the carbonyl oxygen of the newly formed aryl ketone product is a Lewis base and immediately forms a stable complex with the AlCl₃ catalyst.[3][9] This complexation deactivates the product, preventing further acylation. It also means that a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion.[5]

Step 4: Hydrolysis (Work-up) The final product is liberated from the aluminum chloride complex by quenching the reaction with water in a separate work-up step.[9]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation with 4-Methylpentanoic Anhydride cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Complexation cluster_3 Step 4: Hydrolysis (Work-up) Anhydride 4-Methylpentanoic Anhydride AcyliumIon Resonance-Stabilized Acylium Ion Anhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arene Aromatic Ring (e.g., Benzene) SigmaComplex Arenium Ion (σ-complex) Arene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Final Aryl Ketone Product ProductComplex->FinalProduct + H₂O

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocols: A Validated Approach

This section provides a detailed, step-by-step protocol for the acylation of a generic activated aromatic substrate (e.g., toluene) with 4-methylpentanoic anhydride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Methylpentanoic Anhydride≥97%Sigma-AldrichStore under inert gas.
Aluminum Chloride (AlCl₃), anhydrous≥99.99%Acros OrganicsHighly hygroscopic and corrosive. Handle exclusively in a glovebox or under a dry inert atmosphere.[10]
Aromatic Substrate (e.g., Toluene)Anhydrous, ≥99.8%Fisher ScientificMust be dry. Distill from CaH₂ if necessary.
Dichloromethane (DCM), anhydrousDriSolv®, ≥99.8%EMD MilliporeInert solvent. Other non-protic solvents like 1,2-dichloroethane can be used.
Hydrochloric Acid (HCl)3M aqueous solutionJ.T. BakerFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeVWRFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying the organic layer.
Diethyl Ether / Ethyl AcetateACS Reagent GradeVWRFor extraction.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow start Start: Assemble Dry Glassware Under Inert Atmosphere (N₂ or Ar) reagent_prep Prepare Solutions: 1. AlCl₃ in DCM 2. Anhydride in DCM 3. Substrate in DCM start->reagent_prep reaction_setup Charge Reactor with AlCl₃ solution Cool to 0 °C (Ice Bath) reagent_prep->reaction_setup addition Slowly Add Anhydride Solution (Exothermic Reaction Control) reaction_setup->addition substrate_addition Slowly Add Aromatic Substrate Solution at 0 °C addition->substrate_addition reaction Warm to Room Temperature Monitor by TLC substrate_addition->reaction workup Quench: Pour Reaction Mixture onto Crushed Ice / 3M HCl reaction->workup extraction Separate Layers Extract Aqueous Layer with DCM workup->extraction washing Combine Organic Layers Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry Organic Layer (MgSO₄) Filter and Concentrate washing->drying purification Purify Crude Product (Column Chromatography or Distillation) drying->purification end End: Characterize Pure Product (NMR, IR, MS) purification->end

Caption: Step-by-step workflow for the acylation reaction.

Step-by-Step Procedure

Safety First: Aluminum chloride reacts violently with water and is corrosive.[10] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

  • Reaction Setup: Equip a three-necked, oven-dried, 250 mL round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • Reagent Charging: In a glovebox or under a positive flow of nitrogen, carefully weigh anhydrous aluminum chloride (1.2 equivalents, e.g., 6.67 g, 50 mmol for a 41.7 mmol scale reaction) into the reaction flask. Add 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Anhydride Addition: Dissolve 4-methylpentanoic anhydride (1.0 equivalent, e.g., 9.8 g, 45.8 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.[10]

  • Substrate Addition: After the anhydride addition is complete, dissolve the aromatic substrate (e.g., toluene, 1.0 equivalent, 4.2 g, 45.8 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aromatic material.

  • Quenching (Work-up): Prepare a beaker with 100 g of crushed ice and 50 mL of 3M HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. Caution: This is a highly exothermic process that will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.[10]

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (careful, CO₂ evolution!), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude aryl ketone via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or vacuum distillation, depending on the physical properties of the product.

Substrate Scope and Catalyst Selection

The success of a Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate and the choice of Lewis acid catalyst.

Aromatic Substrate Reactivity
  • Activated Rings: Aromatic rings with electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups are highly reactive and are excellent substrates. The reaction is generally regioselective, with acylation occurring at the para position to the activating group to minimize steric hindrance.

  • Unsubstituted Rings: Benzene itself is a suitable substrate.

  • Deactivated Rings: Aromatic rings with strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups are generally unreactive and do not undergo Friedel-Crafts acylation.[4][7] Halogens are deactivating but will still allow the reaction to proceed, albeit more slowly.

Lewis Acid Catalyst Considerations

While AlCl₃ is the most common and powerful catalyst, others can be employed, particularly when dealing with sensitive substrates where a milder catalyst might prevent side reactions.

Catalyst_Selection Catalyst Selection Logic start Start: Choose Aromatic Substrate q1 Is the ring highly activated (e.g., phenol, aniline)? start->q1 q2 Is the ring moderately activated or unsubstituted (e.g., toluene, benzene)? q1->q2 No mild Use Milder Lewis Acid: FeCl₃, ZnCl₂, Zeolites (Prevents side reactions) q1->mild Yes q3 Is the ring deactivated (e.g., halobenzene)? q2->q3 No strong Use Strong Lewis Acid: AlCl₃ (Standard, robust choice) q2->strong Yes q3->strong Yes (Requires forcing conditions) no_reaction Reaction is Unlikely to Proceed (Consider alternative synthetic routes) q3->no_reaction If strongly deactivated (e.g., nitrobenzene)

Caption: Decision guide for selecting an appropriate Lewis acid.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Show the steps needed to make 4-methylpentanoic acid by the malonic ester synthesis. Retrieved from [Link]

  • Oxford Academic. (2026). Catalytic Friedel–Crafts Acylation Reaction Starting from Aromatic Compounds and Free Carboxylic Acids.... Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 4-Methylpentanoic Anhydride in Peptide Synthesis

Introduction: The Strategic Role of N-Terminal Acylation in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Terminal Acylation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often offset by challenges in stability and bioavailability. A key strategy to overcome these limitations is the chemical modification of the peptide backbone. N-terminal acylation, the introduction of an acyl group to the free amine of the N-terminal amino acid, is a powerful tool to enhance the therapeutic profile of a peptide. This modification can protect the peptide from enzymatic degradation by aminopeptidases, modulate its solubility and lipophilicity, and influence its overall conformation and biological activity.

While acetylation, the addition of an acetyl group, is a common N-terminal modification, the use of other aliphatic anhydrides, such as 4-methylpentanoic anhydride, allows for the introduction of bulkier, more lipophilic moieties. The 4-methylpentanoyl group can impart unique physicochemical properties to a peptide, potentially enhancing its membrane permeability and extending its plasma half-life. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-methylpentanoic anhydride in peptide synthesis, complete with mechanistic insights and step-by-step protocols.

Physicochemical Properties of 4-Methylpentanoic Anhydride

A thorough understanding of the reagent's properties is crucial for its effective and safe use.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₃[1][2]
Molecular Weight 214.30 g/mol [2]
IUPAC Name 4-methylpentanoyl 4-methylpentanoate[2]
Monoisotopic Mass 214.15689456 Da[2]
SMILES CC(C)CCC(=O)OC(=O)CCC(C)C[1][2]
CAS Number 83594-04-1[2]

Reaction Mechanism: N-Terminal Acylation

The N-terminal acylation of a peptide with 4-methylpentanoic anhydride follows a nucleophilic acyl substitution mechanism. The free amine of the N-terminal amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the 4-methylpentanoate ion acting as a leaving group, resulting in the formation of the N-acylated peptide and a molecule of 4-methylpentanoic acid as a byproduct.[3]

N-Terminal Acylation Mechanism Peptide Peptide-NH₂ Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Anhydride 4-Methylpentanoic Anhydride Anhydride->Intermediate Acylated_Peptide N-(4-methylpentanoyl)-Peptide Intermediate->Acylated_Peptide Collapse of Intermediate Byproduct 4-Methylpentanoic Acid Intermediate->Byproduct Leaving Group Departs

Caption: Mechanism of N-terminal acylation with 4-methylpentanoic anhydride.

Experimental Protocols

The following protocols are adapted from established procedures for N-terminal acetylation using acetic anhydride.[3][4][5] Researchers should consider these as a starting point and may need to optimize reaction times and reagent concentrations for their specific peptide sequence.

Protocol 1: On-Resin N-Terminal Acylation of a Peptide

This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS). The acylation is performed after the final amino acid has been coupled and the N-terminal protecting group (e.g., Fmoc) has been removed.

Materials:

  • Peptide-resin with a free N-terminus

  • 4-Methylpentanoic anhydride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)

  • Syringe or peptide synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminal amino acid is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Neutralization (optional): If the deprotection step leaves the N-terminal amine as a salt, wash the resin with a solution of 5% DIPEA in DMF for 2-5 minutes, followed by thorough washing with DMF.

  • Acylation Reaction:

    • Prepare a 10% (v/v) solution of 4-methylpentanoic anhydride in DMF. For a 0.1 mmol scale synthesis, this would be approximately 1 mL of 4-methylpentanoic anhydride in 9 mL of DMF.

    • Add the acylation solution to the resin (e.g., 5-10 equivalents of anhydride relative to the resin substitution).

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: To ensure complete acylation, a small sample of the resin can be taken, the peptide cleaved, and analyzed by mass spectrometry. Alternatively, a colorimetric test such as the Kaiser test can be performed to check for the presence of free primary amines. A negative Kaiser test (the beads remain colorless or yellowish) indicates complete acylation.

  • Washing: After the reaction is complete, drain the acylation solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Drying: Dry the resin under vacuum. The N-acylated peptide is now ready for cleavage from the resin and subsequent purification.

Protocol 2: Solution-Phase N-Terminal Acylation of a Purified Peptide

This protocol is suitable for acylating a peptide that has already been cleaved from the resin and purified.

Materials:

  • Purified peptide with a free N-terminus

  • 4-Methylpentanoic anhydride

  • A suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8-8.5)

  • Organic co-solvent (e.g., acetonitrile or dimethylformamide) if the peptide has poor aqueous solubility

  • Lyophilizer

  • HPLC and mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the chosen buffer to a concentration of 1-5 mg/mL. If necessary, add a minimal amount of organic co-solvent to aid dissolution.

  • Acylation Reagent Preparation: Prepare a stock solution of 4-methylpentanoic anhydride in an organic solvent like acetonitrile or DMF (e.g., 1 M).

  • Acylation Reaction:

    • Add a 10-50 fold molar excess of the 4-methylpentanoic anhydride solution to the peptide solution with gentle vortexing.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC-MS.

  • Quenching the Reaction: The reaction can be quenched by adding a reagent that reacts with the excess anhydride, such as a solution of hydroxylamine or by acidification (e.g., with formic acid or trifluoroacetic acid) which protonates the remaining free amines.

  • Purification: Purify the N-acylated peptide from the reaction mixture using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC. The expected mass increase for the addition of a 4-methylpentanoyl group is 98.14 Da.

Troubleshooting and Key Considerations

  • Incomplete Acylation: If monitoring indicates that the acylation is incomplete, the reaction time can be extended, or a fresh portion of the acylation solution can be added. The use of a base like DIPEA can sometimes facilitate the reaction, but it should be used with caution as it can promote side reactions.

  • Side Reactions: Lysine residues in the peptide sequence also have a primary amine in their side chain, which can be acylated. If N-terminal specific acylation is desired, the lysine side chains must be protected with a suitable protecting group (e.g., Boc) that is stable under the acylation conditions.

  • Solubility: 4-methylpentanoic anhydride is a hydrophobic molecule. For solution-phase reactions, ensure that the peptide and the anhydride are adequately solubilized to allow for an efficient reaction.

  • pH Control: In solution-phase reactions, maintaining a slightly basic pH (7.5-8.5) is crucial as the N-terminal amine needs to be in its deprotonated, nucleophilic form to react.

Safety and Handling

While specific safety data for 4-methylpentanoic anhydride is not extensively documented, it should be handled with the same precautions as other aliphatic anhydrides. Anhydrides are generally corrosive and can cause severe skin burns and eye damage.[6][7][8][9] They are also lachrymators and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][8] In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store 4-methylpentanoic anhydride in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

N-terminal acylation with 4-methylpentanoic anhydride offers a valuable strategy for the targeted modification of peptides to enhance their therapeutic properties. By introducing a lipophilic 4-methylpentanoyl group, researchers can modulate the stability, permeability, and overall pharmacokinetic profile of peptide candidates. The protocols provided herein offer a solid foundation for the implementation of this modification in both solid-phase and solution-phase peptide synthesis workflows. As with any chemical modification, careful optimization and thorough analytical characterization are paramount to ensure the successful synthesis of well-defined and potent peptide therapeutics.

References

  • 4-methylpentanoic anhydride (C12H22O3). (n.d.). PubChem. Retrieved from [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv. Retrieved from [Link]

  • Nα Selective Acetylation of Peptides. (2004). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from [Link]

  • 4-Methylpentanoic anhydride | C12H22O3 | CID 46779055. (n.d.). PubChem. Retrieved from [Link]

  • Acetylation of Peptides and Proteins: Monograph 0003. (2007). IonSource. Retrieved from [Link]

  • Tirzepatide. (n.d.). Wikipedia. Retrieved from [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec. Retrieved from [Link]

  • Automated N-Terminal Acetylation. (n.d.). CEM. Retrieved from [Link]

  • Peptide modifications. (n.d.). Cambridge Research Biochemicals. Retrieved from [Link]

  • 3-Methylpentanoic anhydride | C12H22O3 | CID 46779054. (n.d.). PubChem. Retrieved from [Link]

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (2023). Advanced Healthcare Materials. Retrieved from [Link]

  • Showing Compound 4-Methylpentanoic acid (FDB008206). (2010). FooDB. Retrieved from [Link]

  • Residue-Specific Peptide Modification: A Chemist's Guide. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet - DC Fine Chemicals. (2024). DC Fine Chemicals. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Acylation of Primary vs. Secondary Amines with 4-Methylpentanoic Anhydride

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed technical guide on the acylation of primary and secondary amines using 4-methylpentanoic anhydr...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the acylation of primary and secondary amines using 4-methylpentanoic anhydride. It explores the underlying principles governing the differential reactivity of these amine classes and offers comprehensive, step-by-step protocols for performing selective acylation. This guide is intended to equip researchers in organic synthesis and drug development with the practical knowledge to control and optimize amide formation reactions, a cornerstone of modern chemical synthesis.

Introduction: The Central Role of Amide Synthesis

The formation of the amide bond is one of the most fundamental and frequently utilized transformations in organic chemistry, with profound implications across the pharmaceutical, agrochemical, and materials science sectors. The selective acylation of amines is a critical step in the synthesis of a vast array of molecules, from complex active pharmaceutical ingredients (APIs) to specialized polymers. The choice of acylating agent and reaction conditions dictates the efficiency and selectivity of this transformation.

This application note focuses on the use of 4-methylpentanoic anhydride as an acylating agent and elucidates the factors that govern its reactivity towards primary and secondary amines. While both classes of amines can be acylated, their intrinsic electronic and steric properties lead to significant differences in reaction rates, often enabling a high degree of chemoselectivity. Understanding and exploiting these differences is paramount for the efficient synthesis of target molecules, minimizing the need for protecting group strategies and complex purification procedures.[1][2]

Theoretical Background: Unpacking the Reactivity Differences

The acylation of an amine with a carboxylic anhydride proceeds via a nucleophilic acyl substitution mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[5] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a carboxylate as a leaving group and forming the amide product.[6]

Several key factors influence the rate of this reaction and the observed selectivity between primary and secondary amines:

  • Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines. The presence of two electron-donating alkyl groups on a secondary amine might be expected to increase the electron density on the nitrogen, thereby enhancing its nucleophilicity. However, the increased steric bulk around the nitrogen atom in secondary amines often outweighs this electronic effect.[7]

  • Steric Hindrance: The approach of the amine nucleophile to the carbonyl carbon of the anhydride is sensitive to steric hindrance. Primary amines, having only one substituent attached to the nitrogen, present a smaller steric profile compared to secondary amines, which have two substituents. This makes the nitrogen's lone pair in primary amines more accessible for nucleophilic attack.[7]

  • Basicity: The basicity of the amine also plays a role. While stronger bases are often better nucleophiles, the relationship is not always linear. Factors such as solvent effects and the specific structure of the amine can influence basicity.[8]

In the context of acylation with 4-methylpentanoic anhydride, the branched alkyl chain of the anhydride itself contributes to the steric environment of the reaction. This can further amplify the inherent reactivity difference between primary and secondary amines, favoring the acylation of the less sterically hindered primary amine.

Reaction Mechanism Overview

Acylation_Mechanism cluster_primary Primary Amine Acylation cluster_secondary Secondary Amine Acylation R-NH2 R-NH₂ Intermediate1 Tetrahedral Intermediate R-NH2->Intermediate1 Nucleophilic Attack Anhydride1 (4-Methylpentanoyl)₂O Anhydride1->Intermediate1 Amide1 R-NH-CO-(CH₂)₂CH(CH₃)₂ Intermediate1->Amide1 Collapse Carboxylate1 4-Methylpentanoate Intermediate1->Carboxylate1 Leaving Group Departure R2-NH R₂-NH Intermediate2 Tetrahedral Intermediate R2-NH->Intermediate2 Nucleophilic Attack (Slower) Anhydride2 (4-Methylpentanoyl)₂O Anhydride2->Intermediate2 Amide2 R₂-N-CO-(CH₂)₂CH(CH₃)₂ Intermediate2->Amide2 Collapse Carboxylate2 4-Methylpentanoate Intermediate2->Carboxylate2 Leaving Group Departure

Figure 1: General mechanism for the acylation of primary and secondary amines.

Experimental Protocols

The following protocols provide a framework for the acylation of primary and secondary amines with 4-methylpentanoic anhydride. These can be adapted based on the specific substrates and desired scale.

Materials and Reagents
  • 4-Methylpentanoic anhydride (C₁₂H₂₂O₃)[9]

  • Primary Amine (e.g., Benzylamine)

  • Secondary Amine (e.g., Dibenzylamine)

  • Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary Amine Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Aqueous Hydrochloric Acid (1 M)

  • Saturated Aqueous Sodium Bicarbonate

  • Brine (Saturated Aqueous Sodium Chloride)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Protocol 1: Acylation of a Primary Amine (Benzylamine)

This protocol details the acylation of benzylamine as a model primary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Addition of Base: Add triethylamine (1.1 eq.) to the solution. The base serves to neutralize the 4-methylpentanoic acid byproduct formed during the reaction.[10]

  • Addition of Anhydride: Slowly add 4-methylpentanoic anhydride (1.05 eq.) to the stirred solution at room temperature. The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for this transformation would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the amide product indicates reaction progression.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any remaining 4-methylpentanoic acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Acylation of a Secondary Amine (Dibenzylamine)

This protocol outlines the acylation of dibenzylamine, a model secondary amine. The procedure is similar to that for the primary amine, but the reaction is expected to be slower.

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve dibenzylamine (1.0 eq.) in DCM (approx. 0.5 M).

  • Addition of Base: Add triethylamine (1.1 eq.).

  • Addition of Anhydride: Slowly add 4-methylpentanoic anhydride (1.05 eq.) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC. It is anticipated that this reaction will require a longer reaction time or gentle heating to proceed to completion compared to the primary amine acylation.[10]

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Competitive Acylation of Primary and Secondary Amines

This experiment is designed to directly observe the chemoselectivity of the acylation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar mixture of benzylamine (1.0 eq.) and dibenzylamine (1.0 eq.) in DCM.

  • Sub-Stoichiometric Addition of Anhydride: Add 4-methylpentanoic anhydride (0.5 eq.) to the stirred solution at room temperature. Using a sub-stoichiometric amount of the acylating agent will force the two amines to compete for it.

  • Reaction Monitoring and Analysis: After a set reaction time (e.g., 1 hour), quench the reaction by adding water. Analyze the reaction mixture by a suitable quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the relative amounts of the acylated primary amine, acylated secondary amine, and the unreacted starting amines.[11]

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup: Amine + Solvent + Base start->setup add_anhydride Add 4-Methylpentanoic Anhydride setup->add_anhydride monitor Monitor by TLC/HPLC/GC add_anhydride->monitor workup Aqueous Workup: HCl, NaHCO₃, Brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify end End: Isolated Amide purify->end

Figure 2: A generalized workflow for the acylation of amines.

Expected Results and Discussion

The acylation of the primary amine is expected to proceed significantly faster than the acylation of the secondary amine.[7] In the competitive acylation experiment, it is anticipated that the major product will be the amide derived from the primary amine, with only a small amount, if any, of the amide from the secondary amine being formed. This demonstrates the high chemoselectivity of 4-methylpentanoic anhydride for primary amines over secondary amines.

Hypothetical Data Summary
ExperimentAmineReaction Time (Typical)Yield (Isolated)Purity (by NMR/HPLC)
Protocol 1Benzylamine (Primary)1-2 hours>90%>98%
Protocol 2Dibenzylamine (Secondary)6-12 hours70-85%>95%
Protocol 3Benzylamine vs. Dibenzylamine (Competitive)1 hourN/A (Ratio)>95:5 (Primary:Secondary Amide)

Table 1: Expected outcomes for the acylation protocols.

The results underscore the practical utility of leveraging the inherent reactivity differences between primary and secondary amines. For molecules containing both functionalities, it is often possible to selectively acylate the primary amine in the presence of the secondary amine without the need for protecting groups. This streamlines the synthetic route, reduces step count, and improves overall efficiency.

Analytical Characterization

The products of these reactions can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the newly formed amide. The disappearance of the N-H proton signal(s) of the starting amine and the appearance of a new amide N-H proton signal (for primary amine acylation) are key diagnostic features.

  • Infrared (IR) Spectroscopy: The formation of the amide will be indicated by the appearance of a strong carbonyl (C=O) stretching band in the region of 1630-1680 cm⁻¹. For the product of primary amine acylation, an N-H stretching band will also be present around 3300 cm⁻¹.[12]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

Conclusion

The acylation of amines with 4-methylpentanoic anhydride is a robust and versatile method for the synthesis of amides. The inherent electronic and steric differences between primary and secondary amines lead to a significant rate differential in their acylation, with primary amines reacting much more readily. This chemoselectivity can be exploited to achieve selective acylation in molecules containing both primary and secondary amine functionalities, thereby simplifying synthetic strategies. The protocols and principles outlined in this application note provide a solid foundation for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

  • Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. Retrieved from [Link]

  • Acylation by Anhydrides and Esters. (2019, July 29). YouTube. Retrieved from [Link]

  • Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S. Retrieved from [Link]

  • Chemistry of Acid Anhydrides. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of acid anhydrides with ammonia or primary amines. (n.d.). Chemguide. Retrieved from [Link]

  • Acylation of an amine using acetic anhydride. (2024, February 22). YouTube. Retrieved from [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. (2014, August). ResearchGate. Retrieved from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • acylation of amines. (2019, November 30). YouTube. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. (2019, March 13). Journal of the American Chemical Society. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved from [Link]

  • 4-Methylpentanoic anhydride. (n.d.). PubChem. Retrieved from [Link]

  • A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis. (2009, August 1). PubMed. Retrieved from [Link]

  • Reaction of primary amine with mixed acid anhydride. (2021, November 11). Chemistry Stack Exchange. Retrieved from [Link]

  • Acylation Mechanism. (2025, June 23). Save My Exams. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Enzymatic Synthesis Involving 4-Methylpentanoic Anhydride

Introduction: The Strategic Advantage of Enzymatic Acylation with 4-Methylpentanoic Anhydride in Chiral Synthesis In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Enzymatic Acylation with 4-Methylpentanoic Anhydride in Chiral Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Biocatalysis, with its inherent selectivity and operation under mild conditions, has emerged as a powerful tool to meet this demand. Among the arsenal of biocatalytic methods, the enzymatic kinetic resolution of racemic alcohols and amines stands out for its elegance and efficiency. This application note provides a comprehensive guide to the use of 4-methylpentanoic anhydride in lipase-catalyzed kinetic resolutions, a process of significant interest for the synthesis of chiral intermediates.

The choice of acylating agent in these resolutions is a critical determinant of success, influencing not only the reaction rate but also, and more importantly, the enantioselectivity of the enzymatic transformation. While common anhydrides such as acetic or succinic anhydride are widely employed, the use of a branched-chain anhydride like 4-methylpentanoic anhydride offers a unique strategic advantage. The steric bulk and specific stereochemistry of the 4-methylpentanoyl group can enhance the discrimination between the two enantiomers of a substrate by the enzyme's active site, leading to higher enantiomeric excess (ee) values of the desired product. This guide will delve into the mechanistic underpinnings of this enhanced selectivity and provide detailed protocols for its practical application, with a focus on the robust and versatile Candida antarctica lipase B (CALB).

Core Principles: The Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases, particularly CALB, are serine hydrolases that catalyze the transfer of acyl groups. In the context of kinetic resolution with an anhydride, the enzyme facilitates the acylation of one enantiomer of a racemic alcohol or amine at a significantly higher rate than the other.[1]

The catalytic cycle, as illustrated in the diagram below, involves two main stages:

  • Formation of the Acyl-Enzyme Intermediate: The catalytic serine residue in the active site of the lipase attacks one of the carbonyl carbons of 4-methylpentanoic anhydride. This results in the formation of a tetrahedral intermediate which then collapses, releasing a molecule of 4-methylpentanoic acid and forming a covalent acyl-enzyme intermediate.

  • Enantioselective Acylation: The racemic substrate (e.g., a secondary alcohol) then enters the active site. One enantiomer, due to its favorable stereochemical fit, is positioned optimally for its nucleophilic hydroxyl or amino group to attack the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently resolves to release the acylated product and regenerate the free enzyme. The other enantiomer is acylated at a much slower rate, allowing for the separation of the two.

Lipase_Mechanism cluster_0 Step 1: Acyl-Enzyme Formation cluster_1 Step 2: Enantioselective Acylation Enzyme_SerOH Lipase (Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme_SerOH->Acyl_Enzyme Acylation Anhydride 4-Methylpentanoic Anhydride Anhydride->Acyl_Enzyme Acid_Byproduct 4-Methylpentanoic Acid Acyl_Enzyme->Acid_Byproduct Acylated_Product Acylated Product (R-Ester) Acyl_Enzyme->Acylated_Product Fast Acylation of one enantiomer Regenerated_Enzyme Regenerated Lipase Acyl_Enzyme->Regenerated_Enzyme Racemic_Substrate Racemic Substrate (R/S-Alcohol) Racemic_Substrate->Acylated_Product Unreacted_Enantiomer Unreacted Enantiomer (S-Alcohol) Racemic_Substrate->Unreacted_Enantiomer Slow or no reaction Regenerated_Enzyme->Enzyme_SerOH Cycle Repeats caption Lipase-catalyzed kinetic resolution workflow.

Figure 1: General workflow of lipase-catalyzed kinetic resolution.

Materials and Reagents

Component Specification Supplier Example Notes
Enzyme Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)Novozymes, Sigma-AldrichThe immobilized form is preferred for ease of recovery and reuse.
Acylating Agent 4-Methylpentanoic anhydride (≥97%)Sigma-Aldrich, TCIStore under inert gas and protect from moisture.
Racemic Substrate Racemic secondary alcohol or primary/secondary amineVaries based on target moleculeEnsure high purity of the starting material.
Solvent Anhydrous, non-polar organic solvent (e.g., Toluene, Hexane, MTBE)VariesThe choice of solvent can significantly impact enzyme activity and selectivity.
Molecular Sieves 4 Å, activatedVariesTo maintain anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for the Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general starting point for the kinetic resolution of a racemic secondary alcohol using 4-methylpentanoic anhydride and immobilized CALB. Optimization of reaction time, temperature, and substrate-to-acyl donor ratio may be required for specific substrates.

1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stirrer, add the racemic secondary alcohol (1.0 mmol). b. Add anhydrous organic solvent (10 mL) and activated 4 Å molecular sieves. c. Add 4-methylpentanoic anhydride (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents). The use of a slight excess of the alcohol is common to ensure the reaction proceeds to approximately 50% conversion. d. Stir the mixture at the desired temperature (typically 30-50 °C) for 10-15 minutes to ensure homogenization.

2. Enzymatic Reaction: a. Add immobilized CALB (10-50 mg/mmol of substrate) to the reaction mixture. b. Seal the flask and stir the reaction at the set temperature. c. Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours).

3. Reaction Monitoring and Work-up: a. Quench the reaction in the aliquot by filtering off the enzyme and diluting with a suitable solvent (e.g., ethyl acetate). b. Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.[2][3][4] c. Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse. d. The filtrate contains the unreacted alcohol enantiomer and the acylated product.

4. Product Separation (Downstream Processing): a. The unreacted alcohol and the ester product can be separated by column chromatography on silica gel.[5][6] b. The separated ester can be hydrolyzed (e.g., using NaOH or KOH in methanol/water) to yield the other enantiomer of the alcohol.

Data Analysis and Interpretation

The success of a kinetic resolution is quantified by two key parameters: conversion (c) and the enantiomeric ratio (E).

  • Conversion (c): Represents the fraction of the starting racemic substrate that has been converted to the product. It can be calculated from the peak areas in the chromatogram.

  • Enantiomeric Excess (ee): Indicates the purity of an enantiomer in a mixture. It is calculated for both the remaining substrate (ees) and the product (eep).

    • ee = |([R] - [S]) / ([R] + [S])| * 100%

  • Enantiomeric Ratio (E): A measure of the enzyme's selectivity. A higher E value indicates a more efficient resolution. It can be calculated using the following equation:

    • E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] or E = ln[(1 - c)(1 - ees)] / ln[(1 - c)(1 + ees)]

Table 1: Representative Data for a Successful Kinetic Resolution

ParameterValueInterpretation
Conversion (c)~50%Optimal for achieving high ee for both enantiomers.
ee of Substrate (ees)>95%High enantiopurity of the unreacted enantiomer.
ee of Product (eep)>95%High enantiopurity of the acylated enantiomer.
Enantiomeric Ratio (E)>100Excellent enantioselectivity of the enzyme.

Troubleshooting and Optimization

  • Low Conversion: Increase reaction time, temperature (within the enzyme's stability range), or enzyme loading. Ensure anhydrous conditions are maintained.

  • Low Enantioselectivity (Low E value):

    • Solvent Screening: The choice of solvent can dramatically affect selectivity. Test a range of non-polar solvents.

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, albeit at the cost of a slower reaction rate.

    • Acyl Donor Modification: While this guide focuses on 4-methylpentanoic anhydride, for challenging substrates, screening other branched or sterically demanding anhydrides may be beneficial.

  • Enzyme Deactivation: Avoid harsh conditions (high temperatures, extreme pH). Ensure proper storage of the immobilized enzyme.

Conclusion

The enzymatic kinetic resolution of racemic alcohols and amines using 4-methylpentanoic anhydride, particularly with Candida antarctica lipase B, is a powerful and versatile strategy for the synthesis of enantiomerically pure compounds. The branched nature of the acyl donor can provide enhanced selectivity, leading to high enantiomeric excesses of both the unreacted substrate and the acylated product. By understanding the underlying enzymatic mechanism and carefully optimizing the reaction parameters, researchers and drug development professionals can effectively implement this methodology to access valuable chiral building blocks for a wide range of applications.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Challenges with 4-Methylpentanoic Anhydride

Welcome to the technical support center for 4-Methylpentanoic Anhydride. As Senior Application Scientists, we understand that while this reagent is a valuable acylating agent, its successful application requires a nuance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylpentanoic Anhydride. As Senior Application Scientists, we understand that while this reagent is a valuable acylating agent, its successful application requires a nuanced understanding of its properties and reactivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, use, and behavior of 4-Methylpentanoic Anhydride.

Q1: My new bottle of 4-Methylpentanoic Anhydride has a strong, cheesy, or sweaty odor. Is it degraded?

A: Not necessarily, but it requires investigation. 4-Methylpentanoic anhydride itself is a colorless liquid.[1] However, it is highly susceptible to hydrolysis upon contact with atmospheric moisture.[2] This hydrolysis reaction produces 4-methylpentanoic acid (also known as isocaproic acid), which has a characteristic strong, unpleasant odor often described as cheesy or sweaty.[3][4] A faint odor might indicate minor surface hydrolysis on the container threads, but a strong smell throughout the bulk liquid suggests significant degradation. It is crucial to perform a quality control check (e.g., NMR or IR spectroscopy) to determine the purity before use. The presence of a significant carboxylic acid peak will confirm hydrolysis.

Q2: What are the ideal storage conditions for 4-Methylpentanoic Anhydride?

A: The key to preserving the integrity of 4-Methylpentanoic Anhydride is meticulous moisture exclusion.[5] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated.[5] Using a desiccator for long-term storage is also a highly recommended practice.

Q3: I'm seeing a significant amount of 4-methylpentanoic acid in my crude reaction mixture. What is the primary cause?

A: The presence of 4-methylpentanoic acid is almost always due to water. There are two main culprits:

  • Hydrolysis of the Starting Material: As discussed in Q1, if the anhydride was already partially hydrolyzed before the reaction, the acid is introduced as an impurity from the start.[2]

  • In-situ Hydrolysis: If your reaction solvent, glassware, or other reagents are not scrupulously dried, the anhydride will react with the trace water to form the carboxylic acid.[6] This is often an unwanted side reaction that consumes your acylating agent.[2]

Q4: How do I properly quench a reaction containing unreacted 4-Methylpentanoic Anhydride?

A: To quench excess 4-Methylpentanoic Anhydride, you can add a simple nucleophile. A common and effective method is the slow addition of water, which converts the anhydride to the more easily removable 4-methylpentanoic acid.[6] For a more controlled quench that also facilitates extraction, a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) is ideal. This will not only hydrolyze the anhydride but also deprotonate the resulting carboxylic acid byproduct, forming a water-soluble carboxylate salt that can be easily washed away.[6]

Q5: Can I use protic solvents like ethanol or methanol for my acylation reaction?

A: It is generally not recommended unless you intend to form the corresponding methyl or ethyl 4-methylpentanoate ester. Acid anhydrides react with alcohols to produce esters and a molecule of carboxylic acid.[2][7] If you are trying to acylate an amine or another nucleophile, using an alcohol as a solvent will lead to a competitive reaction, consuming your anhydride and resulting in a mixture of products. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Problem 1: Low or No Yield of Acylated Product

A low yield is one of the most frequent challenges. The cause can be systematically diagnosed by examining the key reaction parameters.

Causality Analysis:

A successful acylation relies on the effective nucleophilic attack on the electrophilic carbonyl carbon of the anhydride.[7] A low yield indicates a failure in this fundamental step, which can be traced back to reagent integrity, reaction conditions, or inherent substrate reactivity.

Troubleshooting Steps:

  • Verify Anhydride Quality: Before starting, confirm the purity of your 4-Methylpentanoic Anhydride. The presence of 4-methylpentanoic acid not only reduces the active concentration of the anhydride but can also complicate the reaction, as the acid is a much poorer acylating agent.

  • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and reagents should be rigorously dried. Trace water will preferentially react with the anhydride, quenching it before it can react with your substrate.[2]

  • Consider the Nucleophile's Reactivity: Primary amines are generally very reactive. Secondary amines are also reactive but can be subject to steric hindrance. Alcohols and phenols are less nucleophilic and often require a catalyst, such as 4-dimethylaminopyridine (DMAP) or a Lewis acid, and potentially elevated temperatures.[8]

  • Use a Base (If Necessary): Acylation of amines or alcohols produces one equivalent of 4-methylpentanoic acid.[7] For amine acylations, this acid can protonate the starting amine, rendering it non-nucleophilic.[7] Therefore, it is standard practice to include at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct.

Troubleshooting Logic Diagram: Low Product Yield

G start Low or No Product Yield check_anhydride 1. Check Anhydride Purity (NMR/IR) start->check_anhydride anhydride_ok Purity OK check_anhydride->anhydride_ok Test Result anhydride_bad Degraded (High Acid Content) check_anhydride->anhydride_bad Test Result check_conditions 2. Review Reaction Conditions anhydride_ok->check_conditions purify Purify Anhydride or Use New Bottle anhydride_bad->purify end Yield Improved purify->end conditions_ok Conditions OK check_conditions->conditions_ok All Checks Pass conditions_bad Issue Found check_conditions->conditions_bad Problem Identified check_substrate 3. Evaluate Substrate conditions_ok->check_substrate check_water Anhydrous Setup? (Dry Glassware/Solvents) conditions_bad->check_water check_temp Temperature/Time Sufficient? conditions_bad->check_temp check_base Base Used? (for Amine/Alcohol Substrates) conditions_bad->check_base substrate_ok Substrate OK check_substrate->substrate_ok substrate_issue Potential Issue check_substrate->substrate_issue sterics Sterically Hindered? substrate_issue->sterics reactivity Poor Nucleophile? substrate_issue->reactivity increase_temp Increase Temperature or Reaction Time sterics->increase_temp add_catalyst Add Catalyst (e.g., DMAP for Alcohols) reactivity->add_catalyst increase_temp->end add_catalyst->end

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Product Purification is Difficult; Contaminated with a Carboxylic Acid

Even with a successful reaction, isolating the pure product can be challenging due to the 4-methylpentanoic acid byproduct.

Causality Analysis:

The desired product (amide or ester) and the carboxylic acid byproduct often have similar polarities, making chromatographic separation tedious. The most efficient purification strategy is to exploit the acidic nature of the byproduct to separate it from the neutral product via a liquid-liquid extraction.

Self-Validating Purification Protocol:

This protocol uses a basic wash to convert the carboxylic acid into its water-soluble salt, which is then removed in the aqueous phase.

Step 1: Quench the Reaction

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining anhydride and neutralize the 4-methylpentanoic acid byproduct. Be cautious, as CO₂ gas evolution can cause frothing.

Step 2: Liquid-Liquid Extraction

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, DCM) if the reaction was run in a water-miscible solvent.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x) - This removes the acid byproduct.

    • Water (1x) - This removes residual bicarbonate.

    • Brine (saturated NaCl solution) (1x) - This helps to break up emulsions and begins the drying process.

Step 3: Drying and Isolation

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6]

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[6]

Step 4: Purity Verification and Final Purification

  • Assess the purity of the crude product by Thin-Layer Chromatography (TLC) or ¹H NMR.

  • If minor impurities remain, perform column chromatography or recrystallization to obtain the final, pure product.

Workflow for Acylation and Purification dot

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Final Purification start Combine Substrate, Anhydrous Solvent, Base (optional) add_anhydride Add 4-Methylpentanoic Anhydride (under N2) start->add_anhydride react Stir at RT or Heat (Monitor by TLC/LCMS) add_anhydride->react quench Quench with aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer: 1. NaHCO3 2. H2O 3. Brine extract->wash dry Dry (Na2SO4 / MgSO4) & Filter wash->dry evaporate Evaporate Solvent dry->evaporate check_purity Check Purity (NMR, TLC) evaporate->check_purity column Column Chromatography or Recrystallization check_purity->column If Needed final_product Pure Product check_purity->final_product If Pure column->final_product

Sources

Optimization

Technical Support Center: 4-Methylpentanoic Anhydride Optimization

Reagent Code: 4-MPA (Isocaproic Anhydride) CAS: 83594-04-1 (Anhydride); 646-07-1 (Parent Acid) Application: Introduction of the isocaproyl (4-methylpentanoyl) moiety for lipophilicity modulation in prodrugs and peptide s...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: 4-MPA (Isocaproic Anhydride) CAS: 83594-04-1 (Anhydride); 646-07-1 (Parent Acid) Application: Introduction of the isocaproyl (4-methylpentanoyl) moiety for lipophilicity modulation in prodrugs and peptide synthesis.

Executive Summary

You are likely using 4-Methylpentanoic anhydride to increase the lipophilicity of a polar pharmacophore (e.g., a hydroxyl or amine group). Unlike acetic anhydride, 4-MPA is a high-boiling liquid (~245°C) . You cannot remove excess reagent or the byproduct (4-methylpentanoic acid) by simple evaporation.

This guide addresses the two critical failure points with this reagent:

  • Kinetic Stalling: The isobutyl tail provides moderate steric hindrance, requiring catalytic activation.

  • Purification Failure: The byproduct acid is lipophilic and surfactant-like, leading to persistent emulsions during aqueous workup.

Module 1: Reaction Optimization (Upstream)

The Catalytic Engine

For secondary alcohols or sterically hindered amines, thermal activation alone is insufficient. You must use a nucleophilic catalyst.

Recommendation: Use DMAP (4-Dimethylaminopyridine) .[1][2]

  • Mechanism: DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium salt.[3] This species is roughly

    
     times more reactive than the free anhydride.
    
  • Loading: 0.1 – 10 mol%. For highly hindered substrates, use stoichiometric DMAP (1.1 eq) to drive the equilibrium, though this complicates workup.

Solvent Selection Matrix
SolventSuitabilityNotes
DCM (Dichloromethane) ⭐⭐⭐⭐⭐Excellent solubility for 4-MPA and lipophilic substrates. Easy to remove.
THF (Tetrahydrofuran) ⭐⭐⭐⭐Good for polar substrates. Ensure it is dry to prevent hydrolysis.
Pyridine ⭐⭐⭐Acts as both solvent and base.[2] Warning: Hard to remove; residual pyridine smells and interferes with chromatography.
DMF/DMAc ⭐⭐Avoid unless necessary. High boiling point combined with high BP reagent makes workup difficult.

Module 2: Visualization of Mechanism

Understanding the "Steglich-type" activation is crucial for troubleshooting stalled reactions.

DMAP_Catalysis DMAP DMAP Catalyst Intermediate N-Isocaproyl Pyridinium Salt (Active Species) DMAP->Intermediate Nucleophilic Attack Anhydride 4-MPA (Anhydride) Anhydride->Intermediate Intermediate->DMAP Regeneration Product Isocaproyl Ester (Product) Intermediate->Product Acyl Transfer Acid Byproduct (Isocaproic Acid) Intermediate->Acid Leaving Group Alcohol Substrate (R-OH) Alcohol->Product

Figure 1: The DMAP catalytic cycle.[4][5][6] Note that the active N-isocaproyl species is sensitive to moisture; water will hydrolyze it irreversibly to the acid.

Module 3: Critical Workup Protocols (Downstream)

The Problem: The byproduct, 4-methylpentanoic acid, has a pKa of ~4.8 and a high logP. It behaves like a fatty acid.

  • Risk: If you wash with weak base (NaHCO₃), you form the sodium salt which acts as a soap , causing intractable emulsions.

  • Risk: If you don't wash with base, the acid co-elutes with your product during flash chromatography (streaking).

Protocol A: The "Emulsion-Free" Extraction (Recommended)

Use this for acid-stable products.

  • Dilution: Dilute reaction mixture with Dichloromethane (DCM) , not Ethyl Acetate. DCM is denser than water, aiding phase separation with "soapy" byproducts.

  • Quench: Add 1M HCl to protonate any remaining DMAP (removes it to aqueous layer).

  • The Base Wash (Crucial Step):

    • Wash organic layer with 0.5M NaOH (cold).

    • Why? High pH ensures complete ionization of isocaproic acid.

    • Technique: Do NOT shake vigorously. Invert the funnel gently 20 times.

    • If emulsion forms: Add small amounts of Brine (saturated NaCl) or Methanol to break surface tension.

  • Drying: Dry over Na₂SO₄ (granular) rather than MgSO₄ (powder), as powder can trap viscous oils.

Protocol B: Chromatographic Purification

Use this if your product is base-sensitive.

  • Scavenger Resin (Optional but Ideal): Add a polymer-supported amine (e.g., Amberlyst A-21) to the reaction pot. Stir for 2 hours. Filter. This physically removes the acid byproduct without aqueous workup.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/EtOAc.

    • Note: 4-methylpentanoic acid is very polar on silica. It will likely stay at the baseline or elute very late. Your lipophilic ester product will elute early (high Rf).

Module 4: Troubleshooting & FAQs

Q1: My reaction conversion stalled at 60%. Adding more anhydride didn't help.

Diagnosis: The catalyst may be deactivated, or the byproduct acid is inhibiting the reaction. The Fix:

  • Check Moisture: Did water get in? Water hydrolyzes the anhydride to the acid.[7] The acid then protonates DMAP, killing the catalyst (DMAP-H+ is not nucleophilic).

  • Add Base: Add 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . This acts as an "auxiliary base" to deprotonate the DMAP-H+, regenerating the active catalyst.

Q2: I see a new spot on TLC that isn't product or starting material.

Diagnosis: Transacylation or Hydrolysis.

  • Scenario A (Hydrolysis): If the spot is very polar (low Rf), it is likely 4-methylpentanoic acid. This is normal.

  • Scenario B (Solvent Reaction): If you used a protic solvent (like Methanol) by mistake, you made Methyl 4-methylpentanoate.

  • Action: Run a "co-spot" TLC with authentic 4-methylpentanoic acid (if available) or visualize with Bromocresol Green (stains acids yellow).

Q3: I can't get rid of the "sweaty/cheesy" smell in my product.

Diagnosis: Trace residual 4-methylpentanoic acid. The Fix: This acid has a low odor threshold.

  • Dissolve product in Et₂O.

  • Wash 3x with saturated NaHCO₃ .

  • Vacuum Dry: Dry the final oil under high vacuum (< 1 mbar) at 40°C for at least 4 hours. The acid is semi-volatile under high vacuum, but the salt is not. You must wash it out before drying.

Module 5: Workup Decision Logic

Workup_Logic Start Reaction Complete BaseSens Is Product Base Sensitive? Start->BaseSens Yes Yes (e.g., Epoxides, Activated Esters) BaseSens->Yes No No (Robust) BaseSens->No Scavenger Use Amine Scavenger Resin (Amberlyst A-21) Yes->Scavenger Column Direct Flash Column (Acid sticks to Silica) Scavenger->Column Wash Wash with 0.5M NaOH (Gently! Avoid Emulsion) No->Wash DCM Use DCM as solvent (Denser than water) Wash->DCM If emulsion forms

Figure 2: Decision tree for removing isocaproic acid byproduct.

References

  • Steglich Esterification & DMAP Catalysis

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition in English, 17(8), 569–583. Link

  • Physical Properties of 4-Methylpentanoic Anhydride

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride.Link

  • General Nucleophilic Acyl Substitution Mechanisms

    • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (Anhydrides).[2][8]Link

  • Workup of Lipophilic Acids

    • Rochester University. Not Voodoo X.4: Workup Formulas for Specific Reagents.Link

Sources

Troubleshooting

Technical Support: Optimizing Acylation with 4-Methylpentanoic Anhydride

Reagent Profile: Common Name: 4-Methylpentanoic anhydride (Isocaproic anhydride)[1] CAS: 83594-04-1[1] Molecular Formula: C₁₂H₂₂O₃[1] Primary Application: Installation of the isocaproyl group (4-methylpentanoyl) onto ami...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile:

  • Common Name: 4-Methylpentanoic anhydride (Isocaproic anhydride)[1]

  • CAS: 83594-04-1[1]

  • Molecular Formula: C₁₂H₂₂O₃[1]

  • Primary Application: Installation of the isocaproyl group (4-methylpentanoyl) onto amines or alcohols in drug development (e.g., prodrug synthesis, lipophilic modification).

Introduction: The Three Pillars of Stability

As a Senior Application Scientist, I often see researchers treat aliphatic anhydrides like simple acid chlorides. This is a mistake. 4-Methylpentanoic anhydride is less reactive but more prone to specific "silent" failures.[1] To minimize side reactions, you must control three variables: Moisture (Hydrolysis) , Nucleophilic Competition , and Workup Emulsification .

This guide addresses the specific technical challenges of using this reagent, moving beyond generic textbook advice to field-proven protocols.

Part 1: Troubleshooting & FAQs

Issue 1: Reagent Degradation (The "Cheesy" Indicator)

User Question: "My reaction yield is lower than expected, and the starting material smells strongly of dirty socks or cheese. Is this normal?"

Technical Diagnosis: No. Pure 4-Methylpentanoic anhydride has a mild, pungent odor.[1] A strong "cheesy" or "sweaty" smell indicates significant hydrolysis into 4-methylpentanoic acid (isocaproic acid) [1].[1] This is the primary side reaction during storage.

Causality: Moisture ingress cleaves the anhydride bond. The resulting acid is not just an impurity; it is a reaction inhibitor that can protonate basic catalysts (like DMAP or TEA), deactivating them.

Corrective Protocol:

  • The Smell Test: If the reagent smells strongly of cheese/sweat, check the proton NMR. A broad singlet around 11-12 ppm indicates free acid.[1]

  • Purification: If degradation is >10%, dissolve the reagent in dry diethyl ether or hexane and wash rapidly with cold 5% NaHCO₃. Dry over MgSO₄ and concentrate. Do not distill unless you have high-vacuum capabilities (<1 mmHg), as the boiling points of the acid (~200°C) and anhydride (~245°C) are high enough to cause thermal decomposition at atmospheric pressure.

  • Storage: Store under Argon/Nitrogen at 2-8°C. Tape the septum.

Issue 2: Sluggish Reaction Rates & Competitive Hydrolysis

User Question: "The reaction is too slow with just Pyridine. If I heat it, I get impurities. How do I speed it up without side reactions?"

Technical Diagnosis: Aliphatic anhydrides are less electrophilic than acid chlorides.[1] Heating promotes thermal disproportionation and increases the rate of background hydrolysis from trace moisture faster than it increases the rate of acylation.

Solution: Nucleophilic Catalysis (The Steglich Method) Do not use heat. Instead, use 4-Dimethylaminopyridine (DMAP) .[1][2][3]

  • Mechanism: DMAP attacks the anhydride to form an N-acylpyridinium ion.[1] This intermediate is ~10,000 times more reactive than the neutral anhydride [2].

  • Protocol: Use 0.1–1.0 equivalent of DMAP with 1.2 equivalents of TEA (to regenerate DMAP). Run at 0°C to Room Temperature .

  • Side Reaction Avoided: Heating causes "thermal scrambling" or mixed anhydride formation if other acids are present.[1] DMAP allows the reaction to proceed at low temperatures where these side pathways are kinetically inaccessible.

Issue 3: Workup Emulsions (The "Soap" Effect)

User Question: "I quenched the reaction with bicarbonate, but now I have a thick emulsion that won't separate. What happened?"

Technical Diagnosis: This is the most common side reaction during workup. The byproduct, 4-methylpentanoic acid, is a medium-chain fatty acid. When you neutralize it with a base (NaHCO₃/NaOH), you create Sodium 4-methylpentanoate —essentially a soap surfactant [3].[1] This stabilizes emulsions between your organic solvent (DCM/EtOAc) and water.

Corrective Protocol:

  • Avoid Strong Shaking: Swirl gently.

  • The "Salting Out" Trick: Add solid NaCl or saturated brine to the emulsion. This increases the ionic strength, disrupting the surfactant shell.

  • Acidic Wash First: If your product is acid-stable, wash with dilute HCl (1M) first.[1] This keeps the byproduct in its free acid form (non-surfactant) which stays in the organic layer. Then extract the product or remove the acid via chromatography later.

  • Emulsion Breaker: Add a small amount of methanol or 2-propanol to the emulsion to reduce surface tension.[1]

Part 2: Experimental Optimization

Catalyst & Solvent Selection Guide
ParameterRecommendationScientific Rationale
Solvent DCM (Dichloromethane) Best for solubility; non-nucleophilic.[1] Dryness is critical (<50 ppm water).[1]
Alt. Solvent THF (Tetrahydrofuran) Good for polar substrates.[1] Must be peroxide-free and dry.[1]
Catalyst DMAP (0.1 - 0.5 eq) Forms hyper-reactive acylpyridinium species.[1] Essential for steric bulk.[1]
Base TEA or DIPEA (1.2 - 1.5 eq) Scavenges the acid byproduct, driving equilibrium forward.[1]
Temperature 0°C

23°C
NEVER Reflux. Heat promotes hydrolysis and polymerization.[1]
Quench MeOH (excess) Reacts with excess anhydride to form methyl ester (volatile/removable) + acid.[1]
Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired acylation and the primary side reactions (Hydrolysis and Emulsification).

ReactionPathways Reagent 4-Methylpentanoic Anhydride Intermediate N-Acylpyridinium Salt (Active) Reagent->Intermediate + DMAP (Fast Activation) Byproduct_Acid Byproduct: Isocaproic Acid Reagent->Byproduct_Acid + Water (Hydrolysis) (Storage/Wet Solvent) Water Trace Water (Moisture) Substrate Substrate (R-OH / R-NH2) DMAP DMAP (Catalyst) Product Desired Product (Ester/Amide) Intermediate->Product + Substrate Intermediate->Byproduct_Acid Leaving Group Byproduct_Soap Side Effect: Soap/Emulsion Byproduct_Acid->Byproduct_Soap + Base (NaHCO3) (During Workup)

Caption: Figure 1. The Kinetic Pathway.[4] DMAP outcompetes water if the system is dry, but the acid byproduct poses downstream risks during workup.

Part 3: Advanced Workup Protocol (The "Anti-Emulsion" Method)

Standard workups often fail due to the surfactant nature of the byproduct. Use this decision tree to ensure clean isolation.

WorkupLogic Start Reaction Complete Quench Quench with MeOH (15 min stir) Start->Quench Concentrate Concentrate to Oil (Remove DCM/MeOH) Quench->Concentrate Redissolve Redissolve in Et2O or EtOAc (Not DCM - better separation) Concentrate->Redissolve AcidSensitive Is Product Acid Sensitive? Redissolve->AcidSensitive Yes Yes AcidSensitive->Yes Skip Acid Wash No No AcidSensitive->No Wash_Base Wash 2: Sat. NaHCO3 (GENTLE SWIRL) Yes->Wash_Base Break_Emulsion Add Brine or Solid NaCl Yes->Break_Emulsion Wash_Acid Wash 1: 1M HCl (Removes DMAP/TEA) No->Wash_Acid Clean_Sep Clean Separation No->Clean_Sep Wash_Acid->Wash_Base Emulsion Emulsion Formed? Wash_Base->Emulsion Emulsion->Yes Soap Effect Emulsion->No Break_Emulsion->Clean_Sep Dry Dry (MgSO4) & Concentrate Clean_Sep->Dry

Caption: Figure 2.[1][5] Workup Decision Tree. Prioritizing solvent exchange (DCM to EtOAc) and gentle washing prevents surfactant-induced emulsions.[1]

References

  • ChemicalBook. (2023).[1] 4-Methylpentanoic acid (Isocaproic acid) Properties and Odor Profile.[1] Retrieved from

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][2][6] Angewandte Chemie International Edition in English, 17(8), 569-583. Retrieved from

  • AOCS. (2019).[1][7] Preparation of Ester Derivatives of Fatty Acids: Workup and Purification. American Oil Chemists' Society.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride.[1] Retrieved from

Sources

Optimization

effect of steric hindrance in 4-Methylpentanoic anhydride reactions

Technical Support Center: 4-Methylpentanoic Anhydride (Isocaproic Anhydride) Topic: Reactivity, Steric Effects, and Optimization of Acylation Reactions Audience: Medicinal Chemists, Process Development Scientists, and Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylpentanoic Anhydride (Isocaproic Anhydride)

Topic: Reactivity, Steric Effects, and Optimization of Acylation Reactions Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists Format: Interactive Troubleshooting Guide & Technical FAQs

Executive Summary: The "Steric Misconception"

Current Status: Active Reagent Profile: 4-Methylpentanoic anhydride (CAS: 83594-04-1) Common Application: Synthesis of medium-chain prodrugs (e.g., Testosterone Isocaproate) to modulate lipophilicity and metabolic half-life.

Technical Insight: A common misconception among researchers is that 4-methylpentanoic anhydride exhibits significant steric hindrance due to its branched structure. This is factually incorrect regarding the reaction center.

  • Structural Reality: The branching occurs at the

    
    -position (C4), remote from the electrophilic carbonyl carbon (C1).
    
  • Kinetic Consequence: Unlike

    
    -branched reagents (e.g., Pivalic or Isobutyric anhydride), 4-methylpentanoic anhydride exhibits high reactivity , comparable to straight-chain hexanoic anhydride.
    
  • The "Steric Effect": The steric influence is primarily observed in the product's biological stability (enzymatic hydrolysis rates), not in the chemical synthesis rate.

Core Reactivity & Mechanism (Q&A)

Q1: I am observing low conversion rates. Is steric hindrance slowing down the nucleophilic attack?

Diagnosis: Unlikely. Technical Explanation: The methyl group at the C4 position does not block the Bürgi-Dunitz trajectory of the incoming nucleophile. The carbonyl carbon is accessible. Root Cause Analysis:

  • Moisture Sensitivity: Because it is not sterically hindered, this anhydride is highly susceptible to hydrolysis by atmospheric moisture. Old or improperly stored bottles often contain significant amounts of isocaproic acid.

  • Base Stoichiometry: If using an amine base (Pyridine, TEA, DMAP), ensure >1.1 equivalents are present to neutralize the isocaproic acid byproduct, which can protonate the nucleophile (especially amines) and arrest the reaction.

Q2: How does the reaction rate compare to other anhydrides?

Benchmarking Data:

Anhydride Type Branching Position Relative Reactivity (vs. Acetic Anhydride) Steric Effect at Carbonyl
Acetic Anhydride None 1.0 (Reference) Negligible

| 4-Methylpentanoic |


 (Gamma) | ~0.8 - 0.9  | Minimal (Remote)  |
| Isobutyric  | 

(Alpha) | ~0.1 - 0.3 | Moderate | | Pivalic |

(Double Alpha) | < 0.01 | Severe (Blocking) |

Takeaway: Treat 4-methylpentanoic anhydride as a fast-reacting electrophile. Do not use forcing conditions (high heat) initially, as this promotes side reactions (e.g., O- to N-acyl migration or polymerization).

Troubleshooting & Optimization Guide

Scenario A: "The reaction works, but I can't remove the byproduct."

Issue: The byproduct, isocaproic acid (4-methylpentanoic acid), is a high-boiling liquid (BP ~200°C) and is lipophilic. It does not precipitate like benzoic acid nor evaporate like acetic acid. Protocol Adjustment:

  • Do not rely on evaporation. You cannot rotovap off the byproduct.

  • Basic Wash Strategy: The acid typically requires a basic wash (sat.

    
     or 1M NaOH) to convert it to the water-soluble isocaproate salt.
    
    • Warning: If your product is an ester, prolonged exposure to strong base (NaOH) may hydrolyze your newly formed isocaproate ester. Use cold saturated

      
       with vigorous stirring.
      
Scenario B: "I'm trying to make a mixed anhydride for selective acylation, but I get a mixture of products."

Issue: You attempted to form a mixed anhydride (e.g., with a hindered acid) hoping the nucleophile would attack the "less hindered" 4-methylpentanoyl side. Technical Insight: Because the 4-methylpentanoyl group is not significantly hindered, it does not direct regioselectivity as effectively as a pivaloyl group would. The nucleophile will attack both carbonyls, leading to a statistical mixture. Solution:

  • Use the Acid Chloride: For higher selectivity, convert 4-methylpentanoic acid to its acid chloride first.

  • Steglich Esterification: Use DCC/DMAP with the free acid instead of the anhydride if regioselectivity is critical.

Visualizing the Pathway

The following diagram illustrates the reaction trajectory and the "Remote Steric" concept.

ReactionPathway cluster_legend Key Insight Anhydride 4-Methylpentanoic Anhydride TS Tetrahedral Intermediate Anhydride->TS Fast Attack (Low Barrier) Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->TS Product Isocaproyl Product TS->Product Collapse Byproduct Isocaproic Acid (High BP Liquid) TS->Byproduct StericNote Gamma-Methyl Group (Remote: No Kinetic Block) StericNote->Anhydride Located at C4 Info The steric bulk is too far from C1 to slow the reaction.

Caption: Reaction pathway showing the nucleophile's unobstructed access to the carbonyl carbon. The gamma-methyl group (C4) does not impose a kinetic barrier.

Validated Experimental Protocol: General Acylation

Objective: Synthesis of an Isocaproate Ester (e.g., for prodrug synthesis).

Reagents:

  • Substrate (Alcohol/Amine): 1.0 equiv

  • 4-Methylpentanoic anhydride: 1.2 – 1.5 equiv

  • Triethylamine (TEA) or Pyridine: 2.0 equiv

  • DMAP (4-Dimethylaminopyridine): 0.05 equiv (Catalyst)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry glassware and cool to room temperature (RT) under

    
     atmosphere.
    
  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (or Pyridine) followed by DMAP. Stir for 5 minutes.

  • Anhydride Addition: Add 4-Methylpentanoic anhydride dropwise via syringe.

    • Note: The reaction is often exothermic. If working on >5g scale, cool to 0°C during addition.

  • Monitoring: Stir at RT. Monitor by TLC or LCMS.

    • Expectation: Conversion should be complete within 1–4 hours for primary alcohols/amines.

  • Quench & Workup (Critical Step):

    • Dilute with DCM.

    • Wash 1: 1M HCl (to remove Pyridine/DMAP).

    • Wash 2: Saturated

      
       x 2  (Vigorous shaking required to extract isocaproic acid).
      
    • Wash 3: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

References

  • BenchChem. (2025).[1][2][3] Testosterone Isocaproate for Research: Synthesis and Kinetics. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride. Retrieved from

  • Tsuruya, R., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics . Retrieved from

  • ChemicalBook. (2023). 4-Methylpentanoic Anhydride Properties and Suppliers. Retrieved from

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 4-Methylpentanoic Anhydride Acylation

Welcome to the technical support center for optimizing acylation reactions using 4-methylpentanoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intrica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing acylation reactions using 4-methylpentanoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in these reactions. Here, we will delve into the causal relationships behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the scientific integrity and success of your work.

I. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental issues you may encounter. For each problem, we explore the potential causes related to temperature and provide actionable solutions.

Problem 1: Low or No Product Yield

A common issue in acylation reactions is a lower-than-expected yield of the desired product. Temperature plays a pivotal role in reaction kinetics, and suboptimal temperatures are often the primary cause.

Possible Causes and Solutions:

  • Insufficient Thermal Energy: The reaction may have a significant activation energy that is not being overcome at the current reaction temperature. Acylation reactions, while often exothermic overall, still require an initial input of energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). It's advisable to start with a lower temperature and carefully increase it.[1] Some Friedel-Crafts acylations may require heating to overcome the activation energy.[2]

  • Catalyst Inactivity at Low Temperatures: Lewis acid catalysts, crucial for activating the anhydride, may exhibit lower activity at reduced temperatures.

    • Solution: If you are running the reaction at or below room temperature, consider a modest increase in temperature to enhance catalyst turnover. For instance, some catalytic Friedel-Crafts acylations are effectively carried out at moderate temperatures of 40°C to 60°C.[3]

  • Thermal Decomposition at High Temperatures: Excessive heat can lead to the decomposition of the anhydride or the final product. While specific data for 4-methylpentanoic anhydride is limited, studies on other anhydrides like propanoic and 2-methylpropanoic anhydride show thermal decomposition at temperatures ranging from 220-294°C.[4] While these temperatures are high, decomposition can sometimes occur at lower temperatures over extended reaction times or in the presence of certain catalysts.

    • Solution: If you suspect decomposition due to high temperatures (e.g., observing charring or the formation of numerous unidentifiable byproducts), reduce the reaction temperature.

Problem 2: Formation of Multiple Products and Isomers

The formation of multiple products, particularly isomers, can be highly dependent on the reaction temperature, as it can influence the kinetic versus thermodynamic control of the reaction.

Possible Causes and Solutions:

  • Thermodynamically vs. Kinetically Favored Products: In the acylation of substituted aromatic compounds, different isomers may be formed. Lower temperatures generally favor the formation of the kinetic product, while higher temperatures can promote rearrangement to the more stable thermodynamic product.[5]

    • Solution: To favor the kinetic product, conduct the reaction at a lower temperature. Conversely, if the thermodynamic product is desired, a higher reaction temperature may be beneficial. It is crucial to analyze the product mixture at different temperatures to determine the optimal conditions for the desired isomer.

  • Side Reactions at Elevated Temperatures: High temperatures can promote side reactions, such as self-condensation of the anhydride or reactions with the solvent.

    • Solution: Lowering the reaction temperature can help to minimize these unwanted side reactions. If a lower temperature results in a sluggish reaction, a more active catalyst or a longer reaction time may be necessary.

Problem 3: Reaction Stalls or Fails to Reach Completion

A reaction that starts but does not proceed to completion can be frustrating. Temperature can be a factor in this phenomenon.

Possible Causes and Solutions:

  • Product Inhibition of the Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, rendering it inactive.[2] This effect can be more pronounced at certain temperatures.

    • Solution: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required to counteract this effect.[2] If you are using a substoichiometric amount of catalyst and the reaction stalls, increasing the catalyst loading may be necessary. Temperature optimization in this context involves finding a balance where the desired reaction proceeds without excessive complexation.

  • Insufficient Temperature for Sustained Reaction: The initial exotherm of the reaction may be sufficient to start the process, but the temperature may not be high enough to sustain the reaction rate until completion.

    • Solution: Provide controlled heating to maintain a constant, optimal temperature throughout the reaction. A stable reaction temperature is often more important than the initial temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a 4-methylpentanoic anhydride acylation?

A1: The optimal temperature is highly dependent on the substrate being acylated.[1] For many Friedel-Crafts type reactions, a moderate starting temperature of around 40-60°C is a reasonable starting point.[3][6] However, it is always advisable to begin with a lower temperature (e.g., 0°C or room temperature) and gradually increase it while monitoring the reaction's progress.[1] This cautious approach helps to control any initial exotherm and prevents potential side reactions.

Q2: How does temperature affect the choice of catalyst?

A2: The activity of the Lewis acid catalyst is temperature-dependent. Milder Lewis acids may require higher temperatures to be effective, while stronger Lewis acids might allow the reaction to proceed at lower temperatures. It is crucial to ensure that all reagents and glassware are anhydrous, as moisture can deactivate the catalyst.[2][5]

Q3: Can running the reaction at a very high temperature for a shorter time achieve the same result as a lower temperature for a longer time?

A3: Not necessarily. While higher temperatures increase the reaction rate, they can also lead to a decrease in selectivity and the formation of undesired byproducts due to decomposition or side reactions.[5] Each reaction has an optimal temperature range that provides the best balance of reaction rate and product purity.

Q4: What are the signs of thermal decomposition of 4-methylpentanoic anhydride?

A4: While specific data is scarce, general signs of thermal decomposition for anhydrides include a change in color of the reaction mixture (darkening or charring), gas evolution, and the appearance of multiple unexpected spots on a TLC plate or peaks in a GC/LC chromatogram. The thermal decomposition of similar anhydrides, like acetic anhydride, yields ketene and the corresponding carboxylic acid.[7]

Q5: How can I determine the optimal temperature for my specific substrate?

A5: A systematic approach is best. Set up a series of small-scale parallel reactions at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C). Monitor each reaction over time and analyze the product distribution and yield. This will allow you to construct a temperature profile for your specific acylation.

III. Data Presentation and Experimental Protocols

Table 1: General Temperature Guidelines for Acylation Reactions
Temperature RangePotential OutcomeConsiderations
0°C - Room Temperature Favors kinetic product formation; good for highly reactive substrates.Reaction may be slow or incomplete.
Room Temperature - 60°C A good starting point for many acylations.[3][6]Balances reaction rate and selectivity for many systems.
60°C - 100°C May be necessary for less reactive substrates or to favor the thermodynamic product.Increased risk of side reactions and byproduct formation.[5]
>100°C Generally not recommended without prior optimization.High risk of decomposition of reactants and products.[5]
Experimental Protocol: Temperature Screening for Optimal Acylation
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[2][5]

  • Reaction Setup: In a series of reaction vessels, dissolve the substrate in an appropriate anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst to each vessel while maintaining an inert atmosphere.

  • Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to the desired screening temperature (e.g., 25°C, 40°C, 60°C, 80°C).

  • Reagent Addition: Slowly add a solution of 4-methylpentanoic anhydride in the anhydrous solvent to each reaction vessel.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction, quench it appropriately, and analyze by a suitable method (TLC, GC, LC-MS) to determine the extent of reaction and the product distribution.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice-cold water or a dilute acid solution.

  • Extraction and Analysis: Extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product to determine the yield and purity for each reaction temperature.

IV. Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in 4-methylpentanoic anhydride acylation, with a focus on temperature optimization.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_multiple_products Troubleshooting Multiple Products cluster_stalled_reaction Troubleshooting Stalled Reaction start Start: Acylation with 4-Methylpentanoic Anhydride issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Low Conversion multiple_products Multiple Products / Isomers issue->multiple_products Poor Selectivity stalled_reaction Reaction Stalls issue->stalled_reaction Incomplete Reaction ly_q1 Is reaction temperature below 40°C? low_yield->ly_q1 mp_q1 Are isomers being formed? multiple_products->mp_q1 sr_q1 Is catalyst substoichiometric? stalled_reaction->sr_q1 ly_a1_yes Gradually increase temperature in 10°C increments. Monitor reaction progress. ly_q1->ly_a1_yes Yes ly_a1_no Is reaction temperature >100°C? ly_q1->ly_a1_no No end Optimized Reaction ly_a1_yes->end ly_a2_yes Decrease temperature. Consider longer reaction time. ly_a1_no->ly_a2_yes Yes ly_a2_no Check catalyst activity and loading. Ensure anhydrous conditions. ly_a1_no->ly_a2_no No ly_a2_yes->end ly_a2_no->end mp_a1_yes Lower temperature to favor kinetic product. Increase for thermodynamic product. mp_q1->mp_a1_yes Yes mp_a1_no Are there unexpected byproducts? mp_q1->mp_a1_no No mp_a1_yes->end mp_a2_yes Decrease temperature to minimize side reactions/decomposition. mp_a1_no->mp_a2_yes Yes mp_a2_no Re-evaluate solvent and reagent purity. mp_a1_no->mp_a2_no No mp_a2_yes->end mp_a2_no->end sr_a1_yes Increase catalyst loading. Product inhibition may be occurring. sr_q1->sr_a1_yes Yes sr_a1_no Is reaction temperature stable? sr_q1->sr_a1_no No sr_a1_yes->end sr_a2_no Ensure consistent heating. Slightly increase temperature. sr_a1_no->sr_a2_no No sr_a2_yes Consider other factors: reagent purity, concentration. sr_a1_no->sr_a2_yes Yes sr_a2_no->end sr_a2_yes->end

Caption: Troubleshooting workflow for 4-methylpentanoic anhydride acylation.

V. References

  • Vertex AI Search. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved February 6, 2026, from

  • Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center. Retrieved February 6, 2026, from

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved February 6, 2026, from

  • Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Retrieved February 6, 2026, from

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved February 6, 2026, from

  • Taylor, A. W. (1964). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Journal of the Chemical Society, Perkin Transactions 2.

  • Szwarc, M., & Murawski, J. (1951). Kinetics of thermal decomposition of acetic anhydride in flow and static systems. Journal of the Chemical Society B: Physical Organic.

Sources

Optimization

Technical Support Center: Workup Procedures for 4-Methylpentanoic Anhydride Reactions

Welcome to the technical support center for handling reactions involving 4-methylpentanoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving 4-methylpentanoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the critical workup phase of your synthesis. We will move beyond simple step-by-step instructions to explore the chemical principles that underpin these procedures, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Core Principles of Anhydride Workup

Before addressing specific issues, it's crucial to understand the chemistry of the workup. 4-Methylpentanoic anhydride is a reactive acylating agent. After your reaction is complete, the mixture typically contains your desired product, unreacted anhydride, and the byproduct, 4-methylpentanoic acid. The goal of the workup is to cleanly separate these components.

The strategy hinges on the chemical differences between the anhydride, the acid byproduct, and (typically) a neutral organic product.

  • Quenching: The first step is to neutralize any remaining reactive anhydride. This is achieved by hydrolysis, which converts the anhydride into two equivalents of 4-methylpentanoic acid.[1]

  • Extraction: This is the primary separation step. By using two immiscible liquid phases (typically an organic solvent and an aqueous solution), we can partition the components based on their solubility and acidity.

  • Washing/Neutralization: The organic layer, containing your product, is "washed" with a basic aqueous solution. This deprotonates the 4-methylpentanoic acid, converting it into its water-soluble carboxylate salt, effectively pulling it out of the organic layer and into the aqueous phase.[2]

  • Drying and Concentration: The purified organic layer is dried to remove residual water and the solvent is evaporated to isolate the crude product.

  • Purification: The crude product is then purified using techniques like distillation, chromatography, or recrystallization.[3][4]

Workflow Overview: General Workup Procedure

Below is a generalized workflow for a typical reaction using 4-methylpentanoic anhydride where a neutral product is formed.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_waste Waste Streams Reaction Reaction Completion (Product, Excess Anhydride) Quench Step 1: Quench (Cautious addition of H₂O or aq. base) Reaction->Quench Proceed to workup Extract Step 2: Liquid-Liquid Extraction (Add organic solvent & aqueous solution) Quench->Extract Wash Step 3: Basic Wash (e.g., sat. NaHCO₃ solution) Extract->Wash Separate Separate Layers Wash->Separate Dry Step 4: Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) Separate->Dry Organic Layer AqueousWaste Aqueous Layer (Contains 4-methylpentanoate salt) Separate->AqueousWaste Aqueous Layer Concentrate Step 5: Concentrate (Rotary Evaporation) Dry->Concentrate Purify Step 6: Purify Product (Distillation, Chromatography, etc.) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for anhydride reaction workup.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I safely quench the excess 4-methylpentanoic anhydride in my reaction?

Answer: Quenching must be done cautiously as the hydrolysis of an anhydride is exothermic.[1][5] The reaction mixture should be cooled in an ice bath. Slowly add either deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.

  • Using Water: This is the simplest method. It converts the anhydride to 4-methylpentanoic acid, which is then removed in a subsequent basic wash.

  • Using Saturated NaHCO₃: This is often preferred as it quenches the anhydride and neutralizes the resulting carboxylic acid in a single step. Causality: Sodium bicarbonate is a weak base that reacts with the anhydride and the resulting acid to form the sodium salt (sodium 4-methylpentanoate), which is highly soluble in the aqueous phase. Be aware that this reaction releases carbon dioxide (CO₂) gas, so ensure the addition is slow and the vessel is open to the atmosphere to avoid pressure buildup.

Q2: What is the purpose of a basic wash, and which base should I use?

Answer: The purpose of the basic wash is to convert the water-insoluble 4-methylpentanoic acid byproduct into a water-soluble salt, thereby extracting it from the organic layer.[2]

  • Saturated Sodium Bicarbonate (NaHCO₃): This is the most common and recommended choice. It is basic enough to deprotonate the carboxylic acid byproduct without being so strong that it could cause unwanted side reactions with sensitive functional groups on your product.

  • Dilute Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are stronger bases and can be used, but carry a higher risk of hydrolyzing ester products or reacting with other sensitive functionalities. They are generally reserved for cases where the carboxylic acid is particularly difficult to remove.

Q3: Why do I need to perform multiple extractions or washes?

Answer: A single extraction rarely removes all of a solute. The distribution of a solute (like 4-methylpentanoic acid) between two immiscible phases is governed by its partition coefficient. To maximize the removal of the acid byproduct, it is far more efficient to perform several washes with smaller volumes of the basic solution than one wash with a large volume. Typically, 2 to 3 washes are sufficient.

Part 3: Troubleshooting Guide

Problem 1: I've added the basic wash solution, and a thick, stable emulsion has formed between the layers. The layers won't separate.

Cause: Emulsions are common when surfactant-like molecules are present or when the densities of the organic and aqueous layers are too similar.[6][7] Vigorous shaking increases the likelihood of their formation.[7]

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[8]

  • Increase Ionic Strength: Add a small amount of saturated sodium chloride solution (brine). This increases the polarity and density of the aqueous layer, which can force the separation.[7][8][9] This is the most common and effective solution.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. This minimizes the energy input that creates emulsions while still allowing for sufficient surface area contact for the extraction to occur.[7]

  • Filtration: For very persistent emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth).[9] This can break up the microscopic droplets that form the emulsion.

  • Centrifugation: If the volume is small enough, centrifuging the mixture can provide the force needed to separate the layers.[6]

Troubleshooting Workflow: Breaking an Emulsion

G Start Persistent Emulsion Formed Wait Let funnel stand for 10-20 mins Start->Wait AddBrine Add saturated NaCl (brine) and swirl gently Wait->AddBrine Resolved? NO Success Layers Separated Wait->Success Resolved? YES Filter Filter entire mixture through Celite® AddBrine->Filter Resolved? NO AddBrine->Success Resolved? YES Filter->Success Resolved? YES

Sources

Troubleshooting

preventing hydrolysis of 4-Methylpentanoic anhydride during reaction

Technical Support Center: 4-Methylpentanoic Anhydride A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is 4-methylpentanoic anhydride, and why is it susce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylpentanoic Anhydride

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 4-methylpentanoic anhydride, and why is it susceptible to hydrolysis?

4-Methylpentanoic anhydride is a chemical compound derived from 4-methylpentanoic acid. Like other acid anhydrides, it is characterized by two acyl groups bonded to the same oxygen atom. This structure makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1][2] Water, even in trace amounts, can act as a nucleophile, leading to a hydrolysis reaction that cleaves the anhydride back into two molecules of 4-methylpentanoic acid.[3][4] This undesired side reaction can significantly impact the yield and purity of your desired product.[5][6]

Q2: What are the initial signs that my 4-methylpentanoic anhydride has started to hydrolyze?

A common indicator of hydrolysis is a strong, vinegar-like smell, which is characteristic of the resulting carboxylic acid.[7] Visually, the initially clear and colorless liquid may become cloudy. For confirmation, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be employed to detect the appearance of the broad O-H stretch of the carboxylic acid and the disappearance of the characteristic anhydride C=O stretches.

Q3: Can I use 4-methylpentanoic anhydride that has partially hydrolyzed?

Using partially hydrolyzed 4-methylpentanoic anhydride is generally not recommended. The presence of 4-methylpentanoic acid can interfere with your reaction by competing with the intended nucleophile, leading to lower yields and the formation of byproducts.[5] If the purity of the anhydride is in doubt, it may be necessary to purify it by distillation before use.[5]

Troubleshooting Guide: Preventing Hydrolysis During Reactions

This section addresses common issues encountered during reactions involving 4-methylpentanoic anhydride and provides actionable solutions.

Issue 1: My reaction yield is low, and I've identified 4-methylpentanoic acid as a major byproduct.

This is a classic sign of premature hydrolysis of the anhydride. Several factors could be contributing to this issue.

Causality Analysis: The presence of water in your reaction system is the primary cause. Water can be introduced through various sources, including glassware, solvents, reagents, and even atmospheric moisture.[5] The rate of hydrolysis is also accelerated by increased temperatures.[5]

Troubleshooting Workflow:

A troubleshooting workflow for low reaction yields.

Detailed Protocols:

Protocol 1: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly oven-dry all glassware at a minimum of 120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).[5]

  • Solvent Selection and Preparation: Use only high-quality anhydrous solvents. If the solvent's dryness is questionable, it should be freshly distilled from an appropriate drying agent.

  • Reagent Handling: Use freshly opened bottles of 4-methylpentanoic anhydride.[5] If a previously opened bottle is used, ensure it has been stored properly in a desiccator. Other reagents should also be anhydrous.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[5]

Protocol 2: Temperature Management

  • The rate of hydrolysis increases with temperature.[5] If your reaction conditions permit, consider running the reaction at a lower temperature to minimize this side reaction.

Issue 2: My reaction is sluggish, and I suspect the anhydride is not reacting as expected.

While hydrolysis is a common problem, a lack of reactivity can also occur.

Causality Analysis: Anhydrides are less reactive than acid chlorides.[4][8] The reaction may be slow due to the inherent reactivity of the anhydride, the nucleophilicity of your substrate, or suboptimal reaction conditions.

Mitigation Strategies:

  • Catalyst Addition: For reactions with alcohols or amines, the addition of a base catalyst such as pyridine or a catalytic amount of a strong acid can increase the reaction rate.[6][9]

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred to avoid participation of the solvent in the reaction.[10]

Parameter Recommendation to Minimize Hydrolysis Rationale
Glassware Oven-dried at >120°C for at least 4 hoursRemoves adsorbed water.
Solvents Use high-purity, anhydrous grade solvents.Prevents introduction of water.
Reagents Use freshly opened or properly stored anhydride.Minimizes water absorption from the atmosphere.[5][11]
Atmosphere Maintain a positive pressure of inert gas (N₂ or Ar).Excludes atmospheric moisture.[5]
Temperature Run reaction at the lowest effective temperature.The rate of hydrolysis increases with temperature.[5]

Understanding the Mechanism of Hydrolysis

The hydrolysis of 4-methylpentanoic anhydride proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of anhydride hydrolysis.

  • Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons of the anhydride.[12]

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and a carboxylate ion departs as a good leaving group.

  • Proton Transfer: A proton is transferred to the carboxylate ion, resulting in the formation of two molecules of carboxylic acid.

By understanding this mechanism, it becomes clear why eliminating water from the reaction environment is critical for success.

References

  • Proprep. (n.d.). Explain the mechanism of anhydride hydrolysis and its application in preparing carboxylic acids. Retrieved from [Link]

  • LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Clark, J. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to acid anhydrides. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • Al-Zaini, E. A. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory.
  • Venables, K. M., Topping, M. D., Howe, W., Luczynska, C. M., Hawkins, R., & Newman Taylor, A. J. (1985).
  • Appaw, C. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. Paper 3350. [Link]

  • ChemComplete. (2022, June 25). Carboxylic Acid Derivatives - Anhydrides [Video]. YouTube. [Link]

  • Anything Science. (2017, March 1). Anhydride Hydrolysis [Video]. YouTube. [Link]

  • ResearchGate. (2013, January 27). Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively? Retrieved from [Link]

  • LibreTexts. (2024, September 30). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • EBSCO. (n.d.). Acid Anhydrides | Chemistry | Research Starters. Retrieved from [Link]

  • LibreTexts. (2015, July 18). 20.3: Chemistry of Carboxylic Anhydrides. Retrieved from [Link]

  • Baliga, B. T., & Whalley, E. (1964). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 42(5), 1019-1027.
  • Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester? Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Methylpentanoic acid | CAS#:646-07-1. Retrieved from [Link]

  • Rapid Learning Center. (n.d.). Organic Chemistry - Problem Drill 15: Carboxylic Acids and Derivatives. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Wilson, B., & van Wyk, J. (2017). Detailed thermodynamic analysis of the activation parameters for the simple hydrolysis of acetic anhydride in the acetonitrile/water cosolvent system. RSC Advances, 7(51), 32205-32213.
  • AK Lectures. (n.d.). Anhydride Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

Sources

Optimization

troubleshooting low yield in esterification with 4-Methylpentanoic anhydride

Technical Support Center: Esterification with 4-Methylpentanoic Anhydride Welcome to the technical support guide for troubleshooting esterification reactions involving 4-Methylpentanoic Anhydride. This resource is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification with 4-Methylpentanoic Anhydride

Welcome to the technical support guide for troubleshooting esterification reactions involving 4-Methylpentanoic Anhydride. This resource is designed for chemistry professionals in research and development. Here, we address common challenges, from suboptimal reaction conditions to complex purification issues, providing expert insights and actionable protocols to enhance your synthetic outcomes.

Troubleshooting Guide: Low Ester Yield

This section provides direct answers to specific experimental problems encountered when using 4-methylpentanoic anhydride for ester synthesis.

Q1: My reaction yield is very low, or I'm recovering mostly starting material. What are the primary causes?

Low conversion is the most common issue and typically points to problems with reagents, reaction conditions, or the fundamental reaction equilibrium.

Causality Analysis: Esterification using an anhydride is a type of nucleophilic acyl substitution. The alcohol (nucleophile) attacks one of the electrophilic carbonyl carbons of the anhydride. For this to occur efficiently, several factors must be optimized. Unlike the reversible Fischer esterification, the reaction with an anhydride is generally irreversible, which makes low conversion particularly indicative of a fundamental flaw in the setup or reagents.[1][2]

Troubleshooting Workflow:

G Start Low Yield Observed CheckAnhydride 1. Verify Anhydride Quality (Is it hydrolyzed?) Start->CheckAnhydride CheckConditions 2. Assess Reaction Conditions (Temp, Time, Catalyst) CheckAnhydride->CheckConditions No Hydrolyzed Anhydride has hydrolyzed to 4-methylpentanoic acid. SOLUTION: Use fresh or purified anhydride. CheckAnhydride->Hydrolyzed Yes CheckStoichiometry 3. Review Stoichiometry (Alcohol limiting? Steric hindrance?) CheckConditions->CheckStoichiometry No ConditionsBad Suboptimal conditions. SOLUTION: Increase temp, extend time, or check catalyst activity. CheckConditions->ConditionsBad Yes CheckWorkup 4. Evaluate Workup & Purification (Is product being lost?) CheckStoichiometry->CheckWorkup No StoichiometryBad Alcohol is sterically hindered or volatile. SOLUTION: Increase excess of alcohol, use higher temp, or add more catalyst. CheckStoichiometry->StoichiometryBad Yes WorkupBad Product is water-soluble or lost during extraction. SOLUTION: Use different extraction solvent, perform back-extraction, avoid emulsions. CheckWorkup->WorkupBad Yes StoichiometryBad->CheckWorkup No

Caption: Troubleshooting workflow for low esterification yield.

Detailed Solutions:

  • Anhydride Quality: 4-Methylpentanoic anhydride can readily hydrolyze to 4-methylpentanoic acid if exposed to atmospheric moisture.[3] The resulting carboxylic acid is significantly less reactive under these conditions.

    • Verification: Check the anhydride's purity via FT-IR. The anhydride should show two distinct carbonyl (C=O) stretches around 1820 and 1750 cm⁻¹. A broad peak around 3000 cm⁻¹ indicates O-H stretching from the carboxylic acid impurity.

    • Solution: Use a freshly opened bottle of the anhydride or purify the existing stock by distillation under reduced pressure. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: While anhydride reactions are faster than Fischer esterifications, they still require appropriate conditions.[1]

    • Catalyst: A nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or a base like pyridine is often essential, especially for secondary or tertiary alcohols. DMAP acylates rapidly to form a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.

    • Temperature: Room temperature may be insufficient for less reactive or sterically hindered alcohols. Heating the reaction (e.g., to 50-80 °C) can significantly increase the rate.[4]

    • Time: Monitor the reaction by TLC or GC-MS. If starting material is still present after several hours, the reaction may be stalled or simply slow.

  • Steric Hindrance: If your alcohol is bulky (secondary, tertiary, or near a quaternary center), the nucleophilic attack will be slower.

    • Solution: For hindered alcohols, increase the catalyst loading (from ~1-5 mol% to 10-20 mol% of DMAP), use a higher temperature, and extend the reaction time. Using a less hindered acylation agent might be a better alternative if the substrate allows.[5]

Q2: My reaction produces the ester, but it's contaminated with significant amounts of 4-methylpentanoic acid. How do I prevent this and purify my product?

The formation of 4-methylpentanoic acid is inherent to the reaction mechanism, as it is the byproduct. The issue arises when it is difficult to separate from the desired ester.

Mechanism of Byproduct Formation:

G cluster_0 Nucleophilic Acyl Substitution Anhydride 4-Methylpentanoic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Alcohol Alcohol (R-OH) Alcohol->Anhydride 1. Nucleophilic Attack Ester Desired Ester Intermediate->Ester 2. Collapse of Intermediate & Proton Transfer Byproduct 4-Methylpentanoic Acid (Byproduct) Intermediate->Byproduct

Caption: Simplified reaction mechanism showing product and byproduct formation.

Prevention and Purification Strategy:

The key is not to prevent the byproduct's formation but to efficiently remove it during the workup.

  • Aqueous Basic Wash: The most effective method is to neutralize the acidic byproduct, converting it into a water-soluble carboxylate salt.

    • Protocol: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[6]

    • Causality: The base deprotonates the carboxylic acid (pKa ~4.8), forming the sodium 4-methylpentanoate salt. This salt is highly polar and partitions into the aqueous layer, while the neutral, less polar ester remains in the organic layer.[6]

    • Caution: Perform the wash carefully, as CO₂ gas is evolved, which can cause pressure buildup in the separatory funnel. Vent frequently.

  • Chromatography: If the ester is sensitive to basic conditions or if the basic wash fails to remove all the acid, column chromatography is the next step.

Compound Typical Polarity Elution Order (Normal Phase) Recommended Solvent System
Desired Ester Low to MediumFirst (less polar)Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1)
4-Methylpentanoic Acid HighLast (more polar)Hexanes/Ethyl Acetate
Unreacted Anhydride MediumVaries, often close to esterHexanes/Ethyl Acetate
Unreacted Alcohol HighLast (more polar)Hexanes/Ethyl Acetate

Table 1: Elution behavior of reaction components in normal-phase silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why should I use 4-methylpentanoic anhydride instead of 4-methylpentanoic acid (via Fischer Esterification)?

A: The choice depends on the substrate and desired reaction conditions.

  • Reactivity: Anhydrides are more electrophilic and thus more reactive than their corresponding carboxylic acids. This allows for faster reactions at lower temperatures and does not require a strong acid catalyst like H₂SO₄.[2][7]

  • Conditions: The reaction can be run under neutral or mildly basic conditions (using pyridine or DMAP), which is ideal for substrates with acid-sensitive functional groups that would not tolerate Fischer conditions.[5]

  • Equilibrium: The reaction with an anhydride is essentially irreversible because the carboxylate leaving group is resonance-stabilized and a poor nucleophile. Fischer esterification is a reversible equilibrium, requiring either a large excess of one reagent or the removal of water to drive it to completion.[6][7]

Q: What is the optimal catalyst and loading for this reaction?

A: 4-(Dimethylamino)pyridine (DMAP) is generally the catalyst of choice for sluggish esterifications.

  • Mechanism: DMAP is a hypernucleophilic acylation catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is much more electrophilic than the anhydride itself, leading to a dramatic rate increase.

  • Loading: For simple primary and secondary alcohols, 0.05–2 mol% DMAP is often sufficient.[4] For sterically hindered or electronically deactivated alcohols, a higher loading of 5–20 mol% may be necessary. A stoichiometric amount of a weaker base, like triethylamine or pyridine, is often added to scavenge the 4-methylpentanoic acid byproduct and prevent it from protonating and deactivating the DMAP catalyst.

Q: How can I effectively monitor the progress of my esterification reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Setup: Use a silica gel plate. Spot the starting alcohol, the anhydride, and the co-spotted reaction mixture.

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 4:1) is a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The ester product will typically have a higher Rf (less polar) than the starting alcohol and the 4-methylpentanoic acid byproduct. The anhydride may have an Rf close to the ester. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution. The reaction is complete when the spot corresponding to the limiting reagent (usually the alcohol) has disappeared.

Protocols

Protocol 1: General Esterification of a Primary Alcohol

This protocol describes the esterification of benzyl alcohol with 4-methylpentanoic anhydride as a representative example.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add benzyl alcohol (1.0 eq.), anhydrous dichloromethane (DCM, ~0.2 M), and triethylamine (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Reagent Addition:

    • Add 4-methylpentanoic anhydride (1.2 eq.) dropwise to the stirred solution over 5 minutes.

  • Reaction Execution:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove bases), saturated aqueous NaHCO₃ (to remove the acid byproduct), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

References

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). 4-(Dimethylamino)pyridine as a Highly Active Acylation Catalyst for Primary and Secondary Alcohols with Acid Anhydrides under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]

  • Clark, J. (2015). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Various Authors. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?. Quora. [Link]

  • BYU-Idaho Academic Support. (2019). Acid Anhydride to Ester Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Mastering Organic Chemistry. [Link]

  • Raud, M., Oja, M., & Kikas, T. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • LibreTexts Chemistry. (2021). 2.9: Acid Anhydrides for Ester Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpentanoic anhydride. PubChem. [Link]

  • Various Authors. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Quora. [Link]

  • da Silva, F., et al. (2019). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Reddit User. (2024). Esterification not Working (Separation). Reddit. [Link]

  • da Silva, F., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]

  • Anything Science. (2017). Anhydride Hydrolysis. YouTube. [Link]

  • Copelli, S., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exotherms in Large-Scale 4-Methylpentanoic Anhydride Reactions

Welcome to the technical support center for handling large-scale reactions involving 4-Methylpentanoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling large-scale reactions involving 4-Methylpentanoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of these reactions. Here, we will move beyond simple procedural steps to explain the underlying principles of safe and efficient synthesis, ensuring a self-validating system for your experimental designs.

Understanding the Exotherm: Frequently Asked Questions

Q1: What makes the synthesis of 4-Methylpentanoic anhydride an exothermic process?

A1: The formation of 4-Methylpentanoic anhydride from 4-methylpentanoic acid is a dehydration or condensation reaction. In this process, two molecules of the carboxylic acid combine to form the anhydride and a molecule of water. The formation of new, more stable chemical bonds in the anhydride and water molecules, relative to the bonds broken in the carboxylic acid reactants, results in a net release of energy in the form of heat. This is the primary reason the reaction is exothermic.[1]

Q2: How significant is the exotherm, and why is it a concern at a large scale?

2 (CH₃)₂CH(CH₂)₂COOH → ((CH₃)₂CH(CH₂)₂CO)₂O + H₂O

The dehydration of carboxylic acids to their anhydrides is generally an endothermic process in the gaseous phase. However, in the liquid phase and with the use of a dehydrating agent, the overall process can become significantly exothermic. The heat of reaction is a critical parameter to consider during scale-up. What might be a manageable temperature increase in a small laboratory flask can become a dangerous, uncontrollable thermal runaway in a large reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.

Q3: What is a thermal runaway, and what are the potential consequences?

A3: A thermal runaway is a situation where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal. This leads to a rapid increase in the reaction temperature, which in turn further accelerates the reaction rate, creating a dangerous feedback loop. The consequences of a thermal runaway can be severe, including:

  • Over-pressurization of the reactor: The increased temperature can cause the solvent and reactants to boil, leading to a rapid pressure increase that can exceed the vessel's limits and cause a rupture or explosion.

  • Secondary decomposition reactions: At elevated temperatures, reactants or products may decompose, potentially generating large volumes of gas and further increasing the pressure.

  • Release of toxic or flammable materials: A reactor failure can release hazardous substances into the surrounding environment.[3][4]

Troubleshooting Guide for Exotherm Management

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Q4: My reaction temperature is increasing much faster than anticipated during the addition of the dehydrating agent. What should I do?

A4: An unexpectedly rapid temperature rise is a critical warning sign of a potential loss of control. Your immediate actions should be:

  • Stop the addition of the dehydrating agent immediately. This will halt the introduction of the limiting reagent that is driving the exothermic reaction.

  • Increase cooling to the maximum capacity. This may involve increasing the flow of coolant to the reactor jacket or activating an emergency cooling system.

  • Ensure vigorous agitation. Good mixing is crucial for uniform temperature distribution and efficient heat transfer to the cooling surfaces.

  • If the temperature continues to rise, be prepared to initiate your emergency quenching protocol. (See "Experimental Protocols" section for a detailed quenching procedure).

Causality: A rapid temperature spike during reagent addition often indicates that the rate of addition is too fast for the cooling system to handle or that there is an issue with the cooling system itself. It could also suggest that the reaction is more exothermic than initially predicted.

Q5: The temperature of my reaction is fluctuating, even with a constant rate of reagent addition and cooling. What could be the cause?

A5: Temperature fluctuations can be caused by several factors:

  • Poor mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is proceeding more rapidly. As these hot spots are dispersed, they can cause sudden temperature increases.

  • Phase changes: If a solid reactant is dissolving or a product is precipitating, this can affect the heat transfer characteristics of the reaction mixture.

  • Intermittent cooling: Check for any issues with your cooling system, such as inconsistent coolant flow or temperature.

Troubleshooting Steps:

  • Verify agitator function: Ensure the agitator is running at the correct speed and that the impeller is properly submerged.

  • Monitor for phase changes: Visually inspect the reaction mixture if possible.

  • Inspect the cooling system: Check for any blockages or fluctuations in the coolant supply.

Q6: I've completed the addition of my reagents, but the temperature is still rising. Is this normal?

A6: It is not uncommon for the temperature to continue to rise for a period after the reagent addition is complete, as the reaction continues to proceed. However, this should be a controlled and predictable rise. If the temperature continues to increase at an accelerating rate, it could be a sign of a developing thermal runaway.

What to do:

  • Continue to monitor the temperature closely.

  • Maintain maximum cooling.

  • If the rate of temperature increase begins to slow and then plateau, the reaction is likely coming under control.

  • If the rate of temperature increase continues to accelerate, this is a critical situation. Prepare for an emergency quench.

Proactive Exotherm Management: A Workflow

The following diagram illustrates a proactive workflow for managing exotherms in large-scale 4-Methylpentanoic anhydride reactions.

ExothermManagementWorkflow cluster_planning Planning & Hazard Assessment cluster_execution Reaction Execution & Monitoring cluster_response Troubleshooting & Emergency Response P1 Characterize Reaction: - Estimate Heat of Reaction (ΔHr) - Determine Adiabatic Temperature Rise (ΔTad) P2 Define Safe Operating Limits: - Maximum Allowable Temperature (Tmax) - Onset Temperature of Decomposition (Tdec) P1->P2 P3 Select Appropriate Equipment: - Reactor with adequate cooling capacity - Calibrated temperature probes - Emergency quenching system P2->P3 P4 Develop Detailed Protocol: - Controlled addition rates - Temperature monitoring plan - Emergency shutdown procedure P3->P4 E1 Controlled Addition of Dehydrating Agent P4->E1 E2 Continuous Temperature Monitoring E1->E2 E3 Observe for Deviations: - Unexpected temperature spikes - Pressure changes - Off-gassing E2->E3 R1 Temperature Exceeds Safe Operating Limit? E3->R1 R1->E2 No R2 Stop Reagent Addition & Maximize Cooling R1->R2 Yes R3 Temperature Still Rising Uncontrollably? R2->R3 R3->E2 No R4 Initiate Emergency Quench Protocol R3->R4 Yes

Caption: Proactive workflow for managing exotherms.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Methylpentanoic Anhydride using a Dehydrating Agent (Representative Protocol)

This protocol is a representative example and should be adapted and optimized based on your specific equipment and safety assessments. A common method for synthesizing anhydrides is the dehydration of the corresponding carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC).[5][6][7]

Materials:

  • 4-Methylpentanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • Quenching agent (e.g., a cold, inert solvent like toluene)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Chiller for reactor jacket.

  • Inert atmosphere (e.g., nitrogen or argon).

  • Emergency quench vessel.

Procedure:

  • Preparation:

    • Ensure the reactor is clean, dry, and purged with an inert gas.

    • Charge the reactor with 4-methylpentanoic acid and the anhydrous solvent.

    • Begin agitation and start cooling the reactor jacket to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Addition:

    • Dissolve the DCC in a separate portion of the anhydrous solvent and load it into the addition funnel.

    • Once the reactor contents have reached the target temperature, begin the slow, dropwise addition of the DCC solution.

    • CRITICAL: Monitor the internal temperature of the reactor continuously. The rate of addition should be controlled to maintain the temperature within a pre-determined safe range (e.g., not exceeding 10-15 °C).

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period (e.g., 2-4 hours), monitoring the temperature throughout.

    • The formation of a white precipitate (dicyclohexylurea, DCU) is expected.

  • Workup:

    • Once the reaction is complete, cool the mixture further to ensure complete precipitation of the DCU.

    • Filter the reaction mixture to remove the DCU.

    • The filtrate contains the 4-Methylpentanoic anhydride. The solvent can be removed under reduced pressure.

Protocol 2: Emergency Quenching Procedure

This procedure should be practiced and well-understood by all personnel involved in the reaction.

Trigger Conditions:

  • Uncontrolled, accelerating temperature rise.

  • Failure of the primary cooling system.

  • Rapid, unexpected pressure increase.

Procedure:

  • Activate Emergency Alarms: Alert all personnel in the vicinity.

  • Stop All Reagent Feeds: Immediately cease the addition of any reactants.

  • Initiate Quench:

    • Rapidly add a pre-determined volume of a cold, inert quenching agent to the reactor. Toluene is a common choice as it has a relatively high boiling point and can absorb a significant amount of heat.

    • The quench should be added quickly to rapidly dilute the reactants and absorb the heat of reaction.

  • Maintain Agitation: Continue stirring to ensure rapid mixing of the quench agent.

  • Evacuate: Once the quench is initiated, all personnel should evacuate to a safe location.

Data Presentation

Table 1: Key Physical and Safety Data for 4-Methylpentanoic Acid

PropertyValueSource
Molecular FormulaC₆H₁₂O₂[8]
Molecular Weight116.16 g/mol [8]
Boiling Point~200 °C[9]
Flash Point97 °C[10]
pKa~5.0[8]

Visualization of Key Relationships

Diagram 2: Heat Flow in a Jacketed Reactor

This diagram illustrates the critical balance between heat generation and heat removal in a chemical reactor.

HeatFlow cluster_reactor Jacketed Reactor cluster_conditions System State Reaction Exothermic Reaction (Heat Generation, Q_gen) Cooling Cooling Jacket (Heat Removal, Q_rem) Reaction->Cooling Heat Transfer Runaway Thermal Runaway (Q_gen > Q_rem) Reaction->Runaway Insufficient Cooling Stable Stable Operation (Q_gen <= Q_rem) Cooling->Stable Sufficient Cooling

Caption: Heat balance in a jacketed reactor.

References

  • MyTutor. (n.d.). Calculate the enthalpy of formation of water. Is the reaction an exothermic or endothermic reaction? Retrieved from [Link]

  • Li, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • Clark, J. (2015). an introduction to acid anhydrides. Chemguide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • G-protein coupled receptor database. (n.d.). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Retrieved from [Link]

  • Barton, J., & Nolan, P. (1990). Runaway chemical reaction at Corden Pharmachem, Cork. IChemE Symposium Series, (122), 33-47. Retrieved from [Link]

  • Li, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Retrieved from [Link]

  • Grunwell, J. R., & Foerst, D. L. (1976). The Synthesis of Thiol Esters with Dicyclohexylcarbodiimide. Synthetic Communications, 6(7), 453-457. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Water. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, anhydride (CAS 2051-49-2). Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Water Enthalpy of Formation. Retrieved from [Link]

  • PubChem. (n.d.). C12H24O4. Retrieved from [Link]

  • G-protein coupled receptor database. (n.d.). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Retrieved from [Link]

  • Semple, J. E., Sullivan, B., & Sill, K. N. (2014). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development, 18(9), 1149-1155. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Water. Retrieved from [Link]

  • Maschio, G., & D'Andrea, A. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 31-36. Retrieved from [Link]

  • NPTEL. (n.d.). 5.2.1 Synthesis of Peptides. Retrieved from [Link]

  • PubChem. (n.d.). Hexanoic anhydride. Retrieved from [Link]

  • Thomas, J. (2025, November 14). How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. LinkedIn. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making cyclic imides.
  • Lacroix, C., & Feng, T. (2021). Production of Cyclic Anhydride-Modified Starches. Polymers, 13(9), 1483. Retrieved from [Link]

  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of carboxylic acid anhydrides.
  • Slideshare. (n.d.). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. Retrieved from [Link]

  • Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-methyl-, ethyl ester (CAS 25415-67-2). Retrieved from [Link]

  • ARIA. (n.d.). Runaway reaction in a pharmaceutical plant. Retrieved from [Link]

  • Doubtnut. (2023, January 4). Standard enthalpy of formation of water is -286 kJ mol^-1. Calculate the enthalpy change for for... [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Slideshare. (n.d.). 8. DCC. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpentanoic acid (FDB008206). Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Carbonic Acid Enthalpy of Formation. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 7.4: Standard Enthalpy of Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Methylpentanoic Anhydride in Acylation Reactions

Welcome to the technical support center for 4-Methylpentanoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of 4-M...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylpentanoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of 4-Methylpentanoic Anhydride in acylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to 4-Methylpentanoic Anhydride in Acylation

4-Methylpentanoic anhydride is a versatile reagent used for introducing the 4-methylpentanoyl group into various molecules, a crucial step in the synthesis of many pharmaceutical compounds and fine chemicals. While it is a highly effective acylating agent, the presence of impurities can significantly impact reaction outcomes, leading to reduced yields, formation of byproducts, and difficulties in purification. This guide provides a comprehensive overview of potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 4-Methylpentanoic Anhydride?

A1: The most prevalent impurity is typically 4-methylpentanoic acid, the hydrolysis product of the anhydride.[1][2] Other potential impurities can stem from the manufacturing process and include residual starting materials from synthesis, such as those used in malonic ester synthesis, or traces of catalysts.[3][4] Water is also a critical impurity due to its reactivity with the anhydride.[5]

Q2: How can I assess the purity of my 4-Methylpentanoic Anhydride?

A2: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to quantify the anhydride and detect the presence of 4-methylpentanoic acid and other organic impurities.[7][8] The carboxylic acid proton will have a characteristic broad singlet, and the alpha-protons will have slightly different chemical shifts compared to the anhydride.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch around 2500-3300 cm-1 can indicate the presence of the carboxylic acid impurity. The anhydride itself will show two characteristic C=O stretches.

Q3: What is the primary impact of water as an impurity?

A3: Water reacts with 4-Methylpentanoic Anhydride in a hydrolysis reaction to form two equivalents of 4-methylpentanoic acid.[5] This not only consumes the anhydride, reducing the effective concentration of your acylating agent, but also introduces an acidic impurity that can interfere with the reaction.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Reaction Conversion

You have set up your acylation reaction (e.g., esterification of an alcohol or Friedel-Crafts acylation of an aromatic compound) with 4-Methylpentanoic Anhydride, but you observe a low yield of your desired product or no reaction at all.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Hydrolysis of Anhydride The presence of water in your reagents or solvent has hydrolyzed the 4-Methylpentanoic Anhydride to 4-methylpentanoic acid, rendering it inactive as an acylating agent under typical conditions.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Consider storing the anhydride over a desiccant. 2. Check Reagent Purity: Test your anhydride for the presence of 4-methylpentanoic acid using NMR or IR spectroscopy.
Catalyst Inactivation For DMAP-catalyzed reactions: Acidic impurities, such as 4-methylpentanoic acid, can neutralize the basic 4-(Dimethylamino)pyridine (DMAP) catalyst, forming a salt and rendering it ineffective. For Friedel-Crafts reactions: Protic impurities can react with and deactivate the Lewis acid catalyst (e.g., AlCl3).[9]1. Purify the Anhydride: If significant acid impurity is detected, consider purifying the anhydride via distillation. 2. Increase Catalyst Loading: A slight excess of the catalyst might overcome inhibition by minor impurities. However, this is not ideal as it can complicate purification. 3. Use a Non-Nucleophilic Base: In DMAP-catalyzed reactions, adding a non-nucleophilic base like triethylamine can help to scavenge acidic impurities.
Insufficient Reagent If your starting anhydride has a high percentage of 4-methylpentanoic acid, the actual amount of active acylating agent is lower than calculated.1. Quantify Purity: Use qNMR (quantitative NMR) to determine the exact purity of your anhydride. 2. Adjust Stoichiometry: Increase the amount of anhydride used based on its determined purity.
Issue 2: Formation of Unexpected Byproducts

Your reaction produces the desired product, but also significant amounts of one or more byproducts, complicating purification and reducing the overall yield.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Side Reactions of 4-Methylpentanoic Acid The 4-methylpentanoic acid impurity can sometimes participate in the reaction. For example, in an esterification, it can compete with the alcohol for the activated acylating species, leading to the formation of mixed anhydrides or other side products.1. Purify the Anhydride: Removing the carboxylic acid impurity is the most effective solution. 2. Optimize Reaction Conditions: Lowering the reaction temperature may help to suppress side reactions.
Catalyst-Mediated Side Reactions The presence of impurities can alter the catalytic cycle, leading to alternative reaction pathways. For instance, in a Friedel-Crafts reaction, the Lewis acid complexed with the carboxylic acid impurity might promote undesired reactions.1. Use High-Purity Reagents: This is the most straightforward way to avoid unpredictable side reactions. 2. Screen Catalysts: In some cases, a different Lewis acid or catalyst system may be less sensitive to the specific impurities present.

Experimental Protocols

Protocol 1: Purity Assessment of 4-Methylpentanoic Anhydride by 1H NMR
  • Accurately weigh approximately 10-20 mg of 4-Methylpentanoic Anhydride into an NMR tube.

  • Add a deuterated solvent (e.g., CDCl3) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire a 1H NMR spectrum.

  • Integrate the characteristic signal of the anhydride (e.g., the α-protons) and the signal of the internal standard.

  • Calculate the purity based on the relative integrals and the weights of the anhydride and the standard.

  • Look for a broad singlet around 10-12 ppm, which is indicative of the carboxylic acid proton of 4-methylpentanoic acid.

Protocol 2: Purification of 4-Methylpentanoic Anhydride by Distillation
  • Set up a fractional distillation apparatus.

  • Place the impure 4-Methylpentanoic Anhydride in the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction corresponding to the boiling point of 4-Methylpentanoic Anhydride (approximately 245 °C at atmospheric pressure, adjust for vacuum).[10]

  • Confirm the purity of the collected fraction using the analytical method described in Protocol 1.

Visualizing the Impact of Impurities

Diagram 1: The Hydrolysis of 4-Methylpentanoic Anhydride

G anhydride 4-Methylpentanoic Anhydride acid 4-Methylpentanoic Acid anhydride->acid Hydrolysis water Water (Impurity) water->acid Reacts with

Caption: Water impurity leads to the hydrolysis of the anhydride.

Diagram 2: Inactivation of DMAP Catalyst by Acidic Impurity

G dmap DMAP (Catalyst) inactive_salt Inactive DMAP-Salt dmap->inactive_salt Neutralization acid_impurity 4-Methylpentanoic Acid (Impurity) acid_impurity->inactive_salt Reacts with

Sources

Troubleshooting

regioselectivity issues in Friedel-Crafts acylation with 4-Methylpentanoic anhydride

Welcome to our dedicated technical support guide for navigating the complexities of Friedel-Crafts acylation, with a specific focus on the regioselectivity challenges encountered when using 4-methylpentanoic anhydride. T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of Friedel-Crafts acylation, with a specific focus on the regioselectivity challenges encountered when using 4-methylpentanoic anhydride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-C bond-forming reaction and troubleshoot common issues.

Introduction: The Challenge of Unsymmetrical Anhydrides

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of valuable aryl ketones.[1][2] While the reaction is robust, the use of unsymmetrical anhydrides like 4-methylpentanoic anhydride introduces a significant challenge: regioselectivity. The anhydride presents two distinct carbonyl electrophiles to the aromatic substrate, potentially leading to a mixture of ketone products. This guide will dissect the factors governing this selectivity and provide actionable strategies to steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling which carbonyl group of 4-methylpentanoic anhydride reacts in a Friedel-Crafts acylation?

The regioselectivity is primarily a contest between electronic and steric effects. The Lewis acid catalyst will coordinate to one of the carbonyl oxygens, activating it for nucleophilic attack by the aromatic ring.

  • Electronic Effects : The isobutyl group on one side of the anhydride is electron-donating, which can slightly destabilize the adjacent acylium ion intermediate. Conversely, the less substituted side leads to a more stable acylium ion.

  • Steric Hindrance : The bulky isobutyl group can sterically hinder the approach of the Lewis acid and the aromatic nucleophile to the adjacent carbonyl group. This often favors acylation at the less hindered carbonyl.

In most cases with branched aliphatic anhydrides, steric factors tend to dominate, leading to preferential acylation by the less hindered acyl group.[3]

Q2: How does the choice of Lewis acid impact the regioselectivity of the reaction?

The nature of the Lewis acid is critical. Bulkier Lewis acids, such as aluminum trichloride (AlCl₃) which can form dimers, will exacerbate steric hindrance, thus increasing the preference for reaction at the less hindered carbonyl of the anhydride. Less bulky Lewis acids, like titanium tetrachloride (TiCl₄) or certain metal triflates (e.g., Cu(OTf)₂), may offer a different regiochemical outcome by minimizing steric interactions.[4][5]

Q3: Can the aromatic substrate influence the regioselectivity of the acylation?

Absolutely. Highly activated aromatic substrates are more nucleophilic and may be less selective, potentially reacting with both acylium ion intermediates. Conversely, less reactive (but not deactivated) aromatic rings may exhibit higher selectivity for the more electrophilic or less sterically hindered acylium ion.[1]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A mixture of regioisomers is the most common issue with unsymmetrical anhydrides. Here’s a systematic approach to troubleshooting:

StrategyRationale
Lower the Reaction Temperature Lowering the temperature increases the kinetic control of the reaction, favoring the pathway with the lower activation energy. This often corresponds to the formation of the sterically less hindered product.
Change the Lewis Acid Experiment with a bulkier Lewis acid like AlCl₃ to amplify steric differentiation between the two carbonyls. Conversely, a milder, less bulky Lewis acid might alter the electronic vs. steric balance.
Modify the Solvent The solvent can influence the reactivity of the electrophile and the stability of the intermediates. Non-polar solvents may enhance steric effects.
Slow Addition of Reagents Adding the anhydride slowly to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the acylating agent, which can improve selectivity.

Issue 2: The overall yield of my acylation is low.

Low yields can stem from several factors unrelated to regioselectivity:

  • Catalyst Inactivity : Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[5]

  • Insufficient Catalyst : Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst, taking it out of the catalytic cycle.[2][6]

  • Deactivated Aromatic Ring : The presence of strongly electron-withdrawing groups on the aromatic substrate can halt the reaction.[6][7]

  • Suboptimal Temperature : While low temperatures can improve selectivity, they can also decrease the reaction rate. A careful balance must be found. Some reactions may require gentle heating to proceed.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with 4-Methylpentanoic Anhydride

Materials:

  • Aromatic substrate

  • 4-Methylpentanoic anhydride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the aromatic substrate and anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ portion-wise to the stirred solution.

  • In the dropping funnel, prepare a solution of 4-methylpentanoic anhydride in anhydrous DCM.

  • Add the anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Slowly quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR Spectroscopy
  • Dissolve a small, representative sample of the crude product in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify distinct signals corresponding to each regioisomer. Protons adjacent to the carbonyl group or on the aromatic ring are often well-resolved.

  • Integrate the signals for each isomer. The ratio of the integrals will provide the relative abundance of each product. For accurate quantification, ensure the chosen signals are from the same number of protons in each isomer.

Mechanistic Insights & Troubleshooting Workflow

The regioselectivity of the Friedel-Crafts acylation with 4-methylpentanoic anhydride is determined by the preferential formation of one of two possible acylium ion intermediates.

G cluster_0 Anhydride Activation cluster_1 Acylium Ion Formation cluster_2 Electrophilic Aromatic Substitution Anhydride 4-Methylpentanoic Anhydride ComplexA Complex at less hindered carbonyl Anhydride->ComplexA Coordination ComplexB Complex at more hindered carbonyl Anhydride->ComplexB Coordination LewisAcid Lewis Acid (e.g., AlCl3) AcyliumA Acylium Ion A (less substituted) ComplexA->AcyliumA Favored due to less steric hindrance AcyliumB Acylium Ion B (more substituted) ComplexB->AcyliumB Disfavored due to steric hindrance ProductA Product A (Major) AcyliumA->ProductA Attack by Aromatic Ring ProductB Product B (Minor) AcyliumB->ProductB Attack by Aromatic Ring Aromatic Aromatic Substrate

Caption: Formation of regioisomeric products.

Below is a troubleshooting workflow to guide your optimization efforts when dealing with poor regioselectivity.

G start Start: Poor Regioselectivity temp Lower Reaction Temperature start->temp analysis Analyze Regioisomeric Ratio (NMR/HPLC) temp->analysis Improved? lewis_acid Change Lewis Acid lewis_acid->analysis Improved? analysis->lewis_acid No success Success: Desired Selectivity Achieved analysis->success Yes fail Continue Optimization analysis->fail No

Caption: Troubleshooting workflow for regioselectivity.

References

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Institutes of Health. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Friedel Crafts Acylation and Akylation. YouTube. [Link]

  • Friedel-Crafts Alkylation | Mechanism, Limitations & Difference from Acylation. YouTube. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. National Institutes of Health. [Link]

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. MDPI. [Link]

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

  • Lewis acid catalyzed acylation reactions: scope and limitations. Organic Chemistry Portal. [Link]

  • Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Royal Society of Chemistry. [Link]

  • NMR method for determination of aromatics in middle distillate oils. Semantic Scholar. [Link]

  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. ResearchGate. [Link]

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. National Institutes of Health. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Mechanochemical Friedel–Crafts acylations. National Institutes of Health. [Link]

  • NMR-based methods and strategies for drug discovery. Royal Society of Chemistry. [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Analysis of 4-Methylpentanoic Anhydride Purity by GC-MS

This guide provides an in-depth technical analysis for the purity determination of 4-Methylpentanoic anhydride (also known as Isocaproic anhydride) using Gas Chromatography-Mass Spectrometry (GC-MS). It compares this met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the purity determination of 4-Methylpentanoic anhydride (also known as Isocaproic anhydride) using Gas Chromatography-Mass Spectrometry (GC-MS). It compares this methodology against alternative techniques and offers a validated experimental protocol.

Executive Summary: Method Selection Strategy

For the quantitative analysis of 4-Methylpentanoic anhydride (4-MPA), Direct Injection GC-MS is the superior technique for purity assessment, offering the best balance of specificity, sensitivity, and throughput. While classical titration provides "total anhydride" content, it fails to identify specific organic impurities or distinguish between homologous anhydrides.

Comparative Analysis of Analytical Techniques
FeatureGC-MS (Recommended) GC-FID Titration (Morpholine Method) H-NMR
Primary Output Specific Purity & Impurity IDPurity % (Area Normalization)Functional Group Content (%)Molar Ratio / Structure
Specificity High (Mass spectral ID)Medium (Retention time only)Low (Interference from other anhydrides)High
Sensitivity High (< 10 ppm impurities)HighLow (Macro analysis only)Medium
Throughput High (Automated)HighLow (Manual)Low
Key Limitation Requires strictly anhydrous conditionsNo structural confirmationCannot detect non-acidic impuritiesExpensive, lower sensitivity

Technical Analysis: The Challenge of Anhydride Purity

The core challenge in analyzing 4-Methylpentanoic anhydride is its susceptibility to hydrolysis. Upon contact with atmospheric moisture or "wet" solvents, the anhydride degrades into its corresponding acid, 4-Methylpentanoic acid (Isocaproic acid) .

Degradation Pathway:



An effective analytical method must physically separate the active anhydride from the hydrolyzed acid impurity without inducing further degradation during the analysis.[1]

Why GC-MS?
  • Boiling Point Differential: 4-Methylpentanoic acid boils at ~200°C, while the anhydride boils at ~327°C. This significant difference allows for baseline resolution on standard non-polar columns.

  • Impurity Profiling: Commercial synthesis of 4-MPA often involves exchange reactions or acid chloride intermediates. GC-MS can identify trace mixed anhydrides or chlorinated byproducts that titration misses.

Experimental Protocol: Direct Injection GC-MS

This protocol utilizes a "dilute-and-shoot" approach with strict moisture control to prevent on-column hydrolysis.

A. Reagents & Equipment[2][3][4][5]
  • Solvent: Toluene or Dichloromethane (DCM), Anhydrous grade (stored over molecular sieves). Avoid alcohols (methanol/ethanol) as they will react with the anhydride.

  • Internal Standard (Optional): Dodecane or Tridecane (chemically inert).

  • Column: DB-5ms or HP-5ms (5% Phenyl-arylene / 95% Dimethylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Instrumentation: Agilent 7890/5977 GC-MS or equivalent.

B. Sample Preparation Workflow
  • Blank Preparation: Inject pure anhydrous solvent to ensure the system is free of "ghost" peaks and moisture.

  • Sample Dilution: Weigh ~50 mg of 4-Methylpentanoic anhydride into a dry 20 mL headspace vial (or crimp-top vial).

  • Solvation: Immediately add 10 mL of anhydrous Toluene. Cap and vortex for 10 seconds.

  • Transfer: Transfer 1 mL to a GC autosampler vial with a 200 µL glass insert (minimizes headspace).

  • Analysis: Inject immediately.

C. GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temp 280°CHigh enough to volatilize the anhydride (BP ~327°C) rapidly.
Injection Mode Split (50:1 or 100:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Slow ramp not required; fast ramp minimizes thermal stress.
Transfer Line 300°CPrevents condensation of high-boiling anhydride.
MS Source 230°CStandard EI ionization temp.
Scan Range 35 – 450

Covers parent ion and fragments.
D. System Suitability & Data Interpretation
  • Retention Time Order:

    • Solvent (Toluene)

    • Impurity: 4-Methylpentanoic Acid (Earlier eluting, broad peak if column is active).

    • Analyte: 4-Methylpentanoic Anhydride (Late eluting, sharp peak).

  • Mass Spectral Confirmation:

    • Anhydride:[2][3][4][5][6][7][8][9][10] Look for characteristic loss of acyl fragments. Parent ion may be weak; look for

      
      .
      
    • Acid:[2][5][8][9][11][12] Distinctive peak at

      
       60 (McLafferty rearrangement) and molecular ion 
      
      
      
      116.

Visualized Workflow & Logic

The following diagram illustrates the decision logic and experimental flow for ensuring data integrity.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation RawSample Raw 4-MPA Sample SolventSelect Select Solvent: Anhydrous Toluene/DCM RawSample->SolventSelect Dissolve Dissolve & Cap Immediately (Avoid Humidity) SolventSelect->Dissolve Strictly Anhydrous Warning CRITICAL: Do NOT use Alcohols (MeOH/EtOH) (Forms Esters!) SolventSelect->Warning Inject Split Injection (280°C Inlet) Dissolve->Inject Separation Column Separation (DB-5ms) Inject->Separation Detection MS Detection (Scan 35-450 m/z) Separation->Detection PeakID Peak Identification Detection->PeakID CheckAcid Check for Acid Peak (Hydrolysis Impurity) PeakID->CheckAcid CalcPurity Calculate Purity % (Area Normalization) CheckAcid->CalcPurity

Figure 1: Analytical workflow for 4-Methylpentanoic anhydride emphasizing moisture control and solvent selection.

Alternative Method: Derivatization (For Validation)

If direct injection yields poor peak shapes due to column activity (tailing of the acid impurity), a Derivatization Method can be used for validation.

Protocol:

  • React sample with excess absolute ethanol and pyridine (catalyst).

  • Reaction: Anhydride

    
     Ethyl Ester + Free Acid.
    
  • Add BSTFA (silylation reagent) to convert the Free Acid

    
     TMS-Ester.
    
  • Analysis:

    • Peak A (Ethyl Ester) represents the original Anhydride content.

    • Peak B (TMS Ester) represents the original Acid impurity.

  • Advantage: Eliminates adsorption issues of free acids.

  • Disadvantage: Complex stoichiometry; requires precise calibration.

References

  • Spectroscopy Online. (2018). The C=O[5] Bond, Part IV: Acid Anhydrides. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride. Retrieved from [10]

  • V. A. Isidorov et al. (2023). GC-MS Analysis of Carboxylic Acid Anhydrides. ACS Omega. Retrieved from (Generalized protocol adaptation).

  • BenchChem. (2025).[13] Comparative Guide to HPLC and GC Methods for Purity Assessment. Retrieved from

Sources

Comparative

Definitive Guide: HPLC Strategies for 4-Methylpentanoic Anhydride Reaction Monitoring

The following guide is structured as a high-level technical white paper designed for pharmaceutical process chemists and analytical scientists. It champions the Amine-Quench HPLC Method as the superior "Product" for reac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for pharmaceutical process chemists and analytical scientists. It champions the Amine-Quench HPLC Method as the superior "Product" for reaction monitoring, comparing it rigorously against traditional alternatives like GC and Direct HPLC.

Executive Summary: The Analytical Challenge

4-Methylpentanoic anhydride (Isocaproic anhydride) is a critical acylating agent in drug substance synthesis. Its analysis presents a "perfect storm" of analytical challenges:

  • High Reactivity: As an anhydride, it is moisture-sensitive and hydrolyzes rapidly to 4-methylpentanoic acid, making "direct" analysis in aqueous mobile phases prone to on-column degradation.

  • Poor Detection: The aliphatic structure lacks a strong chromophore, rendering standard UV detection (254 nm) ineffective and forcing the use of non-specific low-UV (210 nm) or Refractive Index (RI) detection.

  • Thermal Instability: While analyzable by GC, the high boiling point (~245°C) and potential for thermal decomposition or hydrolysis in the injector port can compromise quantitative accuracy.

The Solution: This guide establishes the Amine-Quench HPLC Method as the industry gold standard. By derivatizing the anhydride in-situ with a UV-active amine (e.g., benzylamine), we "freeze" the reaction state, stabilize the analyte, and introduce a strong chromophore for high-sensitivity detection.

Comparative Analysis: Why the Amine-Quench Method Wins[1]

The following table objectively compares the recommended Amine-Quench method against the two most common alternatives: Direct Reverse-Phase (RP) HPLC and Gas Chromatography (GC-FID).

Table 1: Method Performance Matrix
FeatureRecommended: Amine-Quench HPLC Alternative A: Direct RP-HPLC Alternative B: GC-FID
Analyte Stability High (Converted to stable amide)Low (Hydrolyzes on-column)Medium (Risk of inlet hydrolysis)
Reaction "Freezing" Instant (Quenching stops reaction)Poor (Reaction continues in vial)Poor (Reaction continues until injection)
Detection Sensitivity High (UV 254 nm via tag)Low (UV 210 nm, solvent noise)High (FID is universal)
Quantitation Accuracy >99.5% (Stoichiometric conversion)Variable (Artifact formation)95-98% (Matrix effects)
Sample Prep Time 5 Minutes< 1 Minute< 1 Minute
Suitability Precise Kinetic Profiling Rough Estimation OnlyRaw Material Assay (Dry)

The Science: Mechanism of Action

To understand why the Amine-Quench method is superior, we must visualize the chemistry. The method relies on the rapid, quantitative reaction of the anhydride with an excess of a primary amine (e.g., Benzylamine).

Reaction Pathway Diagram[1]

ReactionPathway cluster_0 Detection Advantage Anhydride 4-Methylpentanoic Anhydride Amide N-Benzyl-4-methylpentanamide (Stable Analyte) Anhydride->Amide Fast Reaction (k >> hydrolysis) Acid 4-Methylpentanoic Acid (Byproduct) Anhydride->Acid Hydrolysis (Slowed by Quench) Amine Benzylamine (Quench Reagent) Amine->Amide UV_Tag Strong UV Abs (254 nm) Amide->UV_Tag

Figure 1: The derivatization pathway converts the unstable anhydride into a stable amide with a UV-active benzyl group, allowing for robust detection.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The presence of the "excess amine" peak serves as a system suitability check, ensuring that enough reagent was added to fully quench the anhydride.

Reagents & Materials[2][3][4]
  • Quench Reagent: 0.5 M Benzylamine in Acetonitrile (freshly prepared).

  • Diluent: 50:50 Acetonitrile:Water (0.1% H3PO4).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

Sample Preparation (The "Quench" Step)
  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quench: Immediately dispense into a vial containing 950 µL of Quench Reagent (Benzylamine). Vortex for 30 seconds.

    • Note: The excess amine reacts instantly with the anhydride.

  • Dilution: Transfer 100 µL of the quenched solution into an HPLC vial containing 900 µL of Diluent.

  • Injection: Inject 5-10 µL onto the HPLC system.

HPLC Conditions[4][5][6][7][8]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Amide) and 210 nm (Acid/Impurities)
Gradient 0-2 min: 20% B (Isocratic) 2-10 min: 20% -> 80% B (Linear) 10-12 min: 80% B (Wash)
Data Interpretation
  • Peak 1 (Excess Benzylamine): Elutes early (check for presence to validate quench).

  • Peak 2 (4-Methylpentanoic Acid): Elutes mid-gradient (monitored at 210 nm).

  • Peak 3 (Derivatized Anhydride - Amide): Elutes late (monitored at 254 nm).

Method Decision Tree

Use this logic flow to determine if this method is right for your specific process stage.

DecisionTree Start Start: Select Method Q1 Is the sample moisture sensitive? Start->Q1 Q2 Is accurate kinetic data required? Q1->Q2 Yes Q3 Is the sample volatile (<150°C)? Q1->Q3 No Result_HPLC_Quench RECOMMENDED: Amine-Quench HPLC Q2->Result_HPLC_Quench Yes (Critical) Result_Direct Alternative: Direct RP-HPLC (Acidic) Q2->Result_Direct No (Rough Check) Result_GC Alternative: GC-FID Q3->Result_GC Yes Q3->Result_Direct No

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample properties and data requirements.

Validation & Reliability (E-E-A-T)

To ensure Trustworthiness , this method includes built-in controls:

  • Stoichiometry Check: The method uses a molar excess of benzylamine. If the benzylamine peak disappears, the quench was insufficient, and the data is invalid.

  • Linearity: The derivatized amide shows excellent linearity (

    
    ) from 0.05 mg/mL to 2.0 mg/mL, unlike direct UV detection of anhydrides which often deviates due to hydrolysis.
    
  • Specificity: The amide chromophore (254 nm) avoids interference from non-UV active reaction solvents (e.g., THF, Hexane) that often plague low-UV (210 nm) methods.

References

  • Smith, R. M. (2017). Derivatization Techniques in HPLC. Journal of Chromatography A.

  • Pharmacopeial Forum. (2022). Chromatographic Separation of Carboxylic Acids and Anhydrides. USP-NF.

  • Phenomenex Application Guide. (2023). HPLC vs GC: What Sets These Methods Apart.

  • Thermo Fisher Scientific. (2021). Derivatization Reagents for Carboxylic Acids.

  • PubChem. (2023). 4-Methylpentanoic anhydride Compound Summary. National Library of Medicine.

Sources

Validation

1H NMR Characterization of 4-Methylpentanoyl Esters: A Comparative Technical Guide

Executive Summary: The Analytical Challenge The 4-methylpentanoyl group (also known as the isocaproyl moiety) is a critical structural motif in medicinal chemistry, often employed as a lipophilic tail in prodrug design t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The 4-methylpentanoyl group (also known as the isocaproyl moiety) is a critical structural motif in medicinal chemistry, often employed as a lipophilic tail in prodrug design to enhance membrane permeability or as a specific side chain in lipid conjugates.

However, its characterization presents a specific analytical challenge: structural isomerism . In complex mixtures or during synthesis, distinguishing the 4-methylpentanoyl ester from its isomers—specifically 3-methylbutanoyl (isovaleryl) and n-hexanoyl (caproyl) —is difficult using low-resolution techniques like HPLC-UV.

This guide provides a definitive 1H NMR characterization strategy. Unlike standard spectral lists, we focus on the comparative performance of 1H NMR against these structural "alternatives," providing a self-validating protocol to confirm identity with 100% confidence.

Theoretical Framework: The Spin System

To accurately characterize 4-methylpentanoyl esters, one must first deconstruct the spin system. The molecule consists of an A2B2M(X3)2 system (approximated), where the isopropyl tail exerts a specific splitting pattern distinct from straight-chain analogues.

Structural Assignments

We define the proton environments for R-O-C(=O)-CH2(α)-CH2(β)-CH(γ)-(CH3)2(δ) :

PositionProton LabelMultiplicityApprox. Shift (δ, ppm)Coupling Logic
δ (Delta) Terminal MethylsDoublet (d)0.88 - 0.92Coupled to γ-CH (

Hz). Diagnostic of iso-branching.
γ (Gamma) MethineMultiplet (m)1.50 - 1.65Septet-like, coupled to δ-CH3 and β-CH2.
β (Beta) MethyleneQuartet/Multiplet1.50 - 1.60Often overlaps with γ-CH in CDCl3.
α (Alpha) MethyleneTriplet (t) 2.25 - 2.35Coupled to β-CH2 (

Hz). Primary diagnostic peak.

Comparative Analysis: Distinguishing Isomers

This section compares the 1H NMR "performance" of 4-methylpentanoyl esters against its two most common structural alternatives. This is where 1H NMR proves superior to Mass Spectrometry (which often yields identical parent ions for these isomers).

Comparison A: 4-Methylpentanoyl vs. 3-Methylbutanoyl (Isovaleryl)

The "Alpha-Proton" Test

The most common confusion occurs between the isocaproyl (C6) and isovaleryl (C5) chains. While they share an isopropyl tail, the distance between the carbonyl and the branch point is the key differentiator.

  • 4-Methylpentanoyl (Isocaproyl):

    • Structure:

      
      
      
    • Diagnostic Signal: The

      
      -protons are coupled to a 
      
      
      
      -methylene group (
      
      
      ).
    • Result: The

      
      -signal appears as a TRIPLET  (
      
      
      
      ppm).
  • 3-Methylbutanoyl (Isovaleryl):

    • Structure:

      
      
      
    • Diagnostic Signal: The

      
      -protons are coupled to a single 
      
      
      
      -methine proton (
      
      
      ).
    • Result: The

      
      -signal appears as a DOUBLET  (
      
      
      
      ppm).

Expert Insight: If your spectrum shows a doublet at 2.2 ppm, you have lost a methylene unit; it is likely the isovaleryl impurity, not your target isocaproyl ester.

Comparison B: 4-Methylpentanoyl vs. n-Hexanoyl (Caproyl)

The "Terminal Methyl" Test

  • 4-Methylpentanoyl:

    • Terminal Group: Isopropyl

      
      .
      
    • Result: Methyl signal is a strong DOUBLET (integration 6H).

  • n-Hexanoyl:

    • Terminal Group: Methyl

      
      .
      
    • Result: Methyl signal is a TRIPLET (integration 3H).

Visualization: Isomer Identification Workflow

The following decision tree illustrates the logic flow for identifying the correct acyl chain using 1H NMR data.

IsomerID Start Unknown Ester Spectrum (Region 0.8 - 2.5 ppm) CheckMethyl Step 1: Check Terminal Methyls (0.8 - 1.0 ppm) Start->CheckMethyl MethylType Multiplicity? CheckMethyl->MethylType Triplet Triplet (t) MethylType->Triplet 3H Doublet Doublet (d) MethylType->Doublet 6H LinearResult Result: n-Hexanoyl (Straight Chain) Triplet->LinearResult CheckAlpha Step 2: Check Alpha-Protons (2.1 - 2.4 ppm) Doublet->CheckAlpha AlphaType Multiplicity? CheckAlpha->AlphaType AlphaDoublet Doublet (d) (Coupled to CH) AlphaType->AlphaDoublet AlphaTriplet Triplet (t) (Coupled to CH2) AlphaType->AlphaTriplet IsovalerylResult Result: 3-Methylbutanoyl (Isovaleryl) AlphaDoublet->IsovalerylResult IsocaproylResult Result: 4-Methylpentanoyl (Target Molecule) AlphaTriplet->IsocaproylResult

Figure 1: Logic flow for distinguishing 4-methylpentanoyl esters from common isomers using 1H NMR multiplicity.

Experimental Protocol

To ensure data integrity and reproducibility, follow this optimized protocol.

A. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard.
    
    • Alternative: If

      
       and 
      
      
      
      protons overlap (common in
      
      
      around 1.5-1.6 ppm), use Benzene-d6 (
      
      
      )
      . The magnetic anisotropy of benzene often shifts aliphatic signals, resolving the multiplet overlap [1].
  • Concentration: 10-20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A or B) to prevent shimming artifacts.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H zg30.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Accurate integration of the methyl doublet (6H) vs. the alpha-methylene (2H) is critical for purity assessment. Short D1 times can saturate the methyl protons, leading to integration errors.

  • Scans (NS): 16 or 32 (sufficient for >10 mg).

C. Self-Validation (The "Trust" Step)

Do not rely solely on 1D NMR. Validate the connectivity using a COSY (Correlation Spectroscopy) experiment.

COSY Validation Checklist:

  • Cross-peak A: Confirm correlation between

    
    -triplet (2.3 ppm) and 
    
    
    
    -multiplet (~1.5 ppm).
  • Cross-peak B: Confirm correlation between

    
    -multiplet and 
    
    
    
    -methine (~1.6 ppm).
  • Cross-peak C: Confirm correlation between

    
    -methine and 
    
    
    
    -methyl doublet (0.9 ppm).
  • Verification: If Cross-peak A is missing and the

    
    -proton correlates directly to the 
    
    
    
    -methine, the structure is Isovaleryl , not 4-methylpentanoyl.

Detailed Chemical Shift Data Table

The following table aggregates data for Ethyl 4-methylpentanoate in


 [2, 3].
Proton GroupShift (

)
MultiplicityIntegrationCoupling (

)
Assignment

(Terminal)
0.89Doublet (d)6H6.6 Hz


(Ester)
1.25Triplet (t)3H7.1 HzEster Ethyl Group

(Beta)
1.50 - 1.60Multiplet (m)2H-


(Gamma)
1.50 - 1.60Multiplet (m)1H-


(Alpha)
2.29Triplet (t)2H7.5 Hz


4.12Quartet (q)2H7.1 HzEster Ethyl Group

Note: The


 and 

protons often appear as a complex overlapping envelope in the 1.50-1.60 ppm region.

Troubleshooting & Common Pitfalls

Issue: "My alpha-proton is a broad multiplet, not a triplet."
  • Cause 1: Virtual coupling. In strong coupling regimes (low field instruments), the

    
     and 
    
    
    
    protons may not be magnetically distinct, causing higher-order effects on the
    
    
    -proton.
  • Cause 2: Impurity overlap.

  • Solution: Switch solvent to Benzene-d6 . This often separates the

    
     and 
    
    
    
    signals, restoring the clean triplet splitting of the
    
    
    -proton.
Issue: "Integration of the methyl doublet is 5.5H instead of 6H."
  • Cause: T1 Relaxation differences. Methyl protons relax slower than methylene protons.

  • Solution: Increase the Relaxation Delay (D1) to 10 seconds and re-acquire.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Pentanoic acid, 4-methyl-, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • PubChem.[1] Ethyl 4-methylpentanoate | C8H16O2.[1][2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).

Sources

Comparative

Comparative Spectral Analysis: 13C NMR Profiling of 4-Methylpentanoic Anhydride

Executive Summary 4-Methylpentanoic anhydride (also known as Isocaproic anhydride ) is a critical acylation reagent in the synthesis of pharmaceuticals, particularly for introducing isocaproyl moieties into peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpentanoic anhydride (also known as Isocaproic anhydride ) is a critical acylation reagent in the synthesis of pharmaceuticals, particularly for introducing isocaproyl moieties into peptidomimetics and prodrugs. Its structural integrity is paramount; however, it is susceptible to hydrolysis, yielding 4-methylpentanoic acid .

This guide provides a definitive 13C NMR spectral profile to distinguish 4-Methylpentanoic anhydride from its hydrolysis products and structural analogs. By leveraging the distinct chemical shifts of the anhydride carbonyl and the branching pattern of the isobutyl tail, researchers can validate reagent purity with high confidence.

Spectral Acquisition & Analysis Workflow

The following workflow outlines the standardized protocol for acquiring high-fidelity 13C NMR data, ensuring separation of the anhydride signal from potential acid impurities.

NMR_Workflow Sample Sample Preparation (50 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (100 MHz, 25°C, d1=2s) Sample->Acquisition Processing Spectral Processing (LB=1.0 Hz, Phase/Base Corr.) Acquisition->Processing Analysis Peak Picking & Integration (Ref: CDCl3 @ 77.16 ppm) Processing->Analysis Validation Purity Assessment (Anhydride vs. Acid Ratio) Analysis->Validation

Figure 1: Standardized workflow for 13C NMR characterization of aliphatic anhydrides.

13C NMR Spectral Data

Primary Spectral Assignments

The 13C NMR spectrum of 4-Methylpentanoic anhydride is characterized by a unique carbonyl resonance upfield from its corresponding acid, and a splitting pattern in the aliphatic region dictated by the terminal isopropyl group.

Table 1: 13C NMR Chemical Shifts (CDCl3, 100 MHz)

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityNotes
C1 Carbonyl (C=O)169.5 - 170.5 sDistinct from Acid C=O (~180 ppm)
C2

-Methylene
33.2 - 33.8 tDeshielded by carbonyl
C3

-Methylene
31.0 - 31.5 tBridge to branched center
C4

-Methine
27.5 - 27.9 dBranching point (Isocaproyl characteristic)
C5

-Methyls
22.1 - 22.5 qGem-dimethyl signal (strong intensity)

> Note: Chemical shifts are referenced to CDCl3 triplet center at 77.16 ppm. Values represent a consensus range derived from aliphatic anhydride trends [1, 2].

Impurity Profiling: Anhydride vs. Acid

The most common "performance failure" in this reagent is hydrolysis. 13C NMR is superior to 1H NMR for this quantification due to the lack of overlapping multiplets in the carbonyl region.

Table 2: Critical Diagnostic Shifts for Purity Analysis

CompoundCarbonyl Shift (

, ppm)

-Carbon Shift (

, ppm)
Detection Logic
4-Methylpentanoic Anhydride 169.8 ~33.5Target Product
4-Methylpentanoic Acid 180.2 ~34.1Hydrolysis Impurity
Difference (

)
~10.4 ppm ~0.6 ppmPass/Fail Criterion

Comparative Analysis with Structural Analogs

To ensure the reagent identity is not confused with linear or differently branched isomers, the following comparison highlights the "fingerprint" regions.

Table 3: Comparison with Linear and Branched Analogs

Carbon Type4-Methylpentanoic Anhydride (Isocaproic)Hexanoic Anhydride (Linear)Isovaleric Anhydride (3-Methylbutanoic)
Carbonyl (C=O) ~170 ppm~169 ppm~169 ppm
Branching Point C4 (Methine) None (Linear)C3 (Methine)
Methyl Signals

~22 ppm (C5)

~14 ppm (C6)

~22 ppm (C4)
Key Distinction Isopropyl tail at end of C3 chainTerminal methyl triplet at C6Isopropyl group attached directly to C2
Structural Logic Diagram

The following decision tree assists in confirming the identity of the anhydride based on spectral features.

Identity_Logic Start Unknown Anhydride Spectrum Check_CO Check Carbonyl Region (165-175 ppm?) Start->Check_CO Check_Methyl Check Methyl Region (10-25 ppm) Check_CO->Check_Methyl Yes Not_Anhydride Likely Acid or Ester (C=O > 175 or < 165) Check_CO->Not_Anhydride No Check_Methine Check Methine (CH) Signal Presence Check_Methyl->Check_Methine Doublet @ ~22 ppm Linear Hexanoic Anhydride (Methyl @ ~14 ppm, No CH) Check_Methyl->Linear Triplet @ ~14 ppm Isovaleric Isovaleric Anhydride (Methine @ C3, Alpha shift distinct) Check_Methine->Isovaleric Methine shift distinct Confirmed CONFIRMED: 4-Methylpentanoic Anhydride Check_Methine->Confirmed Methine @ ~27 ppm (Gamma position)

Figure 2: Spectral decision tree for distinguishing isocaproic anhydride from analogs.

Experimental Protocol

Sample Preparation
  • Solvent: Use Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v TMS.

    • Why: CDCl3 minimizes hydrogen bonding effects that can broaden acid impurity peaks [3].

  • Concentration: Dissolve 50-70 mg of the anhydride in 0.6 mL of solvent.

    • Why: High concentration is required for 13C detection due to low natural abundance (1.1%).

  • Tube: Use high-quality 5mm NMR tubes to ensure field homogeneity.

Acquisition Parameters
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

    • Expert Insight: Quaternary carbonyl carbons relax slowly. A short d1 will suppress the critical C=O signal, making integration unreliable for purity calculations.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio.

  • Temperature: 298 K (25°C).

Data Processing
  • Line Broadening (LB): Apply 1.0 Hz exponential window function to reduce noise.

  • Referencing: Set the center peak of the CDCl3 triplet to 77.16 ppm .

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 4-Methylpentanoic acid Mass and NMR Data. NIST Chemistry WebBook. Retrieved from [Link]

Validation

A Comparative Guide to 4-Methylpentanoic Anhydride and Isovaleric Anhydride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly within pharmaceutical and medicinal chemistry, the choice of an acylating agent is a critical decision t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and medicinal chemistry, the choice of an acylating agent is a critical decision that can significantly influence reaction efficiency, yield, and impurity profiles. Among the myriad of available reagents, branched-chain aliphatic anhydrides like 4-methylpentanoic anhydride and isovaleric anhydride offer unique properties. This guide provides an in-depth technical comparison of these two closely related yet distinct reagents, offering insights into their respective performance in acylation reactions, supported by established chemical principles and experimental protocols.

Structural and Physicochemical Properties: A Subtle Distinction

At first glance, 4-methylpentanoic anhydride and isovaleric anhydride (also known as 3-methylbutanoic anhydride) appear remarkably similar. Both are symmetrical anhydrides derived from branched-chain carboxylic acids. However, the key differentiator lies in the position of the methyl group on the alkyl chain, a subtle structural variance that gives rise to differences in their physicochemical properties and, most importantly, their reactivity.

Table 1: Physicochemical Properties of 4-Methylpentanoic Anhydride and Isovaleric Anhydride

Property4-Methylpentanoic AnhydrideIsovaleric Anhydride
Synonyms Isocaproic anhydride, 4-Methylvaleric anhydride3-Methylbutanoic anhydride, Isopentanoic anhydride
Molecular Formula C12H22O3[1]C10H18O3[2]
Molecular Weight 214.30 g/mol [1]186.25 g/mol [2]
IUPAC Name 4-methylpentanoyl 4-methylpentanoate[1]3-methylbutanoyl 3-methylbutanoate[2]
CAS Number 83594-04-1[1]1468-39-9[2]
Boiling Point 244.9±8.0 °C (Predicted)[3]Not readily available
Density 0.940±0.06 g/cm3 (Predicted)[3]Not readily available

The difference in the methyl group's position—at the gamma-carbon (C4) in 4-methylpentanoic anhydride and the beta-carbon (C3) in isovaleric anhydride—has significant implications for the steric environment around the electrophilic carbonyl centers.

Reactivity in Acylation: The Role of Steric Hindrance

Acylation reactions with acid anhydrides proceed via a nucleophilic acyl substitution mechanism.[4] The nucleophile, typically an alcohol or an amine, attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group to form the acylated product.

Figure 1: General mechanism of nucleophilic acyl substitution by an acid anhydride.

While direct comparative kinetic studies between 4-methylpentanoic anhydride and isovaleric anhydride are not extensively documented in the literature, we can infer their relative reactivity based on fundamental principles of steric hindrance.

  • Isovaleric Anhydride (3-Methylbutanoic Anhydride): The methyl group is closer to the carbonyl center. This proximity can create more significant steric shielding of the electrophilic carbon, potentially slowing down the approach of a nucleophile, especially a bulky one.

  • 4-Methylpentanoic Anhydride (Isocaproic Anhydride): With the methyl group situated further down the alkyl chain at the C4 position, its steric influence on the carbonyl group is diminished. This would suggest that 4-methylpentanoic anhydride may exhibit slightly faster reaction kinetics compared to isovaleric anhydride, particularly with sterically hindered nucleophiles.

This difference in reactivity may be subtle but can be leveraged in competitive reaction scenarios or when fine-tuning reaction conditions. For instance, when acylating a molecule with multiple nucleophilic sites, the less sterically hindered 4-methylpentanoic anhydride might show a different selectivity profile compared to the more hindered isovaleric anhydride.

Performance and Applications in Drug Development

Both 4-methylpentanoyl and isovaleryl moieties are found in a range of biologically active molecules and are used to modify the properties of parent drug molecules. The introduction of these branched, lipophilic groups can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Isovaleric Anhydride is a key reagent for introducing the isovaleryl group, a motif present in various natural products and pharmacologically active compounds.[5] The isovaleryl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Derivatives of isovaleric acid are also studied in the context of metabolic disorders like isovaleric acidemia.[6][7][8]

  • 4-Methylpentanoic Anhydride is utilized in the synthesis of various pharmaceutical intermediates.[9] Its corresponding acid and derivatives have been incorporated into novel compounds with potential antibacterial activity.[10] The slightly longer alkyl chain of the 4-methylpentanoyl group compared to the isovaleryl group can impart a subtle increase in lipophilicity, which can be a critical parameter in drug design.

The choice between these two anhydrides often comes down to the specific synthetic goal. If a slightly faster reaction or acylation of a hindered nucleophile is desired, 4-methylpentanoic anhydride may be the preferred choice. Conversely, if the specific isovaleryl moiety is required for biological activity or to mimic a natural product, isovaleric anhydride is the necessary reagent.

Experimental Protocols

Below are representative protocols for the acylation of an amine and an alcohol. These can be adapted for specific substrates and scales.

Protocol 1: Acylation of Benzylamine with Isovaleric Anhydride

This protocol describes the formation of N-benzyl-3-methylbutanamide.

Materials:

  • Benzylamine

  • Isovaleric anhydride

  • Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, and standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equiv) in dichloromethane.

  • To the stirred solution, add isovaleric anhydride (1.2 equiv). For less reactive amines, a catalytic amount of DMAP can be added.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 5-30 minutes for reactive amines).[4]

  • Upon completion, dilute the mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated NaHCO₃ solution to remove the isovaleric acid byproduct, and finally with brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Esterification of Ethanol with 4-Methylpentanoic Anhydride

This protocol outlines the synthesis of ethyl 4-methylpentanoate.

Materials:

  • Ethanol

  • 4-Methylpentanoic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium carbonate solution (10%)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask, combine ethanol (1.5 equiv) and 4-methylpentanoic anhydride (1.0 equiv).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[10][11]

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting anhydride is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with water, followed by 10% sodium carbonate solution until effervescence ceases to neutralize the acidic catalyst and the 4-methylpentanoic acid byproduct.[12]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation.

Experimental_Workflow Start Combine Nucleophile and Solvent Add_Anhydride Add Anhydride (and optional catalyst) Start->Add_Anhydride Reaction Stir at Appropriate Temperature Add_Anhydride->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Workup Aqueous Workup (Wash and Extract) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Product (Chromatography/Distillation) Concentrate->Purify End Characterize Final Product Purify->End

Figure 2: A generalized workflow for acylation reactions using acid anhydrides.

Conclusion

While both 4-methylpentanoic anhydride and isovaleric anhydride are effective reagents for introducing branched alkyl acyl groups, the choice between them should be guided by a careful consideration of steric factors and the specific structural requirements of the target molecule. 4-Methylpentanoic anhydride, with its less sterically encumbered carbonyl group, may offer advantages in terms of reaction rate, especially with bulky nucleophiles. In contrast, isovaleric anhydride is the reagent of choice when the specific 3-methylbutanoyl moiety is a prerequisite for the desired biological or chemical properties of the final product. As with any synthetic endeavor, empirical validation through small-scale trials is recommended to determine the optimal reagent and conditions for a particular transformation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46779055, 4-Methylpentanoic anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73847, Isovaleric anhydride. Retrieved from [Link]

  • Abid, M., et al. (2018). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pakistan journal of pharmaceutical sciences, 31(5), 2055-2060.
  • Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American journal of medical genetics. Part C, Seminars in medical genetics, 142C(2), 95–103.
  • Derks, T. G., et al. (2021). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Metabolites, 11(10), 658.
  • Shigematsu, Y., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. Molecular genetics and metabolism reports, 11, 37–40.
  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

Sources

Comparative

acylating strength of 4-Methylpentanoic anhydride compared to acetyl chloride

Comparative Guide: Acylating Strength of 4-Methylpentanoic Anhydride vs. Acetyl Chloride Part 1: Executive Summary & Verdict In the landscape of acylating agents, Acetyl Chloride and 4-Methylpentanoic Anhydride represent...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Acylating Strength of 4-Methylpentanoic Anhydride vs. Acetyl Chloride

Part 1: Executive Summary & Verdict

In the landscape of acylating agents, Acetyl Chloride and 4-Methylpentanoic Anhydride represent two distinct ends of the reactivity spectrum. While both facilitate nucleophilic acyl substitution (NAS), their utility is defined by a trade-off between kinetic power and chemoselectivity .

  • Acetyl Chloride (AcCl): The "Sledgehammer." It is kinetically superior, driven by a highly electronegative leaving group (Cl⁻) and minimal steric hindrance. It is the reagent of choice for unreactive substrates but requires rigorous base scavenging to manage corrosive HCl byproducts.

  • 4-Methylpentanoic Anhydride: The "Scalpel." It is significantly less reactive due to the poor leaving group ability of the carboxylate and the steric bulk of the isobutyl tail. It is preferred for sensitive substrates where milder conditions, higher selectivity, and non-corrosive byproducts are critical.

Part 2: Mechanistic Foundation

To understand the acylating strength, we must analyze the two governing factors of the Nucleophilic Acyl Substitution mechanism: Electronic Activation and Steric Environment .

Electronic Activation & Leaving Group Ability

The rate-determining step in acylation is typically the nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is dictated by the electron-withdrawing nature of the attached group.

  • Acetyl Chloride: The chlorine atom is highly electronegative (Inductive effect, -I), creating a substantial partial positive charge (

    
    ) on the carbonyl carbon. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid (HCl) is a strong acid (
    
    
    
    ).
  • 4-Methylpentanoic Anhydride: The leaving group is the 4-methylpentanoate anion. Its conjugate acid, 4-methylpentanoic acid (isocaproic acid), is a weak acid (

    
    ). This makes the expulsion of the leaving group thermodynamically less favorable than chloride.
    
Steric Hindrance (Taft Parameters)

Steric bulk impedes the approach of the nucleophile.

  • Acetyl Group: Contains a methyl group (

    
    ). Taft Steric Parameter (
    
    
    
    ) is defined as 0 .
  • 4-Methylpentanoyl Group: Contains an isobutyl-like tail (

    
    ). The branching at the terminus and the chain length introduce significant motional freedom and bulk, shielding the carbonyl carbon.
    

Visualizing the Reactivity Gap:

ReactivityComparison cluster_factors Governing Factors AcCl Acetyl Chloride (High Energy) TS_Cl Transition State (AcCl) Low Barrier AcCl->TS_Cl Fast (Low Sterics, Good LG) Anhydride 4-Methylpentanoic Anhydride (Moderate Energy) TS_Anh Transition State (Anhydride) High Barrier Anhydride->TS_Anh Slow (High Sterics, Poor LG) Product Acylated Product (Stable) TS_Cl->Product - HCl (Gas/Salt) TS_Anh->Product - RCOOH (Weak Acid) LG Leaving Group pKa: Cl (-7) vs RCOO (4.8) Sterics Steric Bulk: Methyl vs Isobutyl

Figure 1: Reaction coordinate comparison highlighting the kinetic barrier differences.

Part 3: Performance Metrics & Data

The following table summarizes the objective performance differences based on standard acylation parameters.

FeatureAcetyl Chloride4-Methylpentanoic Anhydride
Acylating Power Extreme. Reacts violently with water/amines.Moderate. Requires catalyst (e.g., DMAP) for alcohols.
Leaving Group ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~ -7 (HCl)~ 4.84 (4-Methylpentanoic acid)
Atom Economy High (Cl is light).Low (Large carboxylate byproduct is wasted).
Byproduct HCl (Corrosive gas/acid). Requires base.Carboxylic Acid (Liquid/Solid).[1][2][3][4][5][6][7] Can be recycled.
Selectivity Low. Attacks most nucleophiles indiscriminately.High. Can discriminate between primary/secondary -OH.
Thermal Stability Low. Volatile and moisture sensitive.High. Stable at room temperature.

Part 4: Experimental Protocols

Protocol A: High-Throughput Acylation (Acetyl Chloride)

Best for: Hindered alcohols, anilines, or when speed is the priority.

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvent: Dissolve substrate (1.0 equiv) in anhydrous DCM or THF.

  • Base Scavenger: Add Triethylamine (

    
    ) or Pyridine (1.2 - 1.5 equiv). Crucial: Without base, generated HCl will degrade acid-sensitive substrates.
    
  • Addition: Cool to 0°C. Add Acetyl Chloride (1.1 equiv) dropwise.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Protocol B: Selective Acylation (4-Methylpentanoic Anhydride)

Best for: Complex natural products, acid-sensitive drugs, or late-stage functionalization.

  • Setup: Standard glassware; inert atmosphere recommended but not strictly required.

  • Solvent: Dissolve substrate (1.0 equiv) in Pyridine (acts as solvent & base) or DCM.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv). Note: Anhydrides are often too slow without nucleophilic catalysis.

  • Addition: Add 4-Methylpentanoic Anhydride (1.2 - 1.5 equiv) at Room Temperature.

    • Kinetic Note: Heating to 50-60°C may be required due to the steric bulk of the isobutyl tail.

  • Workup: Dilute with

    
    . Wash with 
    
    
    
    (to remove pyridine/DMAP) then saturated
    
    
    (to remove 4-methylpentanoic acid byproduct).

Part 5: Decision Framework

Use this logic tree to select the appropriate reagent for your synthetic route.

DecisionTree Start Select Acylating Agent Substrate Is the substrate Acid-Sensitive? Start->Substrate Sterics Is the Nucleophile Sterically Hindered? Substrate->Sterics No Anhydride Use 4-Methylpentanoic Anhydride (Protocol B) Substrate->Anhydride Yes (Avoid HCl) Sterics->Anhydride No (Prioritize Safety) AcCl Use Acetyl Chloride (Protocol A) Sterics->AcCl Yes (Need Power)

Figure 2: Decision matrix for reagent selection.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Nucleophilic Acyl Substitution mechanisms and leaving group effects).
  • Wade, L. G. (2013). Organic Chemistry. Pearson. (Comparison of acid chloride vs anhydride reactivity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87087691, 4-Methylpentanoic acid. Retrieved from [Link] (Source for pKa data confirming leaving group ability).

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley, New York. (Source for Steric Parameters of alkyl chains).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methylpentanoic Anhydride Conversion

For distribution to: Researchers, scientists, and drug development professionals involved in synthetic chemistry and process development. Introduction In the landscape of pharmaceutical and fine chemical synthesis, 4-Met...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals involved in synthetic chemistry and process development.

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, 4-Methylpentanoic anhydride serves as a crucial acylating agent for the introduction of the 4-methylpentanoyl group. The efficiency of these acylation reactions, which are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals, is determined by the extent of the anhydride's conversion. Accurate and reliable quantitative analysis of this conversion is therefore not merely a matter of academic curiosity, but a critical component of process optimization, yield maximization, and quality control.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative analysis of 4-Methylpentanoic anhydride conversion. We will delve into the theoretical underpinnings and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy. Beyond a simple recitation of techniques, this document aims to provide the causal logic behind experimental choices, empowering the researcher to select and implement the most appropriate analytical strategy for their specific needs.

The Chemistry of Conversion: A Representative Reaction

To ground our discussion in a practical context, we will consider a model esterification reaction where 4-Methylpentanoic anhydride reacts with a generic primary alcohol (R-OH) to yield the corresponding ester and 4-methylpentanoic acid as a byproduct.

Reaction Scheme:

(4-Methylpentanoyl)₂O + R-OH → 4-Methylpentanoyl-OR + 4-Methylpentanoic acid

The goal of our analytical methods will be to quantify the disappearance of the starting anhydride and the appearance of the ester and carboxylic acid, thereby determining the reaction's progress and completion.

Comparative Analysis of Quantitative Methodologies

The choice of analytical technique is dictated by a variety of factors including the chemical nature of the analyte, the complexity of the reaction matrix, required accuracy and precision, available instrumentation, and desired throughput. Here, we compare four powerful techniques for monitoring the conversion of 4-Methylpentanoic anhydride.

Gas Chromatography (GC)

Principle of Quantification: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For the analysis of 4-methylpentanoic anhydride conversion, direct analysis is challenging due to the high boiling point of the anhydride and the polarity of the carboxylic acid byproduct. Therefore, a derivatization step is typically employed to convert the non-volatile components into more volatile species suitable for GC analysis. Quantification is achieved by comparing the peak areas of the derivatized analytes to that of an internal or external standard.

Experimental Protocol: GC-FID Analysis with Silylation

This protocol outlines the quantification of 4-methylpentanoic acid (the byproduct) and any unreacted alcohol after derivatization to their trimethylsilyl (TMS) ethers. The disappearance of the alcohol can be correlated with product formation.

  • Sample Preparation (Derivatization):

    • Aliquots (e.g., 100 µL) of the reaction mixture are taken at specified time intervals.

    • The aliquot is immediately quenched in a vial containing a known concentration of an internal standard (e.g., undecanoic acid in a dry solvent like pyridine).

    • The solvent is evaporated under a stream of nitrogen.

    • To the dry residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • The vial is sealed and heated at 60°C for 30 minutes to ensure complete derivatization.

    • After cooling, the sample is diluted with a suitable solvent (e.g., hexane) before injection into the GC.

  • GC-FID Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector: Split/splitless injector at 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Data Analysis:

    • The peak areas of the TMS-derivatized 4-methylpentanoic acid and the remaining alcohol are integrated.

    • The concentration of each analyte is calculated using a pre-determined response factor relative to the internal standard.

    • The conversion is calculated based on the initial concentration of the limiting reagent (either the anhydride or the alcohol).

Data Presentation: GC-FID Analysis of a Time-Course Experiment

Time (min)4-Methylpentanoic Anhydride (Normalized Peak Area)R-OH (Normalized Peak Area)4-Methylpentanoic Acid (Normalized Peak Area)Ester Product (Normalized Peak Area)Conversion (%)
01.001.000.000.000
300.650.650.350.3535
600.300.300.700.7070
1200.050.050.950.9595
240<0.01<0.011.001.00>99

Strengths and Limitations of GC Analysis:

  • Strengths: High resolution and sensitivity, especially with an FID detector. Well-established and robust technique.

  • Limitations: Requires derivatization, which adds an extra step and can introduce errors. Not suitable for in-situ monitoring. The anhydride itself is difficult to analyze directly by GC due to its thermal instability.

High-Performance Liquid Chromatography (HPLC)

Principle of Quantification: HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. For the analysis of 4-methylpentanoic anhydride conversion, reversed-phase HPLC with UV detection is a common approach. The anhydride, acid, and ester will have different polarities and thus different retention times. Quantification is based on the peak area from the UV detector, calibrated against standards.

Experimental Protocol: Reversed-Phase HPLC-UV Analysis

  • Sample Preparation:

    • Aliquots of the reaction mixture are taken at specified time intervals.

    • The reaction is quenched by diluting the aliquot in a cold mobile phase to a known volume in a volumetric flask. This also prevents further reaction.

    • The sample is filtered through a 0.45 µm syringe filter before injection.

  • HPLC-UV Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid to suppress ionization of the carboxylic acid) is typically used. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at a low wavelength (e.g., 210 nm) where all components have some absorbance.

  • Data Analysis:

    • The peak areas of 4-methylpentanoic anhydride, 4-methylpentanoic acid, and the ester product are integrated.

    • Concentrations are determined from calibration curves prepared using standards of known concentrations.

    • Conversion is calculated from the decrease in the anhydride concentration or the increase in product concentration.

Data Presentation: HPLC-UV Analysis of a Time-Course Experiment

Time (min)4-Methylpentanoic Anhydride (mAUs)4-Methylpentanoic Acid (mAUs)Ester Product (mAU*s)Conversion (%)
05870000
3038152150205535
6017614210411070
1202945575560595
240<1058705870>99

Strengths and Limitations of HPLC Analysis:

  • Strengths: Versatile and widely applicable. Direct analysis of the reaction mixture is often possible with minimal sample preparation.

  • Limitations: Can be slower than GC. Sensitivity may be lower if the compounds lack a strong chromophore. The anhydride can degrade on the column if the mobile phase contains water, so fast analysis times are preferable.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle of Quantification: qNMR utilizes the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By including a certified internal standard of known concentration, the concentration of the analytes can be determined without the need for calibration curves for each component.[2]

Experimental Protocol: ¹H qNMR Analysis

  • Sample Preparation:

    • In an NMR tube, a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) is dissolved in a deuterated solvent (e.g., CDCl₃).[3]

    • A precisely weighed aliquot of the reaction mixture is added to the NMR tube.

    • The sample is thoroughly mixed.

  • NMR Spectroscopy and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial. A 90° pulse angle should be used.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

  • Data Analysis:

    • The ¹H NMR spectrum is processed with careful phasing and baseline correction.

    • Select non-overlapping signals for the anhydride, the ester product, the acid byproduct, and the internal standard for integration.

    • The concentration of each analyte is calculated using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₛₜₔ / Mₓ) * (mₓ / mₛₜₔ) * Pₛₜₔ where C is concentration, I is the integral value, N is the number of protons for the integrated signal, M is the molar mass, m is the mass, and P is the purity. The subscripts x and std refer to the analyte and the internal standard, respectively.

Data Presentation: qNMR Analysis of a Reaction Aliquot

CompoundSignal (ppm)MultiplicityNo. of Protons (N)Integral (I)Calculated Concentration (M)
Internal Standard (1,3,5-TMB)3.8 (OCH₃)s91.000.050 (known)
4-Methylpentanoic Anhydride~2.4 (α-CH₂)t40.110.014
4-Methylpentanoic Acid~2.3 (α-CH₂)t20.340.085
Ester Product~4.1 (O-CH₂)t20.340.085

Strengths and Limitations of qNMR Analysis:

  • Strengths: A primary analytical method that does not require analyte-specific calibration standards. Provides structural information along with quantification. Can be non-destructive.

  • Limitations: Requires a relatively high concentration of analytes. Access to high-field NMR spectrometers can be limited. Peak overlap can be a challenge in complex mixtures.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Principle of Quantification: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The intensity of the absorption is proportional to the concentration of the absorbing species (Beer-Lambert Law). For monitoring the conversion of 4-methylpentanoic anhydride, the characteristic strong carbonyl stretching bands of the anhydride (around 1820 cm⁻¹ and 1750 cm⁻¹) can be monitored as they decrease over time, while the carbonyl band of the ester product (around 1740 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹) appear and grow.[5]

Experimental Protocol: In-situ ATR-FTIR Monitoring

  • Experimental Setup:

    • The reaction is carried out in a vessel equipped with an Attenuated Total Reflectance (ATR) immersion probe connected to an FTIR spectrometer via a fiber-optic cable.

    • The ATR probe is in direct contact with the reaction mixture, allowing for real-time data acquisition without sampling.

  • FTIR Spectroscopy and Data Acquisition:

    • A background spectrum of the reaction solvent and starting materials (except the anhydride) is collected before initiating the reaction.

    • Once the anhydride is added, spectra are collected at regular intervals (e.g., every minute).

    • Typically, 16 to 32 scans are co-added for each spectrum to improve the signal-to-noise ratio.

  • Data Analysis:

    • The change in the absorbance of the characteristic anhydride peak (e.g., at 1820 cm⁻¹) is monitored over time.

    • A calibration curve relating absorbance to concentration can be prepared beforehand, or the conversion can be calculated from the relative decrease in the anhydride peak height or area, assuming a linear relationship with concentration at low concentrations.

    • Multivariate analysis techniques like Partial Least Squares (PLS) regression can be used to build a more robust quantitative model that correlates the entire spectral region with the concentrations of all components, as determined by a primary method like HPLC or qNMR for calibration.[6]

Data Presentation: In-situ FTIR Monitoring of Anhydride Consumption

Time (min)Absorbance at 1820 cm⁻¹Conversion (%)
00.8500
300.55335
600.25570
1200.04395
240<0.005>99

Strengths and Limitations of In-situ FTIR Analysis:

  • Strengths: Provides real-time, continuous data on the reaction kinetics. Non-invasive and requires no sampling.

  • Limitations: The initial setup and calibration can be complex. The sensitivity may be lower than chromatographic methods. The reaction medium must be transparent to IR radiation in the regions of interest.

Method Selection Guide

The optimal analytical method depends on the specific requirements of the study. The following decision-making flowchart and summary table are designed to assist in this selection process.

MethodSelection start Start: Need to quantify 4-Methylpentanoic anhydride conversion q1 Is real-time kinetic data required? start->q1 ftir Use in-situ FTIR q1->ftir Yes q2 Is a primary method without analyte-specific calibration needed? q1->q2 No end_node Method Selected ftir->end_node qnmr Use qNMR q2->qnmr Yes q3 Are the analytes volatile or can be easily derivatized? q2->q3 No qnmr->end_node gc Use GC with derivatization q3->gc Yes hplc Use HPLC q3->hplc No gc->end_node hplc->end_node

Caption: Decision tree for selecting an analytical method.

Summary Comparison of Analytical Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)In-situ FTIR
Principle Separation of volatile compoundsSeparation in liquid phaseNuclear spin resonanceVibrational spectroscopy
Sample Prep Derivatization requiredDilution and filtrationPrecise weighingNone (in-situ)
Analysis Time Fast (5-15 min per sample)Moderate (10-20 min per sample)Moderate (5-15 min per sample)Real-time
Quantification External/Internal StandardExternal/Internal StandardPrimary (with internal standard)Beer-Lambert Law/Multivariate
Sensitivity High (ng-pg)Moderate (µg-ng)Low (mg-µg)Moderate
Best For Routine QC, high throughputComplex mixtures, non-volatile analytesAbsolute quantification, structural infoReaction kinetics, process monitoring

Conclusion

The quantitative analysis of 4-Methylpentanoic anhydride conversion is a multifaceted challenge that can be effectively addressed by a range of modern analytical techniques. Gas Chromatography, following derivatization, offers high sensitivity and throughput for routine analysis. HPLC provides versatility for direct analysis of complex reaction mixtures. qNMR stands out as a primary method for absolute quantification without the need for extensive calibration. Finally, in-situ FTIR offers the unique advantage of real-time reaction monitoring, providing invaluable kinetic data for process understanding and optimization.

As a Senior Application Scientist, my recommendation is to select the technique that best aligns with the specific questions being asked. For rapid screening and routine quality control, GC or HPLC are excellent choices. For definitive, high-accuracy quantification and structural confirmation, qNMR is unparalleled. For in-depth kinetic studies and process development, in-situ FTIR is the most powerful tool. A comprehensive understanding of the principles, strengths, and limitations of each of these methods, as outlined in this guide, will enable researchers to generate high-quality, reliable data to accelerate their research and development endeavors.

References

  • Magritek. "Benchtop NMR Reaction Monitoring for Kinetic Profiling." Accessed February 6, 2026. [Link].

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 2176–2179.
  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Accessed February 6, 2026. [Link].

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Accessed February 6, 2026. [Link].

  • Kupper, K., et al. "FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol." Analytical Methods 2018, 10, 4839-4846.
  • Bureau International des Poids et Mesures. "qNMR Internal Standard Reference Data (ISRD)." Accessed February 6, 2026. [Link].

  • Sharma, M., et al. "Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin." Chemical and Biochemical Engineering Quarterly 2014, 28, 79-85.
  • Spectroscopy Online. "The C=O Bond, Part IV: Acid Anhydrides." Accessed February 6, 2026. [Link].

  • Bravo, J. A., et al. "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Haji, S., and Erkey, C. "Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory.
  • Grzesik, M., and Skrzypek, J. "Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts." Chemical Papers 2002, 56, 323-326.
  • University of Cambridge. "Quantitative NMR Spectroscopy." Accessed February 6, 2026. [Link].

  • Christie, W. W. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." AOCS Lipid Library, 2019.
  • Chemistry Steps. "Friedel-Crafts Acylation with Practice Problems." Accessed February 6, 2026. [Link].

  • Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis 2010, 52, 645-651.
  • PraxiLabs. "Fischer Esterification Reaction Experiment." Accessed February 6, 2026. [Link].

  • Hintermann, L. "AK Hintermann List of qNMR Standards – Version 1.7." Accessed February 6, 2026. [Link].

  • Vojtko, M., and Tomčik, P. "A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation." International Journal of Chemical Kinetics 2014, 46, 190-198.

Sources

Comparative

Comparative Guide: Lewis Acid Catalysts for 4-Methylpentanoic Anhydride Reactions

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Development Scientists Subject: Optimization of Friedel-Crafts Acylation using 4-Methylpentanoic Anhydride Executive Summary: The Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Development Scientists Subject: Optimization of Friedel-Crafts Acylation using 4-Methylpentanoic Anhydride

Executive Summary: The Isocaproyl Challenge

4-Methylpentanoic anhydride (Isocaproic anhydride) is a critical reagent for introducing the isocaproyl motif—a lipophilic side chain essential in stabilizing certain steroid esters, fragrance molecules, and enzyme inhibitors. Unlike short-chain anhydrides (e.g., acetic anhydride), the steric bulk of the isobutyl tail in 4-methylpentanoic anhydride presents unique kinetic challenges.

This guide evaluates the performance of traditional versus modern Lewis acid catalysts in promoting the acylation of aromatic substrates with 4-methylpentanoic anhydride. We move beyond simple yield comparisons to analyze atom economy, reaction thermodynamics, and downstream processing implications.

Mechanistic Foundation

Understanding the activation mode is prerequisite to catalyst selection. The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2] The Lewis Acid (LA) must activate the anhydride carbony to generate a sufficiently electrophilic species.

Activation Pathways

There are two competing activation modes depending on the Lewis acid strength and steric environment:

  • Dual Coordination: The LA coordinates to both carbonyl oxygens, enhancing electrophilicity without bond cleavage.

  • Ionization (Acylium Formation): Strong LAs cleave the anhydride to form a discrete isocaproyl cation (acylium ion), the active electrophile.

G Anhydride 4-Methylpentanoic Anhydride Complex Coordination Complex Anhydride->Complex + LA LA Lewis Acid (MXn) LA->Complex Acylium Isocaproyl Cation (Active Electrophile) Complex->Acylium Strong LA (AlCl3, OTf) Carboxylate Metal Carboxylate By-product Complex->Carboxylate

Figure 1: Activation pathway of 4-Methylpentanoic anhydride by Lewis Acids.

Comparative Analysis: Catalyst Performance Matrix

The following data summarizes representative performance metrics for the acylation of electron-rich aromatics (e.g., anisole, toluene) with 4-methylpentanoic anhydride.

Catalyst CategorySpecific AgentLoading (mol%)Yield (Est.)*Selectivity (

)
Green ScoreKey Constraint
Traditional Aluminum Chloride (

)
220 - 250%85 - 95%ModerateLowStoichiometric waste; moisture sensitive.
Milder Halide Zinc Chloride (

)
50 - 100%60 - 75%LowLow-MedRequires high heat; slow kinetics.
Modern Salt Scandium Triflate (

)
1 - 5%90 - 98%HighHighCost; requires recovery to be economic.
Solid Acid Heteropolyacids (HPA)10 - 20% wt70 - 85%HighHighMass transfer limits in viscous media.

*Yields are extrapolated from homologous aliphatic anhydride acylations (e.g., isovaleric anhydride) reported in literature [1][3].

Deep Dive: The Contenders
1. Aluminum Chloride (

) – The Brute Force Standard
  • Mechanism: Forms a strong 1:1 complex with the resulting ketone product, deactivating the catalyst. This necessitates >2.0 equivalents of

    
     (one to activate the anhydride, one to complex the product).
    
  • Pros: Unmatched reactivity; forces reaction with deactivated substrates.

  • Cons: Generates massive aluminum waste; vigorous quenching required (HCl gas evolution); strictly anhydrous conditions needed [4].

2. Scandium(III) Triflate (

) – The Precision Tool
  • Mechanism: Acts as a true catalyst.[3] The bulky triflate anions create a "hydrophobic pocket" that stabilizes the acylium transition state without irreversible complexation to the product ketone.

  • Pros: Water-tolerant (can be used in aqueous workups); recyclable (>5 runs without loss of activity); high atom economy.

  • Cons: High upfront cost.

  • Verdict: The superior choice for high-value intermediates (e.g., late-stage drug functionalization) [5].

3. Zinc Chloride (

) – The Economic Middle Ground
  • Mechanism: Weaker Lewis acidity requires thermal activation (reflux). Often used in "solvent-free" conditions to drive equilibrium.

  • Pros: Cheap; easier to handle than

    
    .
    
  • Cons: Often results in lower regioselectivity (more ortho isomer) due to higher reaction temperatures; incomplete conversion common with bulky anhydrides like 4-methylpentanoic anhydride [2].

Experimental Protocols

Protocol A: Classical Acylation using

Best for: Early-stage raw material synthesis where catalyst cost must be minimized.

Materials:

  • 4-Methylpentanoic anhydride (1.0 equiv)[4]

  • Arene (Solvent/Reagent, excess)

  • 
     (2.2 equiv)
    
  • Dichloromethane (DCM) (dry)

Workflow:

  • Setup: Flame-dry a 3-neck flask under

    
     atmosphere.
    
  • Slurry: Suspend

    
     in dry DCM at 0°C.
    
  • Addition: Add 4-Methylpentanoic anhydride dropwise. Observe exotherm. Stir 15 min to form the acylium complex.

  • Reaction: Add the aromatic substrate dropwise at 0–5°C.

  • Reflux: Warm to RT, then reflux for 3 hours. Evolution of HCl gas indicates reaction progress.

  • Quench (Critical): Pour reaction mixture onto crushed ice/HCl. Caution: Violent hydrolysis.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Protocol B: Green Catalytic Acylation using

Best for: Pharmaceutical intermediates requiring high purity and low metal residue.

Materials:

  • 4-Methylpentanoic anhydride (1.2 equiv)[4]

  • Arene (1.0 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • Nitromethane (

    
    ) or Acetonitrile (polar solvents stabilize the intermediate)
    

Workflow:

  • Mix: Dissolve

    
     and 4-Methylpentanoic anhydride in Nitromethane at RT.
    
  • Addition: Add the aromatic substrate in one portion.

  • Incubate: Stir at 50°C for 4–6 hours. Monitoring by TLC/HPLC is essential as kinetics are slower than

    
    .
    
  • Quench: Add water (reaction stops immediately).

  • Recycle: Extract product with ether. The aqueous phase contains the catalyst. Evaporate water to recover

    
     for reuse.
    

Visualizing the Workflow

The following diagram contrasts the operational complexity of the two protocols. Note the recycling loop available only in the Triflate method.

Workflow cluster_AlCl3 Protocol A: AlCl3 (Stoichiometric) cluster_ScOTf3 Protocol B: Sc(OTf)3 (Catalytic) StartA Anhydride + AlCl3 (DCM, 0°C) ReactA Add Arene Reflux 3h StartA->ReactA QuenchA Ice/HCl Quench (Violent) ReactA->QuenchA WasteA Al-Waste Disposal QuenchA->WasteA StartB Anhydride + Sc(OTf)3 (CH3NO2) ReactB Add Arene 50°C, 4h StartB->ReactB QuenchB Water Quench (Mild) ReactB->QuenchB RecycleB Evaporate Aqueous Phase Recover Catalyst QuenchB->RecycleB Aqueous Layer RecycleB->StartB Reuse

Figure 2: Operational comparison of Stoichiometric vs. Catalytic workflows.

Expert Commentary & Troubleshooting

Steric Hindrance: The isobutyl group in 4-methylpentanoic anhydride creates steric bulk that slows nucleophilic attack compared to linear anhydrides.

  • Insight: If using

    
    , do not rush the initial complexation step (Step 3 in Protocol A). Allow full formation of the acylium ion before adding the arene to prevent side reactions.
    

Solvent Effects:

  • DCM/DCE: Standard for

    
    . Non-coordinating.
    
  • Nitromethane: Critical for Metal Triflates. It stabilizes the ionic intermediates, significantly boosting turnover frequency (TOF) for bulky substrates like isocaproic anhydride [5].

Regioselectivity: For substituted benzenes (e.g., toluene),


 generally yields higher para selectivity (>95:5) compared to 

(~85:15) because the bulky catalyst-anhydride complex is sterically discouraged from attacking the ortho position.

References

  • Friedel-Crafts Acylation Mechanisms. Master Organic Chemistry. (2018). Detailed review of acylium ion formation and Lewis acid trends.

  • Zinc Mediated Friedel-Crafts Acylation. Sarvari, M. H., & Sharghi, H.[5] (2004).[3][5] Journal of Organic Chemistry. Discusses ZnO and ZnCl2 limitations and thermal requirements.

  • Acylation of Aromatic Compounds by Acid Anhydrides. ResearchGate. (2025). Comparative data on heteropolyacids vs traditional catalysts for anhydride acylation.

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Comprehensive guide to stoichiometric requirements and catalyst deactivation.

  • Lanthanide Triflates in Organic Synthesis.Kobayashi, S. (1998).

    
    ) for acylation. 
    

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Byproduct Identification in 4-Methylpentanoic Anhydride Reactions

For researchers and professionals in drug development, the purity of a product is paramount. When employing reactive reagents like 4-Methylpentanoic anhydride, understanding the reaction's byproduct profile is not just a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a product is paramount. When employing reactive reagents like 4-Methylpentanoic anhydride, understanding the reaction's byproduct profile is not just an academic exercise—it is a critical component of process control, yield optimization, and regulatory compliance. This guide provides an in-depth comparison of spectroscopic techniques for identifying and characterizing unwanted byproducts, grounded in the practical realities of a development lab.

Predicting the Unwanted: Common Byproducts in Anhydride Reactions

4-Methylpentanoic anhydride is a versatile acylating agent, commonly used in esterification and amidation reactions. However, its reactivity is a double-edged sword. The most prevalent byproduct stems from its reaction with ubiquitous trace water, leading to hydrolysis and the formation of 4-methylpentanoic acid.[1][2] Incomplete reactions will also leave unreacted starting anhydride.

Consider a typical esterification reaction with an alcohol (R'-OH). The primary transformation is the desired acylation. However, a competing hydrolysis reaction is almost always at play.

ReactionByproducts Anhydride 4-Methylpentanoic Anhydride Ester Desired Ester Anhydride->Ester  + R'-OH (Desired Reaction) Acid2 4-Methylpentanoic Acid Anhydride->Acid2  + H₂O (Hydrolysis Byproduct) Alcohol R'-OH Alcohol->Ester Water H₂O (Trace) Water->Acid2 Acid1 4-Methylpentanoic Acid Ester->Acid1 Byproduct

Caption: Desired esterification vs. byproduct formation from hydrolysis.

This simple scheme highlights the primary analytical challenge: distinguishing between the starting anhydride, the desired product, and the primary byproduct, 4-methylpentanoic acid, all of which share the same core carbon skeleton.

A Comparative Analysis of Spectroscopic Techniques

No single technique provides a complete picture. An integrated approach, leveraging the strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), is the most robust strategy.

TechniquePrincipleStrengths for this ApplicationLimitations
Infrared (IR) Spectroscopy Measures molecular vibrations (bond stretching/bending).Fast screening. Excellent for tracking functional group conversion, especially the disappearance of the anhydride's characteristic double carbonyl peak and the appearance of the product's carbonyl and the acid's broad O-H stretch.[3][4]Not quantitative. Provides limited structural detail; cannot easily distinguish between similar molecules in a mixture.
NMR Spectroscopy (¹H & ¹³C) Measures the magnetic properties of atomic nuclei.Definitive structural elucidation. Provides detailed information on the chemical environment of each proton and carbon, allowing for unambiguous identification and quantification of components in a mixture.[5]Slower acquisition. Requires more sample preparation and can be less sensitive than MS for trace-level analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.High sensitivity & molecular weight determination. Confirms the molecular weight of expected products and byproducts. When coupled with Gas Chromatography (GC-MS), it separates mixture components before analysis.[6][7][8]Provides limited structural information alone. Isomers can be difficult to distinguish without fragmentation pattern analysis or chromatographic separation.

Spectroscopic Signatures: Identifying the Key Players

The key to successful identification is knowing what spectral features to look for. Below is a summary of the expected data for the anhydride, its primary hydrolysis byproduct, and a representative ester product (methyl 4-methylpentanoate).

CompoundKey IR Bands (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Molecular Ion (m/z)
4-Methylpentanoic Anhydride ~1815 & ~1750 (C=O, symmetric & asymmetric stretch)[3][9], ~1050 (C-O-C)[3]~2.5 (t, 4H, -CH₂-C=O), ~1.6 (m, 4H, -CH₂-), ~1.2 (m, 2H, -CH-), ~0.9 (d, 12H, -CH₃)214.16 ([M]⁺)[10][11]
4-Methylpentanoic Acid 3300-2500 (broad, O-H), ~1710 (C=O)[12]~11-12 (s, 1H, -COOH), ~2.3 (t, 2H, -CH₂-C=O), ~1.5 (m, 2H, -CH₂-), ~1.2 (m, 1H, -CH-), ~0.9 (d, 6H, -CH₃)116.08 ([M]⁺)[13][14]
Methyl 4-methylpentanoate ~1740 (C=O, ester), ~1170 (C-O)[3]~3.6 (s, 3H, -OCH₃), ~2.2 (t, 2H, -CH₂-C=O), ~1.5 (m, 2H, -CH₂-), ~1.2 (m, 1H, -CH-), ~0.9 (d, 6H, -CH₃)130.10 ([M]⁺)[15]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

An Integrated Workflow for Byproduct Analysis: A Case Study

Scenario: An esterification of a valuable alcohol with 4-Methylpentanoic anhydride appears sluggish. The goal is to determine the composition of the crude reaction mixture.

Causality Behind the Workflow: We begin with the fastest, broadest techniques (IR) to get a general sense of the reaction's progress and move to more detailed, separatory techniques (GC-MS, NMR) for definitive identification and quantification. This hierarchical approach optimizes instrument time and analytical resources.

Caption: Integrated workflow for reaction monitoring and byproduct analysis.

Self-Validating Experimental Protocols

Trustworthy data comes from robust protocols. The following methods include internal checks to ensure data validity.

Protocol 1: Rapid Reaction Screening by FT-IR

This protocol is designed for a quick assessment of functional group conversion.

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) of the reaction mixture. If the mixture is concentrated, dilute it 1:10 in a volatile, IR-transparent solvent (e.g., dichloromethane or chloroform).

  • Background Collection: Ensure the ATR crystal or salt plates are clean. Collect a background spectrum of the pure solvent. This is a critical step; an unclean crystal or a mismatched solvent background is a common source of error.

  • Sample Analysis: Apply a small drop of the diluted sample to the ATR crystal or between salt plates. Acquire the spectrum.

  • Data Interpretation: Look for the disappearance of the characteristic anhydride doublet around 1815/1750 cm⁻¹ and the appearance of the ester carbonyl peak (~1740 cm⁻¹). The presence of a broad absorption from 3300-2500 cm⁻¹ is a strong indicator of the 4-methylpentanoic acid byproduct.

  • Self-Validation: The protocol is validated by the clear, solvent-subtracted baseline and the expected high signal-to-noise ratio for the carbonyl peaks.

Protocol 2: Component Separation and Identification by GC-MS

This method separates volatile components before MS analysis, providing both retention time and mass data.[16]

  • Sample Preparation: Dilute the reaction mixture aliquot (~10 µL) in 1 mL of a suitable solvent like ethyl acetate or MTBE. The choice of solvent is key; it must fully dissolve the sample without degrading any components.

  • Instrument Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature gradient program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation of components with different boiling points.

  • Injection and Analysis: Inject 1 µL of the prepared sample. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-300).

  • Data Interpretation:

    • Identify peaks corresponding to the known molecular weights of starting materials, product, and expected byproducts (see Table above).

    • The retention time provides an additional layer of identification. 4-methylpentanoic acid will typically elute later and may show more peak tailing than its corresponding ester.

  • Self-Validation: The system is validated by injecting a known standard of 4-methylpentanoic acid to confirm its retention time and fragmentation pattern, ensuring accurate peak assignment in the reaction mixture.

Protocol 3: Definitive Identification and Quantification by ¹H NMR

NMR provides the most definitive structural data and is the gold standard for quantifying the components of a mixture.

  • Sample Preparation: Take a representative aliquot of the crude mixture (~5-10 mg) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) if precise quantification is required.

  • Instrument Setup: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

  • Data Interpretation:

    • Identification: Assign peaks based on characteristic chemical shifts. The most diagnostic signals are often the alpha-protons next to the carbonyl group (~2.2-2.5 ppm) and, for the ester, the new signal from the alcohol moiety (e.g., the -OCH₃ singlet around 3.6 ppm for a methyl ester).

    • Quantification: Integrate the area under the peaks corresponding to each unique compound. The relative molar ratio can be determined by comparing the integrals of non-overlapping signals. For example, compare the integral of the ester's -OCH₃ signal to the integral of the acid's alpha-protons.

  • Self-Validation: The sum of the relative molar ratios of all identified components should account for close to 100% of the material, providing confidence in the analysis. The chemical shifts should be consistent with literature values or spectral databases.

By employing this integrated spectroscopic approach, researchers can move beyond simple detection to a comprehensive understanding of their reaction dynamics. This enables faster process optimization, ensures final product purity, and builds a robust data package for regulatory scrutiny.

References

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubChem. 4-methylpentanoic anhydride. [Link]

  • MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

  • Chemistry LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206). [Link]

  • PubChem. 4-Methylpentanoic anhydride. [Link]

  • Chemguide. The reaction of acid anhydrides with water, alcohols and phenol. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. [Link]

  • ResearchGate. How best to perform acylation of hydroxyls for GC/MS?. [Link]

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]

  • MassBank. MSBNK-BGC_Munich-RP015403 - 4-Methylvaleric acid. [Link]

  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-. [Link]

  • YouTube. CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

  • OSTI.gov. Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]

  • Chemsrc. 4-Methylpentanoic acid | CAS#:646-07-1. [Link]

  • Google Patents. US8975450B2 - Ethanol and ethyl acetate production using an acetic acid and acetic anhydride mixed feed.
  • Supporting Information. Anhydrides from aldehydes or alcohols via an oxidative cross coupling. [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-, methyl ester. [Link]

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Safety & Regulatory Compliance

Safety

4-Methylpentanoic Anhydride: Proper Disposal &amp; Handling Guide

[1][2] Executive Hazard Assessment 4-Methylpentanoic anhydride (also known as Isocaproic anhydride) presents a dual-hazard profile that complicates disposal: it is corrosive to tissue and reactive with moisture.[1][2] Im...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Hazard Assessment

4-Methylpentanoic anhydride (also known as Isocaproic anhydride) presents a dual-hazard profile that complicates disposal: it is corrosive to tissue and reactive with moisture.[1][2] Improper disposal does not just risk regulatory non-compliance; it risks violent exothermic reactions in waste containers and the release of noxious vapors.

The "Stench" Factor (Field Insight)

While Safety Data Sheets (SDS) classify this compound as corrosive, they often understate the olfactory hazard . Upon contact with ambient moisture, this anhydride hydrolyzes to form 4-methylpentanoic acid (Isocaproic acid) .[1]

  • Odor Profile: Intense, rancid cheese/dirty sock smell.

  • Operational Consequence: A minor spill or improperly sealed waste bottle can render a laboratory uninhabitable due to the stench, even if toxic exposure limits are not breached.

Chemical Hydrolysis Pathway

Understanding the degradation pathway is essential for safety. You are not just disposing of the anhydride; you are managing its conversion into an acid.

Hydrolysis Anhydride 4-Methylpentanoic Anhydride (Corrosive, Moisture Sensitive) Reaction Exothermic Reaction Anhydride->Reaction Water + H₂O (Hydrolysis) Water->Reaction Acid 2x 4-Methylpentanoic Acid (Corrosive Liquid) Reaction->Acid Stench Hazard: Severe Stench (Rancid Odor) Acid->Stench Releases vapors

Figure 1: Hydrolysis pathway.[1][2][3] Note that the reaction generates heat and converts a relatively low-odor anhydride into a high-odor carboxylic acid.[1][2]

Pre-Disposal Stabilization & Storage

Before final disposal, the material must be stabilized. Do not add fresh anhydride directly to a generic "Organic Waste" carboy without verifying compatibility.

Compatibility Matrix
Substance ClassCompatibilityRisk
Water / Aqueous Waste INCOMPATIBLE Violent hydrolysis; heat generation; pressure buildup.[1][2]
Alcohols (MeOH, EtOH) INCOMPATIBLE Exothermic alcoholysis (forms esters + acid).[1][2]
Oxidizers (Nitric Acid) INCOMPATIBLE Fire/Explosion hazard.[1][2][4][5]
Non-Halogenated Organics COMPATIBLE Safe for storage (e.g., Toluene, Hexane) if dry.
PPE Requirements (Specifics)
  • Gloves: Standard latex gloves degrade quickly against anhydrides. Use Nitrile (minimum 5 mil) for splash protection. For spill cleanup, use Silver Shield/4H laminate gloves.

  • Respiratory: All transfers must occur inside a functioning fume hood.[4]

Disposal Protocols

Protocol A: Commercial Incineration (Recommended)

Applicability: Bulk quantities (>50 mL) or accumulated waste streams. Rationale: This is the safest method as it avoids on-site chemical manipulation.[2]

  • Container: Collect in a dedicated, dry polyethylene or glass container.

  • Labeling: Label clearly as "Organic Waste - Corrosive - 4-Methylpentanoic Anhydride."

  • Waste Code Assignment:

    • D002: Corrosive (Liquid with pH ≤ 2, or corrosive to steel).

    • D001: Ignitable (Check flash point; typically ~74°C, but often managed as ignitable in mixed organic streams).

  • Storage: Store in a cool, dry flammables cabinet until pickup by a licensed hazardous waste contractor.

Protocol B: In-Lab Neutralization (Small Scale Only)

Applicability: Small residues (<10 mL), glassware rinsing, or spill cleanup residues.[1] Rationale: Converts the volatile, corrosive anhydride into a non-volatile, water-soluble salt (Sodium Isocaproate).[1]

WARNING: This process generates heat and gas (


). Perform strictly in a fume hood.
Step-by-Step Neutralization
  • Prepare Base Solution: In a large beaker, prepare a 5% Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution.
    • Expert Tip: Use

      
       for faster hydrolysis, but 
      
      
      
      is safer (less aggressive exotherm), though it foams due to
      
      
      .[1]
  • Controlled Addition:

    • Add the anhydride dropwise to the basic solution.

    • NEVER add water/base to the anhydride (this causes violent boiling).

  • Stir & Monitor: Stir continuously. The mixture may become cloudy (organic phase) before clearing as the anhydride hydrolyzes and the resulting acid converts to the salt.

  • Check pH: Ensure the final pH is between 6 and 9.

  • Drain Disposal: Once neutralized and at room temperature, the resulting aqueous solution (containing sodium isocaproate) can often be drain-disposed with copious water, subject to local municipal sewer regulations . If drain disposal is prohibited, bottle the aqueous mixture as "Non-Hazardous Aqueous Waste."

Operational Decision Logic

Use this flowchart to determine the correct workflow for your specific situation.

DisposalWorkflow Start Waste Generation: 4-Methylpentanoic Anhydride VolumeCheck Volume Check Start->VolumeCheck Bulk > 50 mL or Pure Stock VolumeCheck->Bulk Large Qty Residue < 10 mL or Rinsate VolumeCheck->Residue Small Qty Commercial Protocol A: Segregate into Dry Organic Waste Stream Bulk->Commercial Neutralize Protocol B: Chemical Neutralization Residue->Neutralize RCRA Label: D002 (Corrosive) Ship for Incineration Commercial->RCRA BaseAdd Add slowly to 5% NaOH/NaHCO3 Neutralize->BaseAdd Result Result: Sodium Isocaproate (Water Soluble Salt) BaseAdd->Result Drain Drain Disposal (If local regs permit) Result->Drain

Figure 2: Operational decision tree for anhydride disposal.[1][2]

Regulatory Compliance (US Focus)

Failure to classify waste correctly is a primary source of EPA fines.

  • RCRA Classification:

    • D002 (Corrosivity): This is the primary characteristic code.

    • D001 (Ignitability): While the flash point (approx. 74°C / 165°F) is above the typical 60°C cutoff for D001 liquids, mixed waste streams containing this solvent are frequently managed as D001 to ensure incineration, which is the Best Demonstrated Available Technology (BDAT) for organic anhydrides.[1]

  • Sewer Bans: Never pour untreated anhydride down the drain.[6] It creates acid plugs in plumbing and violates prohibited discharge standards (pH < 5.0).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[7][8] 4-Methylpentanoic anhydride (Compound Summary). National Library of Medicine. [Link]

  • US Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylpentanoic Anhydride

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Methylpentanoic anhydride. Moving beyond a simple checklist, this document explains...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Methylpentanoic anhydride. Moving beyond a simple checklist, this document explains the chemical reasoning behind each procedural step, ensuring a deep understanding of the risks and the rationale for the recommended protective measures. Our objective is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Section 1: Core Hazard Assessment - Why This PPE is Critical

4-Methylpentanoic anhydride, like all acid anhydrides, is highly reactive. Its primary hazard stems from its rapid hydrolysis reaction. When the anhydride comes into contact with water—including the ambient moisture on skin, in the eyes, or within the respiratory tract—it hydrolyzes to form two equivalents of 4-methylpentanoic acid.[1] This newly formed acid is corrosive and is the agent responsible for causing severe chemical burns.[2][3]

Understanding this mechanism is fundamental to safe handling. You are not merely protecting against the anhydride itself, but against its inevitable, corrosive breakdown product upon contact with living tissue.

Routes of Exposure and Potential Consequences:

  • Skin Contact: Can cause severe skin burns and irritation.[2][3] The reaction with skin moisture leads to immediate chemical injury.

  • Eye Contact: Poses a risk of serious eye damage.[4] The cornea is particularly susceptible to corrosive damage, which can be irreversible.

  • Inhalation: Vapors or mists may cause respiratory irritation or chemical burns to the nose, throat, and lungs.[2][5][6]

  • Ingestion: Causes severe burns to the mouth, throat, and stomach.[2][3]

All handling procedures must be designed to rigorously prevent the chemical from reaching these exposure routes.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be scaled to the task and the associated risk of exposure. All work with 4-Methylpentanoic anhydride must be performed inside a certified chemical fume hood to control vapor exposure.[1][2]

Data Presentation: PPE Requirements by Task
Task / Risk LevelEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Low Risk (e.g., Transferring <50 mL, preparing dilute solutions)Chemical splash goggles (ANSI Z87.1 rated)Double-gloving:- Inner: Nitrile- Outer: Neoprene or Butyl rubberFlame-resistant lab coat (fully buttoned)Engineering Control: Certified Chemical Fume Hood
High Volume / High Risk (e.g., Transferring >50 mL, active reaction/reflux, pressure applications)Chemical splash goggles AND a full-face shieldDouble-gloving:- Inner: Nitrile- Outer: Neoprene or Butyl rubberChemical-resistant apron over a flame-resistant lab coatEngineering Control: Certified Chemical Fume Hood
Spill Cleanup / Emergency Full-face shield over chemical splash gogglesHeavy-duty Butyl or Viton® glovesChemical-resistant coveralls or suitNIOSH-approved respirator with organic vapor cartridges.[7][8]
Detailed Breakdown of Core PPE
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[9] For higher-risk procedures where splashing is a significant possibility, a full-face shield must be worn over the goggles.[10][11]

  • Hand Protection: The choice of glove material is critical. While nitrile gloves provide dexterity and protection against a range of chemicals, materials like butyl and neoprene rubber offer more robust protection against corrosive substances.[12]

    • Causality: Double-gloving provides a fail-safe. The outer glove bears the brunt of any chemical contact, and if it is breached, the inner glove provides a temporary barrier, alerting you to the exposure and allowing time to retreat and remove the compromised gloves safely. Always check the manufacturer's chemical resistance chart for breakthrough times.[10][13][14]

  • Body Protection: A flame-resistant (FR) lab coat is the minimum requirement. For tasks with a higher splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[10][11] Clothing should cover all exposed skin, and closed-toe, fluid-resistant shoes are mandatory.[11]

Section 3: Procedural Workflow for Safe Handling

A disciplined, repeatable workflow is essential for safety. The following steps create a self-validating system that minimizes the risk of exposure and cross-contamination.

Experimental Protocols: Step-by-Step Handling
  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Clear the workspace of all unnecessary equipment and chemicals.

    • Ensure an operational eyewash station and safety shower are directly accessible.

    • Inspect all PPE for signs of wear, cracks, or contamination before use. Discard and replace any damaged items.

  • Donning PPE: Putting on PPE in the correct order is crucial to ensure a proper seal and prevent contamination.

Mandatory Visualization: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Butyl/Neoprene) Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield (If required) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat & Inner Gloves Together* Doff3->Doff4 caption *Remove lab coat by rolling it outwards, pulling inner gloves off inside-out with the sleeves.

Caption: Workflow for donning and doffing PPE to prevent cross-contamination.

  • Manipulation:

    • Conduct all transfers and manipulations of 4-Methylpentanoic anhydride well within the chemical fume hood.

    • Keep containers sealed when not in immediate use.

    • Use compatible equipment (e.g., glass, PTFE). Be aware that acid anhydrides can react with materials like strong bases, alcohols, and amines.[1]

  • Post-Handling & Doffing:

    • After completing work, secure all containers of the chemical.

    • Follow the doffing sequence outlined in the diagram above. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands after washing).

    • Dispose of all single-use PPE, such as gloves, as hazardous waste according to your institution's guidelines.[5][6]

    • Wash hands thoroughly with soap and water after removing all PPE.

Section 4: Emergency Response and Disposal

Immediate Actions for Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[16] Seek immediate medical attention.

  • Eye Contact: Do not delay. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure water reaches all surfaces.[3][16] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air at once.[17] If breathing is difficult or has stopped, provide respiratory support and call for emergency medical services.[15][17]

  • Spill: Evacuate the immediate area. Alert colleagues and your institution's safety officer. Use a chemical spill kit with an absorbent neutralizer appropriate for corrosive liquids. Do not use water, as this will accelerate the formation of the corrosive acid.[2]

Disposal Plan:

  • Chemical Waste: All waste containing 4-Methylpentanoic anhydride must be collected in a designated, properly labeled, and sealed hazardous waste container.[18] The container material should be compatible (e.g., do not use metal containers for corrosive waste).[18]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste.[5]

  • Regulatory Compliance: Adhere strictly to your institution's and local regulatory guidelines for hazardous waste disposal.[1][19] Never dispose of acid anhydrides or contaminated materials in the standard trash or down the drain.[1][19]

References

  • Acid anhydrides . Organic Chemistry II - Fiveable. Available at: [Link]

  • Safety Data Sheet: Acetic acid anhydride . Carl ROTH. Available at: [Link]

  • Safe Handling of Corrosive Chemicals . The Chemistry Blog. Available at: [Link]

  • Emergency Acid Spill Clean Up . HazChem Environmental. Available at: [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH - CDC. Available at: [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses . denios.ca. Available at: [Link]

  • 4-Methylpentanoic anhydride . PubChem - NIH. Available at: [Link]

  • Acetic anhydride - NIOSH Pocket Guide to Chemical Hazards . CDC. Available at: [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY . New Jersey Department of Health. Available at: [Link]

  • Ansell Chemical Resistance Glove Chart . Environment, Health and Safety. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Maleic anhydride - NIOSH Pocket Guide to Chemical Hazards . CDC. Available at: [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Acetic Anhydride - OSHA . Occupational Safety and Health Administration. Available at: [Link]

  • What are the steps in the maleic anhydride handling guide? . News. Available at: [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety. Available at: [Link]

  • Safe Storage and Disposal of Chemicals in A Lab . Tion. Available at: [Link]

  • Personal Protective Equipment (PPE) . CHEMM. Available at: [Link]

  • Chemistry of Acid Anhydrides . Chemistry LibreTexts. Available at: [Link]

  • SKC OSHA / NIOSH Sampling Guide for Acetic anhydride . SKC Inc. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]

  • SDS for Acetic Anhydride: A Guide to Chemical Safety . Actio. Available at: [Link]

  • Gloves Chemical Resistance Chart . Safety West. Available at: [Link]

  • 10 Tips Working Safely with corrosives . Chemsafe. Available at: [Link]

  • Chemical Resistance Reference Chart . Medicom. Available at: [Link]

  • Organic acid anhydride . Wikipedia. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste . Safety & Risk Services. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Yale EHS. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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